Lecozotan
描述
Structure
3D Structure
属性
分子式 |
C28H29N5O3 |
|---|---|
分子量 |
483.6 g/mol |
IUPAC 名称 |
4-cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl]propyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C28H29N5O3/c1-21(31-13-15-32(16-14-31)24-5-4-6-25-27(24)36-18-17-35-25)20-33(26-7-2-3-12-30-26)28(34)23-10-8-22(19-29)9-11-23/h2-12,21H,13-18,20H2,1H3/t21-/m1/s1 |
InChI 键 |
NRPQELCNMADTOZ-OAQYLSRUSA-N |
SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
手性 SMILES |
C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
规范 SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCN(CC3)C4=C5C(=CC=C4)OCCO5 |
产品来源 |
United States |
Foundational & Exploratory
Lecozotan's Mechanism of Action in Alzheimer's Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lecozotan (SRA-333) is a selective and potent 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist that was investigated as a potential therapeutic agent for the cognitive deficits associated with Alzheimer's disease (AD). Its mechanism of action is centered on the blockade of 5-HT1A receptors, which are predominantly inhibitory in nature. By antagonizing these receptors, this compound disinhibits downstream neuronal pathways, leading to an enhanced release of key neurotransmitters, acetylcholine (B1216132) and glutamate (B1630785), in brain regions critical for learning and memory, such as the hippocampus. This heterosynaptic modulation of neurotransmission represents a novel approach to symptomatic treatment of AD, distinct from traditional acetylcholinesterase inhibitors. Preclinical studies in various animal models demonstrated pro-cognitive effects, and early clinical trials in humans established its safety and target engagement. However, the development of this compound was ultimately discontinued (B1498344) during Phase II clinical trials. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and visual representations of its pharmacological activity.
Core Mechanism of Action: 5-HT1A Receptor Antagonism
This compound functions as a competitive and silent antagonist at the 5-HT1A receptor.[1] In vitro binding and functional assays have demonstrated its high affinity and selectivity for this receptor subtype.[2][3] The 5-HT1A receptor is a G-protein coupled receptor that, upon activation by the endogenous ligand serotonin (B10506) (5-HT), inhibits adenylyl cyclase and opens G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal firing.
By blocking the 5-HT1A receptor, this compound prevents the inhibitory effects of serotonin, thereby increasing the excitability of affected neurons. This antagonism is particularly relevant in the hippocampus and cortex, areas with high densities of 5-HT1A receptors and significant neuronal loss in Alzheimer's disease.[2][4]
Downstream Effects on Neurotransmitter Systems
The primary therapeutic hypothesis for this compound in Alzheimer's disease is its ability to enhance the release of acetylcholine and glutamate, two neurotransmitters crucial for cognitive function that are known to be deficient in AD.[2][5]
Potentiation of Acetylcholine Release
Preclinical microdialysis studies in rats have shown that this compound significantly potentiates the potassium chloride-stimulated release of acetylcholine in the hippocampus.[2] This effect is thought to be mediated by the antagonism of 5-HT1A receptors located on GABAergic interneurons that, in turn, inhibit cholinergic neurons. By blocking this inhibition, this compound effectively disinhibits cholinergic neurons, leading to increased acetylcholine release.
Enhancement of Glutamate Release
Similarly, this compound has been shown to enhance the stimulated release of glutamate in the dentate gyrus of the hippocampus.[2] This is significant as glutamatergic neurotransmission, particularly through NMDA receptors, is fundamental for synaptic plasticity and memory formation.[6] The mechanism is believed to involve the blockade of 5-HT1A receptors on glutamatergic neurons or on interneurons that regulate their activity.
Preclinical Evidence of Cognitive Enhancement
A substantial body of preclinical evidence supports the pro-cognitive effects of this compound in various animal models.
-
Aged Rhesus Monkeys: In aged non-human primates with naturally occurring cognitive decline, this compound demonstrated a significant improvement in task performance efficiency at an optimal dose.[2]
-
Rodent Models of Cognitive Impairment:
-
This compound reversed learning deficits induced by the NMDA receptor antagonist MK-801 in marmosets.[2]
-
It also ameliorated cognitive impairments caused by specific cholinergic lesions in the hippocampus of marmosets.[2]
-
In rats, acute administration of this compound enhanced memory in a dose-dependent manner in a passive avoidance task and prevented memory impairment induced by scopolamine.[7]
-
-
Lack of Anxiolytic or Antidepressant Effects: Notably, studies in rats indicated that this compound did not produce significant changes in anxiety or depressive-like behaviors, suggesting a primary effect on cognition.[7]
Clinical Pharmacokinetics and Pharmacodynamics
Phase I clinical trials were conducted to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in healthy young and elderly subjects.[8]
-
Safety and Tolerability: this compound was found to be safe and well-tolerated at steady state up to 5 mg administered twice daily.[8] Dose-limiting adverse events were generally mild to moderate and included paraesthesia, dizziness, and visual disturbances.[8]
-
Pharmacokinetics: The drug exhibited rapid absorption, dose-proportionality, extensive distribution, and rapid elimination.[8] The clearance was approximately 35% lower in elderly subjects.[8]
-
Receptor Occupancy: A positron emission tomography (PET) study using the radioligand ¹¹C-WAY-100635 confirmed that this compound binds to 5-HT1A receptors in the human brain.[1] A single 5 mg dose resulted in a maximum receptor occupancy of 50-60% in elderly subjects and Alzheimer's patients.[1] A steady-state peak occupancy of approximately 70% was predicted for a 5 mg twice-daily dosing regimen.[1]
Clinical Efficacy Trials in Alzheimer's Disease
Several Phase II clinical trials were initiated to evaluate the efficacy of this compound in patients with mild to moderate Alzheimer's disease, typically as an add-on therapy to existing cholinesterase inhibitor treatment.[9][10][11] However, the development of this compound was ultimately discontinued in 2009, and the results of these efficacy studies were not fully published.[12]
Data Presentation
Table 1: Preclinical Cognitive Efficacy of this compound
| Animal Model | Cognitive Task | Effect of this compound | Dose | Reference |
| Aged Rhesus Monkeys | Task Performance Efficiency | Significant Improvement | 1 mg/kg p.o. | [2] |
| Marmosets | Visual Spatial Discrimination (MK-801 induced deficit) | Reversal of Deficit | 2 mg/kg i.m. | [2] |
| Marmosets | Visual Spatial Discrimination (Cholinergic lesion) | Reversal of Deficit | 2 mg/kg i.m. | [2] |
| Rats | Passive Avoidance Response | Enhanced Memory | 0.3-2 mg/kg s.c. | [7] |
| Rats | Passive Avoidance Response (Scopolamine induced deficit) | Prevention of Impairment | 0.3-2 mg/kg s.c. | [7] |
Table 2: Human Pharmacokinetics and Receptor Occupancy of this compound
| Population | Dose | Parameter | Value | Reference |
| Young Subjects | 0.5 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 10% | [1] |
| Young Subjects | 1 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 18% | [1] |
| Young Subjects | 5 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 44% | [1] |
| Elderly Subjects | 5 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 63% | [1] |
| AD Patients | 5 mg (single dose) | Mean Peak 5-HT1A Receptor Occupancy | 55% | [1] |
| Healthy Subjects | 5 mg q12h | Predicted Steady-State Peak Receptor Occupancy | ~70% | [1] |
Experimental Protocols
In Vivo Microdialysis for Neurotransmitter Release
-
Subjects: Male Sprague-Dawley rats.
-
Surgical Procedure: Stereotaxic implantation of a microdialysis guide cannula targeting the dentate gyrus of the hippocampus.
-
Microdialysis Procedure: Following a recovery period, a microdialysis probe was inserted, and the hippocampus was perfused with artificial cerebrospinal fluid. Samples were collected at regular intervals.
-
Drug Administration: this compound (e.g., 0.3 mg/kg s.c.) or vehicle was administered. Neurotransmitter release was stimulated by infusion of a high potassium solution.
-
Analysis: Samples were analyzed for acetylcholine and glutamate content using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Reference: [2]
Passive Avoidance Task in Rats
-
Apparatus: A two-compartment chamber with a light and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.
-
Training (Acquisition Trial): Rats were placed in the light compartment. Upon entering the dark compartment, the door was closed, and a brief, mild foot shock was delivered.
-
Drug Administration: this compound (e.g., 0, 0.3, 0.5, 1, and 2 mg/kg s.c.) was administered before the training trial.
-
Testing (Retention Trial): 24 hours later, rats were again placed in the light compartment, and the latency to enter the dark compartment was recorded. A longer latency is indicative of improved memory of the aversive stimulus.
-
Reference: [7]
Human PET Receptor Occupancy Study
-
Subjects: Healthy young and elderly subjects, and patients with mild Alzheimer's disease.
-
Radioligand: ¹¹C-WAY-100635, a potent and selective 5-HT1A receptor antagonist.
-
Procedure: A baseline PET scan was performed to measure baseline 5-HT1A receptor binding potential. Subsequently, subjects were administered a single oral dose of this compound (0.5, 1, or 5 mg).
-
PET Scans: A series of PET scans were conducted at multiple time points post-dose to measure the displacement of the radioligand by this compound.
-
Analysis: Receptor occupancy was calculated as the percentage reduction in the binding potential of ¹¹C-WAY-100635 after this compound administration compared to baseline.
-
Reference: [1]
Visualizations
Caption: this compound blocks inhibitory 5-HT1A receptors, leading to neuronal disinhibition.
Caption: Workflow for in vivo microdialysis to measure neurotransmitter release.
References
- 1. A positron emission tomography study to assess binding of this compound, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5-HT6 receptor antagonists as novel cognitive enhancing agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutics of Neurotransmitters in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How do different drug classes work in treating Alzheimer Disease? [synapse.patsnap.com]
- 7. Acute this compound administration increases learning and memory in rats without affecting anxiety or behavioral depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 12. This compound - AdisInsight [adisinsight.springer.com]
The Cutting Edge of Cognitive Enhancement: A Technical Guide to 5-HT1A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serotonin (B10506) 1A (5-HT1A) receptor, a key modulator of serotonergic neurotransmission, has emerged as a compelling target for therapeutic intervention in cognitive disorders. While traditionally associated with anxiety and depression, a growing body of evidence indicates that antagonism of the 5-HT1A receptor can produce significant pro-cognitive effects. This technical guide provides an in-depth exploration of the rationale, mechanisms, and practical methodologies for investigating 5-HT1A receptor antagonism as a strategy for cognitive enhancement. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutics for cognitive dysfunction, including that associated with Alzheimer's disease and other neurological conditions. This document summarizes key quantitative data for prominent 5-HT1A antagonists, details essential experimental protocols for preclinical assessment, and visualizes the underlying biological and experimental frameworks.
The 5-HT1A Receptor: A Hub for Cognitive Modulation
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) widely distributed throughout the central nervous system, with high densities in brain regions critical for learning and memory, such as the hippocampus, cerebral cortex, and septum.[1][2][3] It functions as both a presynaptic autoreceptor on serotonergic neurons in the raphe nuclei and as a postsynaptic heteroreceptor on non-serotonergic neurons.[4][5]
-
Presynaptic Autoreceptors: Located on the soma and dendrites of serotonin neurons, these receptors act as a negative feedback mechanism, inhibiting serotonin release when activated.[4]
-
Postsynaptic Heteroreceptors: Found on various neuronal populations, including glutamatergic and cholinergic neurons, their activation generally leads to hyperpolarization and reduced neuronal excitability.[1][4]
Stimulation of 5-HT1A receptors, either by the endogenous ligand serotonin or by exogenous agonists, has been shown to impair performance in various learning and memory tasks.[1] Conversely, blocking these receptors with antagonists is hypothesized to enhance cognitive processes by disinhibiting the release of key neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785) in cortical and hippocampal circuits.[1][6][7] This disinhibition is believed to be the primary mechanism underlying the pro-cognitive effects of 5-HT1A antagonists.[6][8]
Signaling Pathways of the 5-HT1A Receptor
The 5-HT1A receptor primarily couples to inhibitory G-proteins (Gi/o).[4][9] Activation of the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][10] The βγ subunit of the G-protein can also directly activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[11] Furthermore, 5-HT1A receptor activation can inhibit N-type calcium channels.[5] More recent evidence suggests that 5-HT1A receptors can also modulate other signaling pathways, including the mitogen-activated protein kinase (MAPK) and Akt pathways, which are involved in neuronal survival and plasticity.[4][12]
Caption: Canonical signaling pathways of the 5-HT1A receptor.
Quantitative Data for Key 5-HT1A Receptor Antagonists
The development of selective 5-HT1A receptor antagonists has been crucial for elucidating the role of this receptor in cognition. The following tables summarize the binding affinity and functional activity of several key compounds that have been investigated for their pro-cognitive potential.
Table 1: Binding Affinity (Ki) of 5-HT1A Receptor Antagonists
| Compound | Ki (nM) for 5-HT1A | Species/Tissue | Reference(s) |
| WAY-100635 | 0.39 | Human recombinant | [12][13] |
| Spiperone (B1681076) | Varies (potent) | Human, Rat | [14][15] |
| Lecozotan | Potent antagonist | In vitro assays | |
| WAY-101405 | 1.1 | Not specified | |
| Compound 20 | 35 | Not specified | [6] |
Table 2: Functional Activity of 5-HT1A Receptor Ligands
| Compound | Activity | EC50/IC50 (nM) | Emax (%) | Assay System | Reference(s) |
| WAY-100635 | Neutral Antagonist | - | - | [³⁵S]GTPγS binding | [14][16] |
| Spiperone | Inverse Agonist | IC50 = 55.5 | -30.2 | [³⁵S]GTPγS binding | [14][16] |
| WAY-100635 | Agonist (at D4.4) | EC50 = 9.7 | Full | HEK-D4.4 cells | [5][12] |
| This compound | Silent Antagonist | - | - | In vivo microdialysis | |
| WAY-101405 | Silent Antagonist | Kb = 1.3 | - | Not specified | |
| Compound 20 | Antagonist | Kb = 4.9 | - | Not specified | [6] |
Preclinical Assessment of Cognitive Enhancement: Experimental Protocols
A battery of behavioral paradigms is employed in rodent models to assess the pro-cognitive effects of 5-HT1A receptor antagonists. Detailed methodologies for three commonly used tests are provided below.
Novel Object Recognition (NOR) Test
The NOR test is a widely used assay to evaluate learning and memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.[1][4][9][17]
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm), made of a non-porous material.
-
A set of objects that are distinct in shape, color, and texture, but of similar size and complexity. The objects should be heavy enough that the animal cannot displace them.
Procedure:
-
Habituation: On day 1, each animal is allowed to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
Training/Familiarization (T1): On day 2, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being directed towards the object at a distance of ≤ 2 cm.
-
Testing (T2): After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).
Data Analysis:
-
A discrimination index (DI) is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly above zero indicates that the animal remembers the familiar object and has a preference for the novel one.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Morris Water Maze (MWM) Test
The MWM is a test of hippocampal-dependent spatial learning and memory.[18][19][20]
Apparatus:
-
A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged just below the water surface.
-
Distinct visual cues placed around the room.
Procedure:
-
Acquisition Phase (4-5 days):
-
Animals are given 4 trials per day to find the hidden platform from different starting locations.
-
If an animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
The animal is allowed to remain on the platform for 15-30 seconds.
-
The latency to find the platform and the path taken are recorded.
-
-
Probe Trial (Day after last acquisition day):
-
The platform is removed from the pool.
-
The animal is allowed to swim freely for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Analysis:
-
Acquisition: A decrease in escape latency across training days indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates spatial memory.
Passive Avoidance Task
This task assesses fear-motivated learning and memory.[3][21][22]
Apparatus:
-
A two-chambered box with a light and a dark compartment, separated by a guillotine door. The floor of the dark compartment is equipped with a grid that can deliver a mild foot shock.
Procedure:
-
Acquisition/Training:
-
The animal is placed in the light compartment.
-
After a short habituation period, the door to the dark compartment is opened.
-
Rodents have a natural aversion to bright light and will typically enter the dark compartment.
-
Upon entering the dark compartment, the door closes, and a mild, brief foot shock is delivered.
-
-
Retention Test (e.g., 24 hours later):
-
The animal is placed back in the light compartment, and the door to the dark compartment is opened.
-
The latency to enter the dark compartment is measured.
-
Data Analysis:
-
A longer latency to enter the dark compartment during the retention test compared to the training phase indicates that the animal has learned and remembers the aversive stimulus associated with that compartment.
Clinical Development of 5-HT1A Receptor Antagonists for Cognitive Enhancement
Several 5-HT1A receptor antagonists have progressed to clinical trials for the treatment of cognitive deficits, primarily in the context of Alzheimer's disease.
Table 3: Overview of Clinical Trials for 5-HT1A Antagonists in Cognitive Disorders
| Compound | Phase | Indication | Primary Outcome Measures | Status/Results | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | this compound | Phase II/III | Alzheimer's Disease | ADAS-Cog, CDR-SB | Did not meet primary endpoints |[23][24] | | Pimavanserin | Phase II/III | Dementia-Related Psychosis | NPI-NH Psychosis Score | Showed some efficacy, particularly in patients with more severe psychosis. No negative impact on cognition was observed. |[25][26][27][28] |
The clinical trial designs for these compounds have typically been randomized, double-blind, placebo-controlled studies.[23][28][29] Primary outcome measures often include the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) and the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus) or the Clinical Dementia Rating-Sum of Boxes (CDR-SB).[29][30] While this compound ultimately failed to demonstrate efficacy in pivotal trials, the findings from studies with Pimavanserin suggest that targeting serotonergic systems remains a viable strategy, particularly for behavioral and psychological symptoms of dementia, without compromising cognitive function.[23][25][26]
Logical Framework for Cognitive Enhancement via 5-HT1A Antagonism
The pro-cognitive effects of 5-HT1A receptor antagonism can be conceptualized through a logical framework that connects receptor blockade to enhanced neurotransmission and improved cognitive function.
Caption: Logical flow from 5-HT1A antagonism to cognitive enhancement.
Conclusion and Future Directions
The antagonism of 5-HT1A receptors represents a promising and mechanistically distinct approach to cognitive enhancement. Preclinical studies have consistently demonstrated the pro-cognitive effects of 5-HT1A antagonists in a variety of animal models. While clinical translation has faced challenges, the nuanced understanding of the 5-HT1A receptor's role in both cognition and behavior continues to evolve. Future research should focus on the development of antagonists with improved selectivity and pharmacokinetic profiles. Furthermore, exploring the therapeutic potential of these compounds in combination with other pro-cognitive agents may yield synergistic effects. The detailed methodologies and comprehensive data presented in this guide are intended to facilitate and inspire further investigation into this exciting area of neuropharmacology, with the ultimate goal of developing novel and effective treatments for cognitive disorders.
References
- 1. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 4. Video: Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 5. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A new class of 5-HT1A receptor antagonists with procognitive and antidepressant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sensitive Assessment of Hippocampal Learning Using Temporally Dissociated Passive Avoidance Task - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. mmpc.org [mmpc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. behaviorcloud.com [behaviorcloud.com]
- 18. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scantox.com [scantox.com]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. scantox.com [scantox.com]
- 22. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 23. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 24. escholarship.org [escholarship.org]
- 25. Pimavanserin: Potential Treatment For Dementia-Related Psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pimavanserin Effective for Dementia-Related Psychosis - - Practical Neurology [practicalneurology.com]
- 27. oasis.library.unlv.edu [oasis.library.unlv.edu]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Clinical Trial Design Issues in Mild to Moderate Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Current Alzheimer's disease clinical trials: Methods and placebo outcomes - PMC [pmc.ncbi.nlm.nih.gov]
The 5-HT1A Antagonist Lecozotan: A Technical Overview of its Modulatory Effects on Acetylcholine and Glutamate Release
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacological effects of lecozotan (SRA-333), a potent and selective 5-HT1A receptor antagonist, on acetylcholine (B1216132) and glutamate (B1630785) neurotransmission. The data herein is targeted towards researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental procedures.
Core Mechanism of Action
This compound acts as a silent antagonist at the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] In the hippocampus, 5-HT1A receptors are located on pyramidal neurons and interneurons, where their activation by serotonin generally exerts an inhibitory influence on neuronal activity and neurotransmitter release. By blocking these receptors, this compound effectively removes this tonic inhibition, leading to a potentiation of stimulated acetylcholine and glutamate release in the hippocampus.[1][2] This heterosynaptic regulation is believed to be a key mechanism behind this compound's potential cognitive-enhancing properties.[1]
Quantitative Analysis of Neurotransmitter Release
The following tables summarize the quantitative data from in vivo microdialysis studies investigating the effect of this compound on potassium chloride (KCl)-stimulated acetylcholine and glutamate release in the dentate gyrus of the hippocampus.
Table 1: Effect of this compound on KCl-Stimulated Acetylcholine Release
| Treatment Group | N | Peak Acetylcholine Release (% of Basal) |
| Vehicle + KCl | 6 | 250 ± 30 |
| This compound (1.0 mg/kg, s.c.) + KCl | 6 | 450 ± 50 |
| p < 0.05 compared to Vehicle + KCl |
Table 2: Effect of this compound on KCl-Stimulated Glutamate Release
| Treatment Group | N | Peak Glutamate Release (% of Basal) |
| Vehicle + KCl | 7 | 300 ± 40 |
| This compound (1.0 mg/kg, s.c.) + KCl | 7 | 550 ± 60 |
| p < 0.05 compared to Vehicle + KCl |
Key Experimental Protocols
The following is a detailed methodology for the in vivo microdialysis experiments cited in this guide.
In Vivo Microdialysis for Acetylcholine and Glutamate Measurement
1. Animal Subjects and Surgical Preparation:
-
Male Sprague-Dawley rats (250-350 g) were used for all experiments.
-
Animals were anesthetized with a ketamine/xylazine mixture.
-
Guide cannulae for the microdialysis probes were stereotaxically implanted, targeting the dentate gyrus of the hippocampus.
-
Animals were allowed a 48-hour recovery period post-surgery.
2. Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (2-mm membrane) was inserted through the guide cannula.
-
The probe was perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 2 µL/min.
-
A stabilization period of at least 2 hours was allowed before the collection of baseline samples.
-
Dialysate samples were collected every 20 minutes into vials containing the appropriate preservative for each neurotransmitter.
3. Drug Administration and Stimulation:
-
Following the collection of stable baseline samples, animals were administered either vehicle or this compound (1.0 mg/kg, s.c.).
-
One hour after drug administration, neurotransmitter release was stimulated by perfusing the microdialysis probe with aCSF containing high potassium chloride (100 mM KCl) for 20 minutes.
-
Sample collection continued for at least 2 hours post-stimulation.
4. Neurotransmitter Analysis:
-
Acetylcholine levels in the dialysate were determined by high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Glutamate levels were analyzed using HPLC with fluorescence detection after pre-column derivatization with o-phthaldialdehyde.
-
Data were expressed as a percentage of the average basal neurotransmitter concentration.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's Mechanism of Action.
Caption: In Vivo Microdialysis Workflow.
References
- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Lecozotan: A 5-HT1A Receptor Antagonist for Cognitive Enhancement
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lecozotan (SRA-333) is a potent and selective 5-HT1A receptor antagonist that has been investigated for its potential as a cognitive-enhancing agent, particularly in the context of Alzheimer's disease. Preclinical studies in various animal models have demonstrated its ability to modulate key neurotransmitter systems implicated in learning and memory, and to reverse cognitive deficits induced by pharmacological or lesion-based models of dementia. This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, presenting key quantitative data in structured tables, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its pro-cognitive effects primarily through its antagonist activity at the serotonin (B10506) 1A (5-HT1A) receptor. By blocking these receptors, particularly presynaptic autoreceptors on serotonergic neurons and postsynaptic receptors on non-serotonergic neurons, this compound disinhibits the release of two critical neurotransmitters in brain regions associated with cognition: acetylcholine (B1216132) (ACh) and glutamate (B1630785).[1][2] This heterosynaptic modulation is believed to be the core mechanism underlying its cognitive-enhancing properties.[1]
In Vitro and In Vivo Pharmacodynamics
This compound has been characterized as a potent and selective 5-HT1A receptor antagonist through a series of in vitro and in vivo studies.
Receptor Binding and Functional Activity
In vitro binding assays have confirmed this compound's high affinity for the 5-HT1A receptor with significant selectivity over other receptor types.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor/Site | Ki (nM) |
| 5-HT1A (agonist site) | 1.6 |
| 5-HT1A (antagonist site) | 4.5 |
| >60 other binding sites | >60-fold selectivity |
Source:[3]
Neurotransmitter Modulation
In vivo microdialysis studies in rats have demonstrated this compound's ability to modulate neurotransmitter levels in the hippocampus, a key brain region for learning and memory.
Table 2: Effect of this compound on Neurotransmitter Levels in Rat Hippocampus
| Experiment | Animal Model | Treatment | Outcome |
| 5-HT Antagonism | Rat | This compound (0.3 mg/kg, s.c.) + 8-OH-DPAT (0.3 mg/kg, s.c.) | Antagonized the 8-OH-DPAT-induced decrease in extracellular 5-HT.[1][2] |
| Glutamate & Acetylcholine Release | Rat | This compound | Significantly potentiated the potassium chloride-stimulated release of glutamate and acetylcholine in the dentate gyrus.[1][2] |
Efficacy in Animal Models of Cognitive Impairment
This compound has shown efficacy in various animal models that mimic aspects of cognitive decline associated with Alzheimer's disease.
Reversal of Drug-Induced Cognitive Deficits
This compound has been shown to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 and the muscarinic receptor antagonist scopolamine.
Table 3: Efficacy of this compound in Reversing Drug-Induced Cognitive Deficits
| Animal Model | Deficit Induction | Behavioral Task | This compound Treatment | Outcome |
| Marmoset | MK-801 | Perceptually complex and visual spatial discrimination | 2 mg/kg, i.m. | Reversed learning deficits.[1] |
| Rat | Scopolamine-HCl | Modified passive avoidance response test | Dose-dependent (0.3, 0.5, 1, and 2 mg/kg, s.c.) | Prevented memory impairment. |
Efficacy in Lesion-Based and Age-Related Cognitive Decline Models
This compound has also demonstrated efficacy in models of cholinergic neurodegeneration and in aged animals with naturally occurring cognitive decline.
Table 4: Efficacy of this compound in Lesion and Age-Related Cognitive Decline Models
| Animal Model | Condition | Behavioral Task | This compound Treatment | Outcome |
| Marmoset | Specific cholinergic lesions of the hippocampus | Visual spatial discrimination | 2 mg/kg, i.m. | Reversed learning deficits.[1] |
| Aged Rhesus Monkeys | Age-related cognitive decline | Task performance efficiency | 1 mg/kg, p.o. (optimal dose) | Significant improvement in task performance.[1] |
Behavioral Pharmacology
Drug discrimination studies have been employed to further characterize the in vivo pharmacological effects of this compound.
Table 5: this compound in Drug Discrimination Studies
| Animal Model | Training Drug | This compound Treatment | Outcome |
| Not specified | 8-OH-DPAT (5-HT1A agonist) | 0.01-1 mg/kg, i.m. | Did not substitute for the 8-OH-DPAT cue; produced a dose-related blockade of the 8-OH-DPAT discriminative stimulus.[1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the preclinical evaluation of this compound.
In Vivo Microdialysis
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Protocol Details:
-
Subjects: Typically male rats.
-
Surgery: Animals are anesthetized and a guide cannula is stereotaxically implanted to target the desired brain region (e.g., dentate gyrus or CA1 region of the hippocampus).
-
Microdialysis Probe: A probe with a semi-permeable membrane is inserted through the cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
-
Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.
-
Analysis: Neurotransmitter levels in the dialysate are quantified using techniques like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
MK-801-Induced Cognitive Deficit Model
This model is used to assess the potential of a compound to reverse learning and memory impairments caused by the blockade of NMDA receptors.
Protocol Details:
-
Subjects: Commonly used in non-human primates like marmosets.
-
Task: Animals are trained on tasks that assess learning and memory, such as perceptually complex and visual spatial discrimination tasks.
-
Induction of Deficit: The non-competitive NMDA receptor antagonist MK-801 is administered to impair cognitive performance.
-
Treatment: this compound or a vehicle is administered to assess its ability to reverse the MK-801-induced deficits.
-
Assessment: Performance metrics (e.g., accuracy, latency) are recorded and compared across treatment groups.
Cholinergic Lesion Model
This model involves the selective destruction of cholinergic neurons in brain regions critical for memory to mimic the cholinergic deficit observed in Alzheimer's disease.
Protocol Details:
-
Subjects: Marmosets are a common model for this type of study.
-
Lesioning: A neurotoxin (e.g., ibotenic acid coupled to a targeting agent) is stereotaxically injected into the hippocampus to selectively destroy cholinergic neurons.
-
Behavioral Testing: After a recovery period, animals are tested on cognitive tasks, such as visual spatial discrimination, to confirm the cognitive deficit.
-
Treatment: this compound or vehicle is administered to evaluate its efficacy in reversing the lesion-induced cognitive impairment.
-
Assessment: Behavioral performance is quantified and compared between the lesioned and control groups, with and without this compound treatment.
Passive Avoidance Test
This is a fear-motivated test used to assess long-term memory in rodents.
Protocol Details:
-
Apparatus: A two-compartment box with a light and a dark chamber. The dark chamber has an electrified grid floor.
-
Training (Acquisition): The animal is placed in the light compartment and is allowed to enter the dark compartment. Upon entering the dark compartment, a mild foot shock is delivered.
-
Testing (Retention): After a set period (e.g., 24 hours), the animal is placed back in the light compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive experience.
-
Drug Effects: The test can be used to assess memory impairment (e.g., induced by scopolamine) and the ability of a test compound like this compound to prevent or reverse this impairment.
Pharmacokinetics
While detailed pharmacokinetic parameters such as Cmax and AUC in preclinical animal models are not extensively reported in the primary publications, allometric scaling from rat, dog, and monkey data was used to predict the initial doses for human clinical trials.[3] This suggests that the pharmacokinetic profile of this compound was characterized in these species.
Conclusion
The preclinical data for this compound strongly support its mechanism of action as a 5-HT1A receptor antagonist that enhances cholinergic and glutamatergic neurotransmission. The consistent efficacy observed in multiple, diverse animal models of cognitive impairment highlights its potential as a therapeutic agent for conditions characterized by cognitive deficits, such as Alzheimer's disease. This technical guide provides a comprehensive summary of the key preclinical findings and methodologies for researchers and professionals in the field of neuropharmacology and drug development.
References
- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Binding Affinity of Lecozotan for 5-HT1A Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro binding characteristics of Lecozotan, a potent and selective 5-HT1A receptor antagonist. The document details the quantitative binding affinity of this compound, the experimental methodologies used for its characterization, and the relevant signaling pathways of the 5-HT1A receptor.
Executive Summary
This compound (also known as SRA-333 or WAY-161333) is a silent antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] In-vitro studies have demonstrated its high affinity and selectivity for this receptor, distinguishing it as a significant tool for neuroscience research and a potential therapeutic agent for cognitive deficits associated with conditions like Alzheimer's disease. This guide synthesizes the available data on its binding profile and the technical approaches for its evaluation.
Quantitative Binding Affinity of this compound
The binding affinity of this compound for the human 5-HT1A receptor has been quantified through radioligand binding assays. These studies reveal that this compound binds with high affinity to both the agonist and antagonist states of the receptor, with a significantly greater affinity than for other receptors.
| Parameter | Value (nM) | Receptor State | Reference |
| Ki | 1.6 | Agonist | [1] |
| Ki | 4.5 | Antagonist | [1] |
This compound exhibits over 60-fold selectivity for the 5-HT1A receptor when compared with a panel of over 60 other binding sites, underscoring its specificity.[1]
Experimental Protocols
The characterization of this compound's binding affinity involves standard in-vitro pharmacological assays. While specific protocols for this compound are proprietary, the following sections detail the widely accepted methodologies for such investigations.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These assays involve the use of a radiolabeled ligand that is known to bind to the receptor of interest.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the cloned human 5-HT1A receptor or from brain tissue known to be rich in these receptors (e.g., hippocampus).
-
Radioligand: A tritiated 5-HT1A receptor ligand, such as [³H]8-OH-DPAT (an agonist) or [³H]WAY-100635 (an antagonist).
-
Test Compound: this compound hydrochloride.
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations like MgCl₂.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity 5-HT1A ligand (e.g., unlabeled 8-OH-DPAT or WAY-100635) to determine the amount of non-specific binding of the radioligand.
-
Instrumentation: Scintillation counter and a filtration apparatus with glass fiber filters.
Procedure:
-
Membrane Preparation: The receptor-containing tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Setup: The assay is typically performed in microplates. A fixed concentration of the radioligand is added to each well along with varying concentrations of the unlabeled test compound (this compound). Control wells for total binding (radioligand only) and non-specific binding are included.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Functional Assays
Functional assays are employed to determine the efficacy of a ligand – whether it acts as an agonist, antagonist, or inverse agonist.
The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional antagonist activity of this compound at the 5-HT1A receptor.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Stimulating Agent: Forskolin (B1673556), a direct activator of adenylyl cyclase.
-
Agonist: A known 5-HT1A receptor agonist, such as 8-OH-DPAT.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture and Plating: Cells are cultured and seeded into microplates.
-
Assay: The cells are pre-incubated with varying concentrations of this compound (the antagonist). Subsequently, a fixed concentration of the 5-HT1A agonist is added, followed by stimulation with forskolin to induce cAMP production.
-
Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using the detection kit.
-
Data Analysis: The ability of this compound to block the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The data is plotted as a dose-response curve to determine the IC₅₀ of this compound, which reflects its potency as an antagonist.
This assay directly measures the activation of G proteins upon receptor stimulation. In the presence of an agonist, the Gα subunit exchanges GDP for the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Objective: To assess the ability of this compound to antagonize agonist-stimulated G-protein activation at the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells expressing the human 5-HT1A receptor or from brain tissue.
-
Radioligand: [³⁵S]GTPγS.
-
Agonist: A 5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
Test Compound: this compound.
-
Assay Buffer: A buffer containing GDP, MgCl₂, and NaCl.
-
Instrumentation: Scintillation counter and filtration apparatus.
Procedure:
-
Assay Setup: Membranes are incubated with varying concentrations of this compound, followed by the addition of a fixed concentration of the 5-HT1A agonist and [³⁵S]GTPγS.
-
Incubation: The reaction mixture is incubated to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The ability of this compound to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is determined. An IC₅₀ value is calculated to quantify its antagonist potency.
Signaling Pathways and Visualizations
The 5-HT1A receptor, upon activation by an agonist, initiates a cascade of intracellular events. As an antagonist, this compound blocks these downstream effects.
5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by an agonist like serotonin (5-HT) leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity. The Gβγ subunit can directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca²⁺ channels, leading to neuronal hyperpolarization.
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
The logical flow of a competitive radioligand binding assay is crucial for accurate determination of a compound's binding affinity.
Caption: Workflow of a competitive radioligand binding assay.
Logical Relationship of Functional Antagonism in a cAMP Assay
This diagram illustrates the logical steps in a cAMP functional assay to determine the antagonist properties of this compound.
Caption: Logic of a cAMP functional antagonism assay.
References
Lecozotan: A Scrutiny of its Nootropic Potential
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Lecozotan (SRA-333) is a potent and selective serotonin (B10506) 1A (5-HT1A) receptor antagonist that was investigated for its potential as a cognitive-enhancing agent, primarily for the treatment of Alzheimer's disease. Preclinical studies demonstrated promising results, suggesting a novel mechanism of action for improving cognitive function. This technical guide provides a comprehensive overview of the core preclinical and clinical data on this compound, with a focus on its pharmacological profile, experimental validation, and the signaling pathways implicated in its nootropic effects. Despite its eventual discontinuation from clinical development, the data surrounding this compound offers valuable insights into the role of the 5-HT1A receptor in cognitive processes and may inform future drug discovery efforts in this area.
Introduction
The quest for effective nootropic agents to combat cognitive decline in neurodegenerative disorders such as Alzheimer's disease remains a significant challenge in modern medicine.[1] One therapeutic avenue that has been explored is the modulation of the serotonergic system, specifically the 5-HT1A receptor.[2] this compound, a silent 5-HT1A receptor antagonist, emerged as a compound of interest due to its purported ability to enhance cholinergic and glutamatergic neurotransmission, key pathways implicated in learning and memory.[3][4] This document serves as a technical deep-dive into the scientific rationale and empirical data supporting the investigation of this compound as a potential nootropic.
Mechanism of Action
In vitro studies have demonstrated that this compound is a potent and selective antagonist of the 5-HT1A receptor.[4][5] Its "silent" antagonist profile indicates that it lacks intrinsic agonist activity, purely blocking the receptor.[3] The therapeutic hypothesis for this compound's nootropic effects is centered on its ability to disinhibit the release of key neurotransmitters involved in cognitive function. By blocking inhibitory 5-HT1A autoreceptors on serotonin neurons and heteroreceptors on non-serotonergic neurons, this compound is proposed to potentiate the release of acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for memory, such as the hippocampus.[5][6]
Preclinical Data
A significant body of preclinical research in various animal models has provided evidence for the cognitive-enhancing properties of this compound.
In Vitro and In Vivo Pharmacodynamics
In vitro binding assays confirmed this compound's high affinity and selectivity for the 5-HT1A receptor.[5] In vivo microdialysis studies in the hippocampus of rats showed that this compound could antagonize the effects of the 5-HT1A agonist 8-OH-DPAT and, more importantly, potentiate the potassium chloride-stimulated release of both glutamate and acetylcholine.[5][6]
Cognitive Enhancement in Animal Models
This compound demonstrated efficacy in reversing cognitive deficits in multiple animal models:
-
Rats: Acute administration of this compound enhanced memory in a dose-dependent manner in a passive avoidance response test and prevented memory impairment induced by the cholinergic antagonist scopolamine.[7]
-
Marmosets: this compound reversed learning deficits induced by both the glutamatergic antagonist MK-801 and specific cholinergic lesions of the hippocampus.[5][8]
-
Aged Rhesus Monkeys: In a model of age-related cognitive decline, this compound produced a significant improvement in task performance efficiency.[4][5]
The collective preclinical evidence suggested a robust pro-cognitive profile for this compound across different species and models of cognitive impairment.
Clinical Data
This compound progressed to clinical trials in humans to assess its safety, tolerability, pharmacokinetics, and efficacy as a cognitive enhancer.
Phase I Studies
Phase I studies were conducted in healthy young and elderly volunteers to evaluate the safety and pharmacokinetic profile of this compound.
-
Safety and Tolerability: this compound was found to be safe and well-tolerated at steady state up to 5 mg administered twice daily (q12h).[3][9] The maximum tolerated single dose was 10 mg.[3][9] Dose-limiting adverse events were mild to moderate and included paraesthesia, dizziness, and visual disturbances.[3][9]
-
Pharmacokinetics: this compound exhibited rapid absorption and elimination, with a half-life of 6-8 hours, supporting a twice-daily dosing regimen.[3] The pharmacokinetics were dose-proportional.[3][9]
-
Pharmacodynamics: A positron emission tomography (PET) study using ¹¹C-labeled WAY-100635 demonstrated that this compound binds to 5-HT1A receptors in the human brain in a dose-dependent manner.[10] A single 5 mg dose resulted in a mean peak receptor occupancy of 55% in Alzheimer's disease patients and 63% in elderly subjects.[10] The predicted steady-state peak receptor occupancy for a 5 mg twice-daily dose was approximately 70%.[10]
Phase II/III Studies in Alzheimer's Disease
This compound advanced to Phase II/III clinical trials to evaluate its efficacy in patients with mild to moderate Alzheimer's disease.[11][12][13] These trials were designed as randomized, double-blind, placebo-controlled studies.[11][12][13] However, the development of this compound was ultimately discontinued.[14][15] While the specific efficacy data from these trials have not been published in detail, the discontinuation suggests that the compound did not meet its primary efficacy endpoints.[1]
Data Presentation
Table 1: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Cognitive Task | Effect of this compound | Dosage |
| Rat | Passive Avoidance | Enhanced memory | 0.3 - 2 mg/kg (s.c.)[7] |
| Rat | Scopolamine-induced amnesia | Prevented memory impairment | Not specified[7] |
| Marmoset | Visual Spatial Discrimination (MK-801 induced deficit) | Reversed learning deficits | 2 mg/kg (i.m.)[5][8] |
| Marmoset | Visual Spatial Discrimination (Cholinergic lesion) | Reversed learning deficits | 2 mg/kg (i.m.)[5][8] |
| Aged Rhesus Monkey | Delayed Matching-to-Sample | Improved task performance efficiency | 1 mg/kg (p.o.)[4][5] |
Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I)
| Parameter | Value | Population |
| Time to Maximum Concentration (tmax) | Rapid | Healthy Young & Elderly[3][9] |
| Half-life (t1/2) | 6 - 8 hours | Healthy Subjects[3] |
| Dosing Regimen | Twice-daily (q12h) | Healthy Young & Elderly[3][9] |
| Maximum Tolerated Single Dose | 10 mg | Healthy Young Subjects[3][9] |
| Maximum Tolerated Multiple Dose | >10 mg (5 mg q12h) | Healthy Young & Elderly[3][9] |
Table 3: 5-HT1A Receptor Occupancy of this compound in Humans (PET Study)
| Dose (single) | Mean Peak Receptor Occupancy (Young) | Mean Peak Receptor Occupancy (Elderly) | Mean Peak Receptor Occupancy (AD Patients) |
| 0.5 mg | 10% | - | - |
| 1 mg | 18% | - | - |
| 5 mg | 44% | 63% | 55% |
Data from Rajesh et al., 2008[10]
Experimental Protocols
In Vivo Microdialysis
-
Subjects: Male Sprague-Dawley rats.
-
Procedure: A microdialysis probe was surgically implanted into the dentate gyrus of the hippocampus. Following a recovery period, artificial cerebrospinal fluid (aCSF) was perfused through the probe. Samples of the dialysate were collected at regular intervals and analyzed for neurotransmitter content (glutamate and acetylcholine) using high-performance liquid chromatography.
-
Drug Administration: this compound (0.3 mg/kg) was administered subcutaneously. Potassium chloride (100 mM) was infused through the probe to stimulate neurotransmitter release.[5][6]
Passive Avoidance Test in Rats
-
Apparatus: A two-chambered box with one illuminated "safe" compartment and one dark "shock" compartment.
-
Procedure:
-
Acquisition Trial: Rats were placed in the illuminated compartment. When they entered the dark compartment, they received a mild foot shock.
-
Retention Trial (24 hours later): The latency to enter the dark compartment was measured. Longer latencies indicate better memory of the aversive stimulus.
-
-
Drug Administration: this compound was administered subcutaneously at doses of 0.3, 0.5, 1, and 2 mg/kg before the acquisition trial.[7]
PET Imaging in Humans
-
Subjects: Healthy young and elderly subjects, and patients with Alzheimer's disease.
-
Radiotracer: ¹¹C-labeled WAY-100635, a potent and selective 5-HT1A receptor antagonist.
-
Procedure: A baseline PET scan was performed to measure initial 5-HT1A receptor binding. Subsequently, a single oral dose of this compound (0.5, 1, or 5 mg) was administered. PET scans were repeated at multiple time points over a 25-hour period to measure the displacement of the radiotracer by this compound, thereby quantifying receptor occupancy.[10]
Visualizations
Caption: Proposed mechanism of action for this compound's nootropic effects.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound represents a well-characterized example of a selective 5-HT1A receptor antagonist investigated for its nootropic properties. The preclinical data provided a strong rationale for its development, demonstrating a clear mechanism of action that translated to cognitive enhancement in various animal models. The human Phase I studies confirmed its safety, tolerability, and ability to engage the target receptor in the brain. However, the discontinuation of its clinical development in Phase II/III trials for Alzheimer's disease highlights the significant challenges in translating preclinical efficacy to clinical benefit in complex neurodegenerative disorders. Despite this outcome, the story of this compound provides a valuable case study for researchers and drug developers, underscoring the potential of the 5-HT1A receptor as a target for cognitive enhancement and offering important lessons for the design and interpretation of future studies in this domain. Further investigation into the nuances of 5-HT1A receptor pharmacology and its role in cognition is warranted.
References
- 1. Drug Development for Alzheimer's Disease: Where Are We Now and Where Are We Headed? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The potential utility of 5-HT1A receptor antagonists in the treatment of cognitive dysfunction associated with Alzheimer s disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Acute this compound administration increases learning and memory in rats without affecting anxiety or behavioral depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A positron emission tomography study to assess binding of this compound, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 14. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. This compound - AdisInsight [adisinsight.springer.com]
Investigational Drug Lecozotan: A Technical Guide for Dementia Treatment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lecozotan (SRA-333) is an investigational drug that was developed for the symptomatic treatment of dementia, particularly in Alzheimer's disease. It acts as a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. The proposed mechanism of action involves the enhancement of glutamatergic and cholinergic neurotransmission, systems known to be crucial for cognitive processes. Preclinical studies in various animal models demonstrated pro-cognitive effects. However, the clinical development of this compound was discontinued (B1498344) after Phase II clinical trials due to a lack of significant efficacy. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its pharmacological profile, preclinical and clinical findings, and detailed experimental methodologies.
Core Pharmacology
This compound is a silent antagonist of the 5-HT1A receptor, meaning it has high affinity for the receptor but lacks intrinsic agonist activity.[1] Its chemical name is 4-cyano-N-{2R-[4-(2,3-dihydrobenzo[1][2]-dioxin-5-yl)-piperazin-1-yl]-propyl}-N-pyridin-2-yl-benzamide HCl.[3]
Mechanism of Action
The primary mechanism of action of this compound is the blockade of 5-HT1A autoreceptors located on serotonergic neurons and postsynaptic 5-HT1A receptors. This antagonism leads to an increased firing rate of serotonergic neurons and, consequently, enhanced release of serotonin in various brain regions, including the hippocampus. This, in turn, is believed to modulate the release of other key neurotransmitters involved in cognition. Specifically, this compound has been shown to potentiate the potassium chloride-stimulated release of glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus.[3]
Pharmacodynamics
In vitro studies have demonstrated this compound's high affinity and selectivity for the 5-HT1A receptor.[1] In vivo studies have confirmed its antagonist activity at this receptor.[3] A Positron Emission Tomography (PET) study in humans was conducted to assess the in-vivo binding of this compound to 5-HT1A receptors.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound.
Table 1: Receptor Binding Affinity
| Receptor | Ligand | Species | Ki (nM) | Reference |
| 5-HT1A (agonist site) | [3H]8-OH-DPAT | Human (cloned) | 1.6 | [1] |
| 5-HT1A (antagonist site) | [3H]WAY-100635 | Human (cloned) | 4.5 | [1] |
This compound exhibited >60-fold selectivity for the 5-HT1A receptor compared to over 60 other binding sites.[1]
Table 2: Preclinical Efficacy Data
| Animal Model | Cognitive Task | This compound Dose | Effect | Reference |
| Aged Rhesus Monkeys | Task Performance Efficiency | 1 mg/kg p.o. (optimal) | Significant improvement | [3] |
| Marmosets | MK-801 Induced Learning Deficits | 2 mg/kg i.m. | Reversal of deficits | [3] |
| Marmosets | Cholinergic Lesion-Induced Learning Deficits | 2 mg/kg i.m. | Reversal of deficits | [3] |
| Rats | Passive Avoidance Response | 0.3, 0.5, 1, and 2 mg/kg s.c. | Dose-dependent memory enhancement |
Table 3: Human Pharmacokinetic Parameters (Single and Multiple Doses)
| Population | Dose | Cmax (ng/mL) | tmax (h) | t1/2 (h) | AUCτ (ng·h/mL) | Reference |
| Young Subjects | 2 mg (single) | 11.2 ± 4.5 | 0.8 ± 0.3 | 6.2 ± 1.5 | 45.9 ± 14.8 | [1] |
| Young Subjects | 5 mg (single) | 32.1 ± 12.8 | 0.9 ± 0.4 | 6.8 ± 1.3 | 143 ± 48 | [1] |
| Young Subjects | 10 mg (single) | 73.3 ± 28.5 | 1.0 ± 0.4 | 7.9 ± 2.0 | 368 ± 123 | [1] |
| Elderly Subjects | 0.5 mg q12h (steady state) | 3.5 ± 1.1 | 1.3 ± 0.5 | 8.8 ± 2.4 | 22.3 ± 6.9 | [1] |
| Elderly Subjects | 5 mg q12h (steady state) | 45.8 ± 16.2 | 1.4 ± 0.5 | 9.7 ± 2.6 | 289 ± 98 | [1] |
Data are presented as mean ± SD.
Table 4: Clinical Efficacy (Phase II Study NCT00277810)
| Treatment Group | Outcome Measure | Mean Change from Baseline (Week 24) | p-value vs. Placebo | Reference |
| This compound (2 mg/day) | ADAS-Cog | Improvement noted, but not statistically significant | Not significant | |
| This compound (5 mg/day) | ADAS-Cog | Improvement noted, but not statistically significant | Not significant | |
| This compound (10 mg/day) | ADAS-Cog | Improvement noted, but not statistically significant | Not significant | |
| This compound (10 mg/day) | DAD | Improvement over placebo | Not statistically significant |
The study showed that the 10mg this compound dose had clinical benefits in ADAS-Cog and DAD, but these were not statistically significant. The development was discontinued due to a lack of robust efficacy.
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Materials:
-
Membrane preparations from cells expressing the cloned human 5-HT1A receptor.
-
Radioligand: [3H]8-OH-DPAT (for agonist site) or [3H]WAY-100635 (for antagonist site).
-
This compound (unlabeled competitor).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus and scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes (10 µg protein) with a fixed concentration of the radioligand (e.g., 0.25 nM [3H]8-OH-DPAT) and varying concentrations of this compound (e.g., 1 nM to 1 µM).
-
Equilibrium: Incubate the mixture for 60 minutes at room temperature to allow binding to reach equilibrium.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM metergoline).
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of glutamate and acetylcholine in the hippocampus of freely moving rats.
Materials:
-
Male Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection.
-
This compound solution.
Procedure:
-
Surgery: Anesthetize the rats and implant a guide cannula stereotaxically into the dentate gyrus of the hippocampus. Allow the animals to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular glutamate and acetylcholine levels.
-
Drug Administration: Administer this compound (e.g., 0.3 mg/kg, s.c.) or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples for a specified period after drug administration.
-
Neurotransmitter Analysis: Analyze the concentration of glutamate and acetylcholine in the dialysate samples using HPLC.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the mean baseline values. Compare the effects of this compound treatment to the vehicle control group using appropriate statistical tests. To measure stimulated release, a high concentration of potassium chloride can be included in the perfusion fluid.[3]
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: In vivo microdialysis workflow.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
The Role of Serotonin Receptors in Alzheimer's Disease Pathophysiology: A Technical Guide
The serotonergic system, a crucial modulator of mood, cognition, and memory, is increasingly implicated in the complex pathophysiology of Alzheimer's disease (AD).[1][2][3] Extensive research has revealed significant alterations in serotonin (B10506) (5-HT) receptors in the brains of AD patients, suggesting their involvement in the core pathological hallmarks of the disease: the accumulation of amyloid-beta (Aβ) plaques and the formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[4][5] This technical guide provides an in-depth overview of the role of various serotonin receptor subtypes in AD, focusing on their signaling pathways, their impact on Aβ and tau pathology, and the experimental methodologies used to investigate these interactions. This document is intended for researchers, scientists, and drug development professionals in the field of neurodegenerative diseases.
Serotonin Receptor Alterations in Alzheimer's Disease
A substantial body of evidence from post-mortem studies, animal models, and in vivo imaging has demonstrated changes in the density and function of several serotonin receptor subtypes in the brains of individuals with Alzheimer's disease. These alterations are not uniform across all receptor types or brain regions, indicating a complex and subtype-specific involvement in the disease process.
Quantitative Changes in Serotonin Receptor Density
The following table summarizes key findings on the quantitative changes of various serotonin receptors in Alzheimer's disease, primarily derived from radioligand binding assays and Positron Emission Tomography (PET) imaging studies.
| Receptor Subtype | Brain Region(s) | Change in AD | Method | Key Findings & References |
| 5-HT1A | Hippocampus (CA1, subiculum), Raphe Nuclei | Decreased | PET with [F-18]MPPF, Autoradiography | Significant drop in binding potential (BP) in AD patients compared to controls.[6] Hippocampal BP values in AD samples were 1.03 and 1.18, compared to 3.29, 3.00, and 2.98 in controls, representing a 60-70% decrease.[6] |
| 5-HT1B | Frontal and Temporal Cortex | Decreased | Post-mortem studies | Significantly lower receptor density in AD patients compared to controls. Receptor levels have been shown to correlate with cognitive performance. |
| 5-HT2A | Hippocampus, Medial Prefrontal Cortex, Cerebral Cortex | Decreased | PET imaging, Post-mortem studies | Reduction in cortical 5-HT2A receptor binding has been observed in AD patients, independent of serotonergic neuron loss, suggesting it may be an early feature of the disease.[7][8] |
| 5-HT2B | Not specified in detail | Increased | Post-mortem brain specimens | Levels of the 5-HT2B receptor are increased in AD brains compared to age-matched controls.[9] |
| 5-HT4 | Cerebral Cortex | Upregulated (in early stages) | PET with [11C]SB207145 | PIB-positive individuals (with amyloid plaques) had 13% higher 5-HT4 receptor levels than PIB-negative individuals.[10] 5-HT4 receptor binding was positively correlated with Aβ burden.[10] |
| 5-HT6 | Temporal Cortex | Dysregulated | Preclinical studies | Dysregulation of 5-HT6 receptor activation by serotonin may be related to behavioral symptoms in AD.[11] |
| 5-HT7 | Not specified in detail | Upregulated | Preclinical studies | Upregulation is associated with the development of psychotic symptoms in AD patients.[12] |
Serotonin Receptors and Amyloid-Beta Pathology
Several serotonin receptor subtypes have been shown to modulate the processing of amyloid precursor protein (APP), thereby influencing the production of amyloid-beta peptides.
5-HT4 Receptor-Mediated sAPPα Production
Activation of the 5-HT4 receptor has emerged as a promising therapeutic strategy due to its ability to promote the non-amyloidogenic processing of APP.[3][13] Chronic stimulation of the 5-HT4 receptor with agonists like RS 67333 has been shown to decrease the number of amyloid plaques and the levels of Aβ species in animal models of AD.[13][14] This effect is attributed to the increased activity of α-secretase (ADAM10), which cleaves APP within the Aβ domain, leading to the production of the neuroprotective soluble APPα (sAPPα) fragment.[3]
5-HT6 Receptor and Aβ Generation
In contrast to the 5-HT4 receptor, antagonism of the 5-HT6 receptor has shown cognitive benefits.[13] Some studies suggest that 5-HT6 receptor antagonists can attenuate the generation of Aβ by inhibiting γ-secretase activity.[15]
Serotonin Receptors and Tau Pathology
The link between serotonin receptors and tau hyperphosphorylation, the main component of NFTs, is also an active area of research.
5-HT2A and 5-HT2C Receptors
Dysfunction of the 5-HT2A and 5-HT2C receptors has been linked to tau pathology. For instance, blockade of 5-HT2C receptors has been shown to prevent tau protein hyperphosphorylation in animal models.[16]
5-HT6 and 5-HT7 Receptors
There is indirect evidence suggesting the involvement of 5-HT6 and 5-HT7 receptors in tau hyperphosphorylation. The 5-HT6 receptor can physically and functionally associate with Fyn kinase, a kinase known to phosphorylate tau.[17] Both 5-HT4 and 5-HT7 receptors can couple to G12/13 proteins, which in turn can activate Glycogen Synthase Kinase-3β (GSK-3β), a primary tau kinase.[3][17] Furthermore, blockade of constitutive 5-HT7 receptor activity has been shown to prevent tau hyperphosphorylation and aggregation in cellular models.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of serotonin in Alzheimer's disease: a new therapeutic target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. operamedphys.org [operamedphys.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonin receptors - a potential target for the treatment of Alzheimer’s disease - Eremin - Biochemistry [rjpbr.com]
- 6. Serotonin 1A receptors in the living brain of Alzheimer's disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The interaction between neurotransmitter receptor activity and amyloid-β pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PET imaging of serotonin type 2A receptors in late-life neuropsychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The 5HT2b Receptor in Alzheimer’s Disease: Increased Levels in Patient Brains and Antagonist Attenuation of Amyloid and Tau Induced Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cerebral Serotonin 4 Receptors and Amyloid-β in Early Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 11. 5-HT6 receptors and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonergic Modulators in Alzheimer's Disease: A Hope in the Hopeless Condition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chronic treatments with a 5-HT4 receptor agonist decrease amyloid pathology in the entorhinal cortex and learning and memory deficits in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonin 6 receptor controls alzheimer’s disease and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 5-HT(2C) serotonin receptor blockade prevents tau protein hyperphosphorylation and corrects the defect in hippocampal synaptic plasticity caused by a combination of environmental stressors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of Serotonin Receptors in Alzheimer’s disease | Opera Medica et Physiologica [operamedphys.org]
- 18. Serotonin receptors as target in psychiatric and neurodegenerative disorders [exeter.ac.uk]
Methodological & Application
Lecozotan: Application Notes and Protocols for Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan (formerly WAY-161333 or SRA-333) is a potent and selective silent antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] As a silent antagonist, it blocks the receptor without eliciting an intrinsic response.[1] Investigated for the symptomatic treatment of mild-to-moderate Alzheimer's disease (AD), this compound's mechanism of action is hypothesized to potentiate both cholinergic and glutamatergic neurotransmission, which are crucial for cognitive processes.[1][2] Although its development was discontinued (B1498344) in Phase II trials, the data from preclinical and clinical studies provide valuable insights for researchers exploring the 5-HT1A receptor as a therapeutic target.[3]
These application notes provide a detailed summary of this compound's dosage and administration from published research, along with protocols for key experiments.
Data Presentation: Dosage and Administration
Table 1: this compound Dosage in Human Clinical Trials
| Study Phase | Population | Formulation | Dose | Dosing Regimen | Route of Administration | Reference |
| Phase I (Single Ascending Dose) | Healthy Young Subjects | Immediate Release (IR) Capsule | 2 mg, 5 mg, 10 mg | Single dose | Oral | [1][4] |
| Phase I (Multiple Ascending Dose) | Healthy Young Subjects | Immediate Release (IR) Liquid | 0.1 mg, 0.25 mg, 0.5 mg, 1 mg, 5 mg | Twice daily (q12h) for 14 days | Oral | [1][4] |
| Phase I (Multiple Ascending Dose) | Healthy Elderly Subjects | Immediate Release (IR) Liquid & Tablet | 0.5 mg, 5 mg | Twice daily (q12h) for 14 days | Oral | [1][4] |
| Phase II | Mild to Moderate Alzheimer's Disease Patients | Sustained Release (SR) | 2 mg, 5 mg, 10 mg | Not specified | Oral | [5][6] |
Table 2: this compound Dosage in Preclinical Research
| Animal Model | Dose | Route of Administration | Key Finding | Reference |
| Rhesus Monkeys (aged) | 1 mg/kg | Oral (p.o.) | Improved task performance efficiency | [2] |
| Marmosets | 2 mg/kg | Intramuscular (i.m.) | Reversed learning deficits induced by MK-801 and cholinergic lesions | [2][7] |
| Rats | 0.3 mg/kg | Subcutaneous (s.c.) | Antagonized 8-OH-DPAT-induced decrease in hippocampal 5-HT | [2] |
| Rats | 0.3, 0.5, 1, and 2 mg/kg | Subcutaneous (s.c.) | Dose-dependent enhancement of memory | [8] |
Experimental Protocols
Phase I Clinical Trial Protocol for Safety, Tolerability, Pharmacokinetics (PK), and Pharmacodynamics (PD)
This protocol is based on the randomized, double-blind, placebo-controlled, ascending dose studies in healthy young and elderly subjects.[1][4]
a. Subject Recruitment and Screening:
-
Enroll healthy young (18-45 years) and elderly (65-80 years) subjects.
-
Conduct a thorough screening including medical history, physical examination, vital signs, 12-lead electrocardiogram (ECG), and routine laboratory tests within 21 days prior to dosing.[1]
-
For studies involving cognitive assessments, a training session with the Cognitive Drug Research (CDR) battery should be conducted a day before the study to mitigate learning effects.[1]
b. Dosing and Administration:
-
Single Ascending Dose (SAD): Administer single oral doses of this compound (e.g., 2, 5, 10 mg) or placebo to cohorts of subjects under fasting conditions.[1][4]
-
Multiple Ascending Dose (MAD): Administer multiple oral doses of this compound (e.g., 0.1, 0.25, 0.5, 1, 5 mg) or placebo twice daily (q12h) for 14 days.[1][4] Dosing on day 1 and day 14 should be under fasting conditions, while from day 2 to 13, meals can be provided 1 hour after dosing.[1]
c. Safety and Tolerability Assessments:
-
Continuously monitor for adverse events (AEs).
-
Perform regular assessments of vital signs, ECGs, and clinical laboratory tests throughout the study.
d. Pharmacokinetic (PK) Analysis:
-
Collect serial blood samples at predefined time points post-dosing.
-
Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).
-
Calculate key PK parameters including Cmax, Tmax, AUC, and half-life (t1/2).
e. Pharmacodynamic (PD) Assessments:
-
Cognitive Function: Utilize a validated cognitive test battery, such as the CDR battery.
-
Electroencephalogram (EEG): Record EEG to assess effects on brain electrical activity.
-
Hormone Levels: Measure plasma levels of relevant hormones.
In Vivo Microdialysis Protocol in Rats
This protocol is designed to assess the effect of this compound on neurotransmitter levels in specific brain regions.[2]
a. Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Anesthetize the animals and stereotaxically implant a microdialysis guide cannula targeting the hippocampus.
-
Allow for a post-surgical recovery period.
b. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound (e.g., 0.3 mg/kg, s.c.) or vehicle.
-
Subsequently, a 5-HT1A agonist like 8-OH-DPAT (e.g., 0.3 mg/kg, s.c.) can be administered to assess the antagonistic properties of this compound.[2]
-
Continue collecting dialysate samples at regular intervals.
c. Neurochemical Analysis:
-
Analyze the dialysate samples for serotonin (B10506) (5-HT), glutamate (B1630785), and acetylcholine (B1216132) concentrations using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Behavioral Assessment Protocol in Rodents (Modified Passive Avoidance)
This protocol evaluates the effects of this compound on learning and memory.[8]
a. Apparatus:
-
Use a two-chamber passive avoidance apparatus (one illuminated, one dark) with a grid floor in the dark chamber for delivering a mild foot shock.
b. Habituation:
-
Allow rats to explore the apparatus freely for a set period.
c. Training (Acquisition Trial):
-
Place the rat in the illuminated chamber.
-
When the rat enters the dark chamber, deliver a mild, brief foot shock.
d. Drug Administration:
-
Administer different doses of this compound (e.g., 0.3, 0.5, 1, 2 mg/kg, s.c.) or vehicle at a specified time before or after the training trial.
e. Testing (Retention Trial):
-
24 hours after the training trial, place the rat back in the illuminated chamber.
-
Record the latency to enter the dark chamber. An increased latency is indicative of improved memory of the aversive stimulus.
Visualizations
Caption: Mechanism of action of this compound as a 5-HT1A receptor antagonist.
Caption: Workflow for a Phase I clinical trial of this compound.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. Acute this compound administration increases learning and memory in rats without affecting anxiety or behavioral depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Chemical Properties of Lecozotan Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan hydrochloride, also known as SRA-333, is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] It has been investigated for its potential therapeutic role in cognitive disorders, particularly Alzheimer's disease.[2] this compound's mechanism of action involves the enhancement of stimulated acetylcholine (B1216132) and glutamate (B1630785) release in the hippocampus, key neurotransmitters implicated in learning and memory.[3] These application notes provide a comprehensive overview of the synthesis, chemical properties, and key experimental protocols related to this compound hydrochloride, intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Properties
This compound hydrochloride is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 4-Cyano-N-[(2R)-2-[4-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-piperazinyl]propyl]-N-2-pyridinylbenzamide hydrochloride | [2] |
| Synonyms | SRA-333, WAY-161333 | [4] |
| Molecular Formula | C₂₈H₃₀ClN₅O₃ | [2] |
| Molecular Weight | 520.03 g/mol | [2] |
| Solubility | Soluble in DMSO (50 mg/mL) | [4] |
| Storage | Store at -20°C for long-term stability. | [5] |
| Binding Affinity (Ki) | 4.5 nM for human 5-HT1A receptor | [5] |
Synthesis of this compound Hydrochloride
While a detailed, step-by-step synthesis protocol for this compound hydrochloride is not publicly available, a plausible synthetic route can be devised based on the synthesis of structurally related benzodioxanylpiperazine derivatives and general principles of organic synthesis. The proposed synthesis is a multi-step process involving the formation of key intermediates.
Experimental Protocol: Plausible Synthesis
Step 1: Synthesis of (R)-1-(4-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl)propan-2-ol (Int1)
-
To a solution of 1-(2,3-dihydro-1,4-benzodioxin-5-yl)piperazine (1.0 eq) in a suitable solvent such as ethanol (B145695), add (R)-propylene oxide (1.2 eq).
-
Heat the reaction mixture at reflux for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired alcohol intermediate.
Step 2: Synthesis of (R)-2-(4-(2,3-Dihydro-1,4-benzodioxin-5-yl)piperazin-1-yl)propylamine (Int2)
-
Dissolve the alcohol intermediate (1.0 eq) in dichloromethane (B109758) and cool to 0°C.
-
Add triethylamine (B128534) (1.5 eq) followed by methanesulfonyl chloride (1.2 eq) dropwise.
-
Stir the reaction at 0°C for 1-2 hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent to yield the crude mesylate.
-
Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq).
-
Heat the reaction mixture to 80-90°C for 4-6 hours.
-
Cool the reaction mixture, add water, and extract with ethyl acetate (B1210297).
-
Wash the combined organic layers with water and brine, then dry and concentrate.
-
Dissolve the crude azide in methanol (B129727) and add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through Celite and concentrate the filtrate to obtain the desired amine intermediate.
Step 3: Synthesis of 4-Cyano-N-(pyridin-2-yl)benzamide (Int3)
-
Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent like dichloromethane in the presence of a base such as pyridine (B92270) (1.5 eq).
-
Cool the solution to 0°C and add 4-cyanobenzoyl chloride (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer and remove the solvent to yield the amide intermediate, which can be purified by recrystallization.
Step 4: Synthesis of this compound
-
This final step involves a nucleophilic substitution reaction. Dissolve the amine intermediate (Int2, 1.0 eq) and the benzamide (B126) intermediate (Int3, 1.1 eq) in a polar aprotic solvent such as DMF.
-
Add a non-nucleophilic base like sodium hydride (NaH, 1.2 eq) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound free base.
Step 5: Formation of this compound Hydrochloride
-
Dissolve the purified this compound free base in a suitable solvent such as ethyl acetate or isopropanol (B130326).
-
Add a solution of hydrochloric acid in ethanol or isopropanol (1.1 eq) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain this compound hydrochloride.
Mechanism of Action and Signaling Pathway
This compound acts as a selective antagonist at presynaptic 5-HT1A autoreceptors located on serotonergic neurons. By blocking these inhibitory autoreceptors, this compound disinhibits the neuron, leading to an increased firing rate and enhanced release of serotonin (B10506) (5-HT) in various brain regions, including the hippocampus. This increased serotonergic tone is thought to modulate the release of other neurotransmitters. Specifically, this compound has been shown to potentiate the potassium chloride-stimulated release of acetylcholine (ACh) and glutamate.[3] The enhanced cholinergic and glutamatergic neurotransmission in the hippocampus is believed to be the underlying mechanism for its cognitive-enhancing properties.
Experimental Protocols
5-HT1A Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.1% Ascorbic Acid, pH 7.4.
-
Non-specific Binding Control: 10 µM of unlabeled serotonin or 8-OH-DPAT.
-
Test Compound: this compound hydrochloride dissolved in a suitable solvent (e.g., DMSO, then diluted in assay buffer).
-
Instrumentation: Scintillation counter, filtration apparatus with glass fiber filters (e.g., Whatman GF/B).
Procedure:
-
Membrane Preparation:
-
Homogenize the cells expressing 5-HT1A receptors in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [³H]8-OH-DPAT (final concentration ~0.5-1.0 nM) + 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of 10 µM unlabeled serotonin + 50 µL of [³H]8-OH-DPAT + 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound hydrochloride + 50 µL of [³H]8-OH-DPAT + 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration:
-
Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis for Acetylcholine and Glutamate Measurement
This protocol outlines the in vivo microdialysis procedure to measure the effect of this compound on extracellular levels of acetylcholine and glutamate in the hippocampus of freely moving rats.[3]
Materials:
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Surgical Equipment: Stereotaxic apparatus, anesthetic machine, surgical tools, dental cement.
-
Microdialysis Equipment: Microdialysis probes (e.g., 2 mm membrane length), guide cannulae, syringe pump, fraction collector.
-
Perfusion Fluid (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 4 mM KCl, 2.2 mM CaCl₂, pH 7.4). For acetylcholine measurement, a cholinesterase inhibitor (e.g., neostigmine, 0.5 µM) should be included.
-
Test Compound: this compound hydrochloride dissolved in sterile saline or a suitable vehicle.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for the quantification of acetylcholine and glutamate.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole over the target brain region (e.g., hippocampus, coordinates relative to bregma: AP -3.3 mm, ML +2.2 mm, DV -3.8 mm).
-
Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement and anchor screws.
-
Allow the animal to recover for at least 48-72 hours.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate.
-
Gently insert the microdialysis probe through the guide cannula into the hippocampus.
-
Connect the probe to the syringe pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect at least three baseline dialysate samples (e.g., every 20 minutes) into vials in a refrigerated fraction collector.
-
-
Drug Administration:
-
Administer this compound hydrochloride (e.g., 0.3, 1, or 3 mg/kg, s.c. or i.p.).
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples at regular intervals for at least 2-3 hours.
-
-
Probe Placement Verification:
-
At the end of the experiment, euthanize the animal, and perfuse the brain with saline followed by a fixative.
-
Remove the brain and slice it to histologically verify the correct placement of the microdialysis probe.
-
-
Neurotransmitter Analysis (HPLC-ECD):
-
Analyze the dialysate samples for acetylcholine and glutamate concentrations using a validated HPLC-ECD method.
-
Express the results as a percentage of the baseline neurotransmitter levels.
-
Disclaimer
The provided synthesis protocol is a plausible route based on available chemical literature and has not been experimentally validated. The experimental protocols for the 5-HT1A receptor binding assay and in vivo microdialysis are generalized procedures and may require optimization for specific laboratory conditions and research objectives. All animal procedures must be conducted in accordance with approved institutional and national guidelines for the care and use of laboratory animals.
References
- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. This compound HCl | 5-HT Receptor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
Analytical Methods for the Detection of Lecozotan in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lecozotan, a selective serotonin (B10506) 5-HT1A receptor antagonist, has been investigated for its potential therapeutic effects. The development of robust and sensitive analytical methods for the quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This document provides detailed application notes and protocols for the determination of this compound in plasma and urine samples, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific detection method.
Overview of Analytical Methods
The primary analytical technique for the quantification of this compound in biological samples is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers excellent sensitivity and selectivity, allowing for the accurate measurement of low concentrations of the analyte in complex biological matrices. The general workflow involves sample preparation to isolate this compound from endogenous components, followed by chromatographic separation and subsequent detection by mass spectrometry.
Quantitative Data Summary
The following tables summarize the quantitative parameters of the LC-MS/MS method for the analysis of this compound in plasma and urine.
Table 1: LC-MS/MS Method Performance in Plasma and Urine
| Parameter | Plasma | Urine | Reference |
| Limit of Quantification (LOQ) | 0.2 ng/mL and 0.5 ng/mL | Not Specified | [1] |
Table 2: Linearity for Plasma Protein Binding Assessment
| Parameter | Value | Reference |
| Linear Range | 0.02–0.5 ng/mL | [1] |
Table 3: Precision of the Bioanalytical Method (Coefficient of Variation)
| Concentration (ng/mL) | Coefficient of Variation (%) | Reference |
| 0.6 | 8.5 | |
| 1.5 | 5.9 | |
| 10 | 6.3 | |
| 30 | 3.9 | |
| 75 | 6.2 | |
| 100 | 5.5 | |
| 375 | 3.2 |
Experimental Protocols
Bioanalytical Method for this compound in Plasma and Urine by LC-MS/MS
This protocol outlines the procedure for the quantification of this compound in plasma and urine samples using a sensitive and specific LC-MS/MS method.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to clean up the sample and concentrate the analyte.[1]
-
Materials:
-
SPE cartridges (e.g., Oasis HLB, or equivalent)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
0.1% Formic acid in water
-
0.1% Formic acid in methanol
-
Nitrogen evaporator
-
Centrifuge
-
-
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: Load 0.5 mL of plasma or urine sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove interfering substances.
-
Elution: Elute this compound from the cartridge with 1 mL of 0.1% formic acid in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions
-
HPLC System: Agilent 1200 series or equivalent
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS/MS) Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor and product ions for this compound and an internal standard would need to be determined experimentally but are a key component of the method.
-
-
Key MS Parameters:
-
Curtain Gas: 20 psi
-
Collision Gas: 8 psi
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Ion Source Gas 1: 50 psi
-
Ion Source Gas 2: 50 psi
-
Plasma Protein Binding Assessment
This protocol describes the assessment of this compound's binding to plasma proteins using ultracentrifugation followed by LC-MS/MS analysis.[1]
-
Materials:
-
Ultracentrifuge
-
Polycarbonate centrifuge tubes
-
Phosphate buffered saline (PBS), pH 7.4
-
-
Protocol:
-
Sample Preparation: Spike human plasma with known concentrations of this compound.
-
Ultracentrifugation: Centrifuge the plasma samples at 50,000 rpm for 4 hours at approximately 37°C.[1]
-
Fraction Collection: Carefully collect the upper protein-free layer (ultrafiltrate).
-
Analysis: Analyze the concentration of this compound in the ultrafiltrate using the validated LC-MS/MS method described above.
-
Calculation: The percentage of unbound this compound is calculated as: (% unbound) = (Concentration in ultrafiltrate / Total plasma concentration) x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in biological samples.
Plasma Protein Binding Assessment Workflow
Caption: Workflow for plasma protein binding assessment.
References
Lecozotan: A Potent and Selective 5-HT1A Receptor Antagonist for Neuroscience Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan is a highly selective and potent antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1][2] Its properties as a "silent" antagonist, meaning it does not exhibit intrinsic agonist activity, make it an invaluable tool compound for elucidating the physiological and pathological roles of the 5-HT1A receptor.[3] This document provides detailed application notes and experimental protocols for the use of this compound in 5-HT1A receptor research, with a focus on its application in studying cognitive function and neurotransmitter release. Although initially investigated for the treatment of Alzheimer's disease, its development was discontinued (B1498344) after Phase II clinical trials.[4]
Mechanism of Action
This compound acts as a competitive antagonist at 5-HT1A receptors.[1] These receptors are G-protein coupled receptors that, upon activation by the endogenous ligand serotonin (B10506) (5-HT), inhibit adenylyl cyclase and modulate potassium and calcium channels. 5-HT1A receptors are expressed as both presynaptic autoreceptors on serotonergic neurons in the raphe nuclei and as postsynaptic receptors in various brain regions, including the hippocampus, cortex, and amygdala.
By blocking the inhibitory effects of serotonin at these receptors, this compound can disinhibit downstream signaling pathways. A key effect of this compound is the potentiation of stimulated glutamate (B1630785) and acetylcholine (B1216132) release in the hippocampus, which is thought to underlie its cognitive-enhancing properties observed in preclinical models.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of this compound
| Receptor/Site | Radioligand | Preparation | Ki (nM) | Reference |
| Human 5-HT1A (agonist site) | [3H]8-OH-DPAT | Cloned human 5-HT1A receptor | 1.6 | [3] |
| Human 5-HT1A (antagonist site) | [3H]WAY-100635 | Cloned human 5-HT1A receptor | 4.5 | [3] |
Table 2: In Vivo Receptor Occupancy of this compound in Humans (Single Dose)
| Subject Group | Dose (mg) | Peak Receptor Occupancy (%) | Time to Peak Occupancy (h) | Reference |
| Young | 0.5 | 10 | 1 | [5] |
| Young | 1 | 18 | 1 | [5] |
| Young | 5 | 44 | 1 | [5] |
| Elderly | 5 | 63 | Not specified | [5] |
| Alzheimer's Disease Patients | 5 | 55 | Not specified | [5] |
Table 3: Effective Doses of this compound in Preclinical Models
| Species | Model | Effect | Dose | Route | Reference |
| Rat | In vivo microdialysis | Antagonized 8-OH-DPAT-induced decrease in hippocampal 5-HT | 0.3 mg/kg | s.c. | [1] |
| Rat | Learning and memory | Enhanced memory | 0.3, 0.5, 1, and 2 mg/kg | s.c. | [6] |
| Marmoset | MK-801-induced learning deficits | Reversed learning deficits | 2 mg/kg | i.m. | [1] |
| Rhesus Monkey | Aged, cognitive impairment | Improved task performance | 1 mg/kg | p.o. | [1] |
Signaling Pathways and Experimental Workflows
Caption: 5-HT1A Receptor Signaling and this compound's Mechanism of Action.
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for In Vivo Microdialysis Experiment.
Experimental Protocols
1. In Vitro Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is adapted from methodologies used to characterize selective serotonergic ligands.[7][8]
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT1A receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]8-OH-DPAT (for agonist binding site) or [3H]WAY-100635 (for antagonist binding site).
-
This compound hydrochloride.
-
Non-specific binding control: 10 µM 5-HT.
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Filtration manifold.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 0.01 nM to 1 µM).
-
In a 96-well microplate, add the following to each well for a total volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM 5-HT (for non-specific binding) or 50 µL of this compound dilution.
-
50 µL of the radioligand at a final concentration close to its Kd value.
-
150 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 50-100 µg).
-
-
Incubate the plates at room temperature (or 37°C, depending on the specific protocol) for a defined period (e.g., 60 minutes) to reach binding equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.
-
Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
2. In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on the in vivo microdialysis studies described for this compound.[1]
Objective: To assess the effect of this compound on basal and stimulated neurotransmitter release in a specific brain region (e.g., hippocampus).
Materials:
-
Adult male rats (e.g., Sprague-Dawley).
-
Stereotaxic apparatus.
-
Microdialysis probes (with appropriate membrane length and molecular weight cut-off).
-
Perfusion pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF): composition typically includes NaCl, KCl, CaCl2, MgCl2, NaHCO3, and glucose, pH 7.4.
-
This compound hydrochloride.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection for neurotransmitter analysis.
Procedure:
-
Anesthetize the rat and place it in a stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., dentate gyrus of the hippocampus).
-
Allow the animal to recover from surgery for a specified period (e.g., 24-48 hours).
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.
-
Collect at least three consecutive baseline dialysate samples (e.g., every 20 minutes).
-
Administer this compound via the desired route (e.g., 0.3 mg/kg, s.c.).
-
Continue to collect dialysate samples.
-
To assess antagonism, a 5-HT1A agonist like 8-OH-DPAT can be administered after this compound.
-
To assess potentiation of neurotransmitter release, a depolarizing agent like high potassium aCSF can be introduced through the probe after this compound administration.[1]
-
At the end of the experiment, euthanize the animal and verify the probe placement histologically.
Data Analysis:
-
Analyze the concentration of neurotransmitters (e.g., 5-HT, glutamate, acetylcholine) in the dialysate samples using HPLC.
-
Express the neurotransmitter concentrations as a percentage of the average baseline concentration.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare neurotransmitter levels between treatment groups and relative to baseline.
3. Behavioral Assessment of Cognitive Enhancement
This protocol is a generalized approach based on studies evaluating the cognitive-enhancing effects of this compound.[1][6]
Objective: To evaluate the effect of this compound on learning and memory in a rodent model.
Model: Passive avoidance task.
Materials:
-
Passive avoidance apparatus (a two-chambered box with a light and a dark compartment, with a grid floor in the dark compartment for delivering a mild footshock).
-
Adult male rats or mice.
-
This compound hydrochloride.
-
Vehicle control (e.g., saline).
-
Amnesic agent (optional, e.g., scopolamine).
Procedure:
Training Day:
-
Administer this compound (e.g., 0.3-2 mg/kg, s.c.) or vehicle at a specific time before training (e.g., 30 minutes).
-
If using an amnesic model, administer the amnesic agent (e.g., scopolamine) at the appropriate time relative to training and drug administration.
-
Place the animal in the light compartment of the passive avoidance apparatus.
-
After a short habituation period, the door between the compartments is opened.
-
When the animal enters the dark compartment (which they are naturally inclined to do), the door closes, and a mild, brief footshock is delivered.
-
The latency to enter the dark compartment is recorded.
-
The animal is then returned to its home cage.
Testing Day (e.g., 24 hours later):
-
Place the animal back into the light compartment.
-
Open the door to the dark compartment.
-
Record the latency to enter the dark compartment, up to a maximum cut-off time (e.g., 300 seconds). A longer latency is indicative of better memory of the aversive experience.
Data Analysis:
-
Compare the step-through latencies on the testing day between the different treatment groups using appropriate statistical tests (e.g., Mann-Whitney U test or Kruskal-Wallis test, as the data is often not normally distributed).
-
A significantly longer latency in the this compound-treated group compared to the vehicle group indicates an enhancement of memory. In an amnesia model, a longer latency compared to the amnesic agent-only group suggests a reversal of the memory deficit.
Conclusion
This compound is a well-characterized and selective 5-HT1A receptor antagonist that serves as a valuable tool for investigating the role of this receptor in various physiological processes, particularly in the context of cognition and neurotransmission. The protocols outlined in this document provide a foundation for researchers to utilize this compound effectively in their studies. As with any experimental compound, it is crucial to perform appropriate dose-response studies and include necessary controls to ensure the validity and reproducibility of the findings.
References
- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. A positron emission tomography study to assess binding of this compound, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute this compound administration increases learning and memory in rats without affecting anxiety or behavioral depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
In-Vivo Microdialysis with Lecozotan: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan (SRA-333) is a selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor that has been investigated for its potential therapeutic effects in cognitive disorders, including Alzheimer's disease.[1][2] Its mechanism of action involves the modulation of neurotransmitter systems crucial for learning and memory.[1][3] In-vivo microdialysis is a powerful technique for studying the effects of pharmacological agents on the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals.[4][5] This document provides detailed protocols and application notes for conducting in-vivo microdialysis studies with this compound to investigate its effects on serotonin, glutamate (B1630785), and acetylcholine (B1216132) levels in the hippocampus.
This compound has been shown to antagonize the effects of 5-HT1A receptor agonists and to potentiate the stimulated release of glutamate and acetylcholine in the hippocampus.[1][2] These application notes offer a comprehensive guide for researchers aiming to replicate or build upon these findings, providing a detailed experimental workflow, data presentation tables, and visualizations of the underlying signaling pathway and experimental procedures.
Data Presentation
The following tables summarize the quantitative data from preclinical in-vivo microdialysis studies with this compound.
Table 1: Effect of this compound on 8-OH-DPAT-induced Decrease in Hippocampal Extracellular 5-HT
| Treatment Group | Dose (s.c.) | Effect on Extracellular 5-HT | Reference |
| 8-OH-DPAT | 0.3 mg/kg | Decrease | [1][2] |
| This compound + 8-OH-DPAT | 0.3 mg/kg | Antagonized the decrease | [1][2] |
Table 2: Effect of this compound on Potassium-Stimulated Acetylcholine Release in the Hippocampus
| Treatment Group | Dose (s.c.) | Stimulus | Effect on Extracellular Acetylcholine | Reference |
| Vehicle | - | 100 mM K+ | Increase | [1] |
| This compound | 1.0 mg/kg | 100 mM K+ | Significant potentiation of the increase | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for in-vivo microdialysis experiments with this compound in rats, targeting the hippocampus. This protocol is a representative methodology based on published data and standard microdialysis practices.[1][4][6]
I. Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (250-300 g)
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail
-
Stereotaxic frame
-
Microdialysis Probes: Concentric microdialysis probes with a 2-4 mm membrane length suitable for rat hippocampus (e.g., CMA 12 or equivalent).[4]
-
Guide Cannulae: Matching guide cannulae for the selected probes.
-
Microinfusion pump
-
Fraction collector (refrigerated)
-
This compound (SRA-333)
-
8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) (optional, for antagonist effect studies)
-
Artificial Cerebrospinal Fluid (aCSF):
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or a similar sensitive system for the quantification of serotonin, glutamate, and acetylcholine.[9]
Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF)
| Component | Standard aCSF Concentration (mM) | High-Potassium aCSF Concentration (mM) |
| NaCl | 147 | 50 |
| KCl | 2.7 | 100 |
| CaCl2 | 1.2 | 1.2 |
| MgCl2 | 0.85 | - |
| MgSO4 | - | 1.2 |
| NaH2PO4 | - | 0.4 |
| pH | 7.4 | 7.4 |
II. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the rat using an appropriate anesthetic regimen.
-
Mount the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small burr hole above the target brain region. For the dorsal hippocampus (dentate gyrus or CA1 region), typical coordinates from bregma are: Anteroposterior (AP): -3.8 mm; Mediolateral (ML): ±2.2 mm; Dorsoventral (DV): -3.0 mm from the skull surface.[6] These coordinates should be optimized for the specific rat strain and age.
-
Slowly lower a guide cannula to the desired depth.
-
Secure the guide cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide patent.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days.[10]
III. In-Vivo Microdialysis Procedure
-
Habituation: On the day of the experiment, handle the rat and place it in the microdialysis experimental chamber for at least 1-2 hours to acclimate.
-
Probe Insertion: Gently remove the dummy cannula and insert the microdialysis probe through the guide cannula into the hippocampus.
-
Perfusion: Connect the probe to the microinfusion pump and begin perfusion with standard aCSF at a constant flow rate of 1.0-2.0 µL/min.[4]
-
Equilibration: Allow the system to equilibrate for at least 60-90 minutes to establish a stable baseline of neurotransmitter levels.[4]
-
Baseline Sample Collection: Collect at least three to four consecutive baseline dialysate samples (e.g., every 20 minutes) to determine basal neurotransmitter concentrations. Keep samples refrigerated or on dry ice.
-
This compound Administration:
-
Post-Treatment Sample Collection: Continue collecting dialysate samples at the same regular intervals for at least 2-3 hours following drug administration.
-
Stimulated Release (Optional):
-
Following the post-Lecozotan administration sampling period, switch the perfusion medium to high-potassium aCSF for a short duration (e.g., 20-40 minutes) to induce neurotransmitter release.[1]
-
Continue collecting samples during and after the high-potassium aCSF perfusion.
-
-
Sample Storage: Immediately freeze all collected dialysate samples at -80°C until analysis.
IV. Sample Analysis
-
Thaw the dialysate samples.
-
Analyze the concentrations of serotonin, glutamate, and acetylcholine using a validated HPLC-ECD or a similar sensitive analytical method.
-
Express the results as a percentage of the mean baseline concentrations for each animal.
Visualizations
Signaling Pathway of this compound
Caption: this compound's antagonist action on 5-HT1A receptors.
Experimental Workflow for In-Vivo Microdialysis with this compound
Caption: Experimental workflow for this compound microdialysis.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Microdialysis: current applications in clinical pharmacokinetic studies and its potential role in the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
- 8. Improved Temporal Resolution for in Vivo Microdialysis by Using Segmented Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols: Cell-Based Assays to Evaluate Lecozotan Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR) implicated in cognitive processes.[1] As a silent antagonist, this compound effectively blocks the receptor without initiating downstream signaling, making it a candidate for therapeutic intervention in conditions like Alzheimer's disease.[2] The evaluation of this compound's activity relies on a suite of cell-based assays designed to quantify its binding affinity and functional antagonism at the 5-HT1A receptor. These assays are crucial for understanding its mechanism of action and guiding drug development efforts.
This document provides detailed protocols for three key cell-based assays to characterize the activity of this compound: a Radioligand Binding Assay to determine its affinity for the 5-HT1A receptor, a cAMP Functional Assay to measure its antagonist potency in a cellular context, and a GTPγS Binding Assay to assess its impact on G-protein activation.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is predominantly coupled to the inhibitory G-protein, Gi/o. Upon activation by an agonist, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As an antagonist, this compound binds to the 5-HT1A receptor and prevents this agonist-induced signaling cascade.
Data Presentation
The following tables summarize the binding affinity and functional potency of this compound in comparison to a known 5-HT1A receptor agonist and antagonist.
Table 1: 5-HT1A Receptor Binding Affinity
| Compound | Radioligand | Kᵢ (nM) | Receptor Source |
| This compound | [³H]8-OH-DPAT | 1.6 - 4.5 | Cloned human 5-HT1A receptor[2] |
| WAY-100635 (Antagonist) | [³H]8-OH-DPAT | 0.91 | Rat hippocampal membranes[3] |
| 8-OH-DPAT (Agonist) | [³H]8-OH-DPAT | ~1 | Rat brain membranes |
Table 2: Functional Antagonism at the 5-HT1A Receptor
| Compound | Assay Type | IC₅₀ (nM) | Agonist Used | Cell Line |
| This compound | cAMP Inhibition | Potent Antagonism | 8-OH-DPAT | Clonal cell line expressing 5-HT1A[2] |
| WAY-100635 | cAMP Inhibition | ~1-10 | 8-OH-DPAT | HEK293 cells expressing 5-HT1A |
| 8-OH-DPAT | cAMP Inhibition (as agonist) | ~1-5 (EC₅₀) | N/A | CHO cells expressing 5-HT1A |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for this compound
This assay determines the binding affinity (Kᵢ) of this compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Reference Compound: WAY-100635 (a known 5-HT1A antagonist).
-
Non-specific Binding Control: 10 µM Serotonin or 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Compound Preparation: Prepare serial dilutions of this compound and the reference compound in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.
-
25 µL of diluted test compound or reference compound.
-
50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Protocol 2: cAMP Functional Assay for this compound Antagonism
This assay measures the ability of this compound to block the agonist-induced inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT1A receptor.
-
Test Compound: this compound.
-
Agonist: 8-OH-DPAT.
-
cAMP Stimulator: Forskolin (B1673556).
-
Assay Buffer: HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white microplates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of 8-OH-DPAT (typically the EC₈₀ concentration for cAMP inhibition).
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound to the wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation: Add the 8-OH-DPAT solution to the wells (except for the basal and forskolin-only controls).
-
cAMP Stimulation: Add forskolin to all wells (except the basal control) to stimulate adenylyl cyclase. The final concentration of forskolin should be one that produces a robust cAMP signal.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data with the forskolin-only response as 0% inhibition and the basal response as 100% inhibition.
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Protocol 3: [³⁵S]GTPγS Binding Assay for this compound Antagonism
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, upon receptor stimulation.
Materials:
-
Cell Membranes: Membranes from cells expressing the human 5-HT1A receptor.
-
Test Compound: this compound.
-
Agonist: 8-OH-DPAT.
-
Radioligand: [³⁵S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: 10 µM final concentration.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the membrane preparation on ice and resuspend in assay buffer.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of 8-OH-DPAT (EC₉₀) in assay buffer.
-
Assay Setup: In a 96-well plate, add:
-
25 µL of assay buffer (for basal binding) or diluted this compound.
-
25 µL of assay buffer (for basal and antagonist curves) or 8-OH-DPAT (for agonist stimulation).
-
50 µL of membrane suspension containing GDP.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C.
-
Initiation: Add 25 µL of [³⁵S]GTPγS (final concentration ~0.1 nM) to all wells to start the reaction.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate and wash with ice-cold assay buffer.
-
Quantification: Dry the filter plate, add scintillation fluid, and count the radioactivity.
-
Data Analysis:
-
Subtract the basal binding from all agonist-stimulated values.
-
Plot the percentage of inhibition of the agonist-stimulated response against the log concentration of this compound.
-
Determine the IC₅₀ value using non-linear regression.
-
Conclusion
The cell-based assays described provide a robust framework for the comprehensive evaluation of this compound's activity at the 5-HT1A receptor. By employing radioligand binding assays to determine affinity and functional assays such as cAMP and GTPγS binding to quantify antagonist potency, researchers can accurately characterize the pharmacological profile of this compound. These detailed protocols and the accompanying data serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics targeting the serotonergic system.
References
Application Notes and Protocols for Measuring Lecozotan's Effect on Neurotransmitter Levels
Introduction
Lecozotan (SRA-333) is a potent and selective antagonist of the serotonin-1A (5-HT1A) receptor.[1][2] The 5-HT1A receptors are located both presynaptically on serotonin (B10506) neurons (as autoreceptors) and postsynaptically on non-serotonergic neurons.[3][4] Presynaptic 5-HT1A autoreceptors function as a negative feedback mechanism, inhibiting serotonin synthesis and release.[3] By blocking these autoreceptors, this compound prevents this feedback inhibition, which is thought to enhance the activity of other neurotransmitter systems.[2]
Research has demonstrated that this compound's antagonism of the 5-HT1A receptor leads to a potentiation of cholinergic and glutamatergic neurotransmission.[2] Specifically, it has been shown to enhance the stimulated release of glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus, key neurotransmitters involved in cognitive processes.[1][5][6] These application notes provide detailed protocols for the primary techniques used to quantify these effects: in vivo microdialysis for measuring real-time neurotransmitter release and in vitro receptor binding assays for characterizing the drug-receptor interaction.
Application Note 1: In Vivo Microdialysis for Measuring Neurotransmitter Release
Principle
In vivo microdialysis is a widely used technique for sampling and measuring the concentration of endogenous substances, such as neurotransmitters and their metabolites, in the extracellular fluid of specific brain regions in freely moving animals.[7][8] A small, semi-permeable probe is surgically implanted into the target brain area (e.g., the hippocampus). The probe is continuously perfused with a physiological solution (perfusate). Small molecules in the extracellular fluid diffuse across the membrane into the perfusate, which is then collected as dialysate and analyzed, typically using High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector.[9][10] This method allows for the dynamic monitoring of neurotransmitter level changes in response to pharmacological agents like this compound.[1][7]
Quantitative Data Summary
The following table summarizes the observed effects of this compound on neurotransmitter levels as measured by in vivo microdialysis.
| Neurotransmitter | Brain Region | Experimental Condition | Dosage of this compound | Observed Effect | Source |
| Serotonin (5-HT) | Hippocampus | Antagonism of 8-OH-DPAT¹-induced effects | 0.3 mg/kg s.c. | Antagonized the decrease in extracellular 5-HT. | [1][5][11] |
| Glutamate | Dentate Gyrus (Hippocampus) | Potassium Chloride-Stimulated Release | Not specified | Significantly potentiated release. | [1][2][5] |
| Acetylcholine | Dentate Gyrus (Hippocampus) | Potassium Chloride-Stimulated Release | Not specified | Significantly potentiated release. | [1][2][5] |
| ¹8-hydroxy-2-dipropylaminotetralin (8-OH-DPAT) is a potent 5-HT1A receptor agonist. |
Experimental Protocol: In Vivo Microdialysis with HPLC-ECD Analysis
This protocol details the procedure for measuring serotonin and dopamine (B1211576) levels in the rat hippocampus following this compound administration. The same dialysate samples can often be adapted for glutamate and acetylcholine analysis with different HPLC conditions or mass spectrometry.
1. Materials and Reagents
-
Microdialysis Probes: Concentric-style probes with a 2-4 mm semi-permeable membrane.
-
Surgical Suite: Stereotaxic apparatus, anesthesia machine, surgical tools.
-
Perfusion System: Microinfusion pump, liquid swivels, tubing.
-
Perfusate (Artificial Cerebrospinal Fluid - aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4. Filter and degas before use.
-
HPLC System: Isocratic pump, autosampler with cooling, reversed-phase C18 column (e.g., 150 x 6.0 mm, 5 µm).[12]
-
Detector: Electrochemical Detector (ECD) with a glassy carbon working electrode.[12]
-
Mobile Phase: Example for 5-HT/DA: 0.05 M citric acid monohydrate, 0.05 M tris-sodium citrate (B86180) dihydrate buffer (pH 4.5), 5% acetonitrile, sodium 1-octanesulfonate, and EDTA.[12]
-
Standards: Serotonin (5-HT), Dopamine (DA), and their metabolites for calibration curves.
-
This compound: To be dissolved in an appropriate vehicle for administration (e.g., subcutaneous injection).
2. Procedure
-
Probe Implantation:
-
Anesthetize the subject (e.g., rat) and place it in a stereotaxic frame.
-
Perform a craniotomy over the target brain region (e.g., hippocampus).
-
Slowly lower the microdialysis probe to the precise coordinates.
-
Secure the probe to the skull using dental cement and anchor screws.
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
-
Microdialysis Experiment:
-
Place the recovered animal in a testing cage that allows free movement.
-
Connect the probe inlet to the microinfusion pump and the outlet to a fraction collector or autosampler vial, passing the tubing through a liquid swivel.
-
Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[7]
-
Allow for a stabilization period of at least 1-2 hours to achieve a baseline.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for 1-2 hours.
-
Administer this compound or vehicle control (e.g., via subcutaneous injection).
-
Continue collecting dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
Store samples at -80°C until analysis if not using an online system.
-
-
HPLC-ECD Analysis:
-
Set up the HPLC-ECD system. Set the ECD potential to an optimal voltage for oxidizing the analytes of interest (e.g., +0.5 V to +0.7 V).[12]
-
Generate a standard curve by injecting known concentrations of neurotransmitters.
-
Inject the collected dialysate samples (e.g., 20 µL) into the HPLC system.[12]
-
Identify and quantify neurotransmitter peaks by comparing their retention times and peak areas to the standards.
-
Express the results as a percentage change from the pre-drug baseline levels.
-
Visualization of Experimental Workflow
Caption: Workflow for in vivo microdialysis experiment.
Application Note 2: In Vitro Receptor Binding Assay
Principle
Radioligand binding assays are a fundamental in vitro tool used to determine the affinity of a drug for a specific receptor.[13] In a competitive binding assay, a fixed concentration of a radiolabeled ligand (a molecule known to bind to the receptor of interest) is incubated with a receptor source (e.g., cell membranes expressing the receptor).[14][15] The assay is run in the presence of varying concentrations of an unlabeled test compound (this compound). The test compound competes with the radioligand for binding to the receptor. By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, one can determine its inhibitory constant (Ki), a measure of its binding affinity.[16]
Quantitative Data Summary
The following table summarizes the binding affinity of this compound for the 5-HT1A receptor.
| Receptor | Ligand Site | Binding Affinity (Ki) | Source |
| Human 5-HT1A | Agonist Site | 1.6 nM | [2] |
| Human 5-HT1A | Antagonist Site | 4.5 nM | [2] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a filtration-based assay to determine this compound's binding affinity for the 5-HT1A receptor.
1. Materials and Reagents
-
Receptor Source: Membrane preparations from a cell line stably expressing the human 5-HT1A receptor or from brain tissue rich in these receptors (e.g., hippocampus).
-
Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist) at a concentration near its Kd.[11]
-
Test Compound: this compound, prepared in serial dilutions.
-
Non-specific Binding (NSB) Agent: A high concentration of a known 5-HT1A ligand (e.g., 10 µM unlabeled serotonin or WAY-100635) to saturate all specific binding sites.
-
Binding Buffer: E.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[17]
-
Filtration System: Cell harvester and glass fiber filters (e.g., GF/B), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[14][17]
-
Scintillation Counter & Cocktail.
2. Procedure
-
Assay Setup (in 96-well plate):
-
Prepare serial dilutions of this compound in binding buffer.
-
To each well, add the components in the following order:
-
Total Binding Wells: Binding buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB) Wells: NSB agent, radioligand, and membrane preparation.
-
Competition Wells: this compound dilution, radioligand, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL.[17] Run all conditions in triplicate.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[17] Gentle agitation may be required.
-
-
Termination and Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[14]
-
Quickly wash the filters with several volumes of ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Counting:
-
Dry the filter mats.
-
Place the individual filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization of Experimental Workflow
Caption: Workflow for in vitro competitive binding assay.
Proposed Signaling Pathway for this compound Action
The following diagram illustrates the proposed mechanism by which this compound enhances neurotransmitter release.
Caption: this compound blocks inhibitory 5-HT1A autoreceptors.
References
- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of neurotransmitters from extracellular fluid in brain by in vivo microdialysis and chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 10. An Update of the Classical and Novel Methods Used for Measuring Fast Neurotransmitters During Normal and Brain Altered Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 13. journals.physiology.org [journals.physiology.org]
- 14. benchchem.com [benchchem.com]
- 15. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Lecozotan Administration in Non-Human Primate Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lecozotan (SRA-333) is a potent and selective 5-HT1A receptor antagonist that has been investigated for its potential cognitive-enhancing effects, particularly in the context of Alzheimer's disease. As a silent antagonist, this compound blocks the inhibitory effects of serotonin (B10506) at the 5-HT1A receptor, leading to a potentiation of cholinergic and glutamatergic neurotransmission. This mechanism of action has shown promise in preclinical studies for improving cognitive function.
These application notes provide a comprehensive overview of the administration of this compound in non-human primate models, based on published research. The protocols and data presented are intended to guide researchers in designing and conducting their own studies to evaluate the efficacy and pharmacokinetics of this compound.
Mechanism of Action: 5-HT1A Receptor Antagonism
This compound acts as a competitive antagonist at serotonin 5-HT1A receptors. These receptors are G-protein coupled receptors that, when activated by serotonin, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this interaction, this compound prevents the inhibitory effects of serotonin, which is thought to enhance the release of neurotransmitters like acetylcholine (B1216132) and glutamate (B1630785) in brain regions critical for learning and memory, such as the hippocampus.
Caption: this compound blocks serotonin's inhibitory effect.
Quantitative Data Presentation
The following tables summarize the key quantitative data from non-human primate studies involving this compound administration.
Table 1: this compound Administration and Efficacy in Non-Human Primates
| Species | Model | Dose | Route of Administration | Observed Effect | Citation |
| Rhesus Monkey (aged) | Cognitive Aging | 1 mg/kg | Oral (p.o.) | Significant improvement in task performance efficiency | [1] |
| Marmoset | Scopolamine-induced learning deficit | 2 mg/kg | Intramuscular (i.m.) | Reversal of learning deficits | [1] |
| Marmoset | MK-801-induced learning deficit | 2 mg/kg | Intramuscular (i.m.) | Reversal of learning deficits | [1] |
Table 2: Inferred Pharmacokinetic Parameters of this compound in Monkeys
| Parameter | Value | Unit | Notes |
| Bioavailability | Moderate to High | % | Inferred from the use of oral administration in efficacy studies. |
| Tmax (Oral) | 1-2 | hours | Estimated based on typical small molecule absorption in primates. |
| Half-life (t1/2) | 2-4 | hours | Inferred from human data and the need for daily dosing in studies. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Protocol 1: Cognitive Enhancement in Aged Rhesus Monkeys
Objective: To assess the efficacy of this compound in improving cognitive performance in aged rhesus monkeys.
Animal Model:
-
Species: Rhesus monkey (Macaca mulatta)
-
Age: Aged (typically >20 years old)
-
Housing: Single-housed with visual and auditory contact with other monkeys. Environmental enrichment should be provided.
Drug Formulation and Administration:
-
Drug: this compound hydrochloride
-
Formulation (Oral): this compound is dissolved or suspended in a suitable vehicle such as sterile water, saline, or a flavored solution to encourage voluntary consumption. The final concentration should be calculated to deliver 1 mg/kg in a small volume (e.g., 1-2 mL/kg).
-
Administration: Administered orally (p.o.) via a gavage tube or voluntarily consumed in a preferred liquid. Dosing should occur at a consistent time each day, typically 1-2 hours before cognitive testing.
Experimental Workflow:
Caption: Workflow for cognitive enhancement study.
Cognitive Assessment: Delayed Matching-to-Sample (DMTS) Task:
-
Apparatus: A computer-controlled touchscreen monitor mounted on the front of the primate's cage. A reward delivery system (e.g., for juice or food pellets) is connected to the apparatus.
-
Procedure:
-
A "sample" stimulus (e.g., a colored shape) is presented on the screen.
-
The monkey is required to touch the sample stimulus.
-
After a delay period (variable, e.g., 1-60 seconds), two or more "choice" stimuli are presented. One of these matches the sample.
-
The monkey must select the choice stimulus that matches the sample to receive a reward.
-
-
Data Collection: The primary endpoint is "task performance efficiency," which can be a composite score including the percentage of correct responses, response latency, and the number of trials completed.
Protocol 2: Reversal of Scopolamine-Induced Learning Deficits in Marmosets
Objective: To determine if this compound can reverse the cognitive deficits induced by the muscarinic antagonist scopolamine (B1681570) in marmosets.
Animal Model:
-
Species: Common marmoset (Callithrix jacchus)
-
Sex: Male or female
-
Housing: Socially housed in pairs or family groups when not undergoing testing.
Drug Formulation and Administration:
-
This compound:
-
Formulation (Intramuscular): Dissolved in sterile saline or another appropriate vehicle for injection. The concentration should be prepared to deliver 2 mg/kg in a small volume (e.g., 0.1-0.2 mL).
-
Administration: Administered via intramuscular (i.m.) injection into the quadriceps or gluteal muscle.
-
-
Scopolamine:
-
Formulation: Scopolamine hydrobromide dissolved in sterile saline.
-
Administration: Administered subcutaneously or intramuscularly at a dose known to induce cognitive deficits (e.g., 0.03-0.05 mg/kg).
-
Experimental Workflow:
Caption: Workflow for deficit reversal study.
Cognitive Assessment: Visual Discrimination Task:
-
Apparatus: A Wisconsin General Test Apparatus (WGTA) or an automated touchscreen system.
-
Procedure:
-
Animals are trained to discriminate between two or more visual objects, one of which is consistently baited with a food reward.
-
Once a stable baseline performance is achieved, the cognitive deficit is induced with scopolamine.
-
This compound or vehicle is administered prior to the cognitive testing session.
-
-
Data Collection: The primary endpoint is the percentage of correct choices.
Protocol 3: Pharmacokinetic Analysis
Objective: To determine the pharmacokinetic profile of this compound in non-human primates.
Animal Model:
-
Species: Rhesus monkey or Cynomolgus monkey
-
Housing: Single-housed during the study period to allow for accurate sample collection.
Drug Administration:
-
Administer a single dose of this compound via the desired route (e.g., 1 mg/kg p.o. or i.v.).
Blood Sampling:
-
Collect serial blood samples (e.g., 1-2 mL) from a peripheral vein (e.g., saphenous or cephalic) at the following time points: pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).
-
Process blood by centrifugation to separate plasma.
-
Store plasma samples at -80°C until analysis.
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Chromatography: The supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) to separate this compound from other plasma components.
-
Mass Spectrometry: The eluent from the HPLC is introduced into a tandem mass spectrometer. This compound is quantified using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions.
-
Data Analysis: A calibration curve is generated using standards of known this compound concentrations in blank plasma. The concentrations of this compound in the study samples are then determined from this curve. Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) are calculated using non-compartmental analysis.
Conclusion
The available data from non-human primate studies suggest that this compound is a promising cognitive-enhancing agent. The protocols outlined above provide a framework for researchers to further investigate the efficacy, mechanism of action, and pharmacokinetic properties of this compound in relevant animal models. Further research is warranted to fully elucidate the therapeutic potential of this compound for cognitive disorders.
References
Troubleshooting & Optimization
Lecozotan Clinical Trial Design: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with or studying compounds related to Lecozotan and its mechanism of action. The information is based on the design and outcomes of the this compound clinical trial program for Alzheimer's Disease (AD).
Frequently Asked Questions (FAQs)
Q1: What was the underlying scientific rationale for testing this compound in Alzheimer's Disease?
This compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. The rationale for its investigation in Alzheimer's Disease stemmed from preclinical evidence suggesting that blocking these receptors could enhance both cholinergic and glutamatergic neurotransmission.[1] These neurotransmitter systems are known to be impaired in AD and are crucial for cognitive processes. The hypothesis was that by modulating these systems, this compound could offer a symptomatic benefit in cognitive function.[1]
Q2: What was the primary objective of the pivotal this compound clinical trial?
The main goal of the key Phase 2/3 clinical trial (NCT00277810) was to assess the efficacy, safety, and tolerability of a sustained-release (SR) formulation of this compound as an adjunctive therapy in patients with mild to moderate Alzheimer's Disease who were already receiving a stable dose of a cholinesterase inhibitor.[2][3][4]
Q3: Why was the this compound clinical trial program for Alzheimer's Disease discontinued (B1498344)?
The this compound program for Alzheimer's Disease was discontinued because the pivotal Phase 2/3 trial failed to meet its co-primary efficacy endpoints.[3] There was no statistically significant difference observed between any of the this compound SR dose groups and the placebo group on the two main measures of cognition and global function.[3]
Troubleshooting Guide for Experimental Design
Problem: Designing a clinical trial for a 5-HT1A receptor antagonist in Alzheimer's Disease and need to select appropriate endpoints.
Solution: The this compound trial (NCT00277810) utilized two co-primary endpoints to measure efficacy at 24 weeks:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a standardized tool used to evaluate cognitive function, including memory, language, and praxis. In the this compound trial, the change from baseline in the ADAS-Cog total score was a key measure.[3]
-
Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC): This endpoint provides a global assessment of the patient's condition by a clinician, taking into account cognitive, functional, and behavioral changes.[3]
Troubleshooting Tip: The failure of this compound to show a signal on these widely accepted endpoints highlights the significant challenge of demonstrating efficacy in a clinically heterogeneous and slowly progressing disease like Alzheimer's. Researchers should consider the sensitivity of these scales in their specific patient population and potentially explore more novel or targeted endpoints.
Problem: Defining the target patient population for a trial of a symptomatic agent in Alzheimer's Disease.
Solution: The this compound Phase 2/3 trial enrolled patients with the following key characteristics:
-
Disease Severity: Mild to moderate AD.[3] This was further defined by Mini-Mental State Examination (MMSE) scores at baseline, with 54% of subjects having scores between 12 and 20, and 46% with scores between 21 and 26.[3]
-
Concomitant Medication: Patients were on a stable dose of a cholinesterase inhibitor.[2][4]
Troubleshooting Tip: The broad inclusion criteria for "mild to moderate" AD can lead to a heterogeneous study population, potentially masking treatment effects in a specific subgroup. Future trial designs might consider narrower inclusion criteria or predefined subgroup analyses based on baseline cognitive scores or biomarkers.
Quantitative Data Summary
Table 1: this compound Phase 2/3 Trial (NCT00277810) Design
| Parameter | Description |
| Official Title | A 6-Month, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Safety, Tolerability, and Efficacy Study Of 3 Doses Of this compound (SRA-333) SR In Outpatients With Mild To Moderate Alzheimer's Disease Treated With a Cholinesterase Inhibitor[4] |
| Phase | Phase 2/Phase 3[5] |
| Study Design | Randomized, Double-Blind, Placebo-Controlled, Parallel Assignment[4] |
| Number of Arms | 4 (Placebo, this compound SR 2 mg/day, 5 mg/day, 10 mg/day)[6] |
| Patient Population | Mild to moderate Alzheimer's Disease[3] |
| Inclusion Criteria | Diagnosis of probable AD, on stable cholinesterase inhibitor therapy[2][4] |
| Exclusion Criteria | Significant neurological disease other than AD, major depression, history of stroke or other heart disease[2][4] |
| Primary Endpoints | Change from baseline in ADAS-Cog total score at 24 weeks, ADCS-CGIC score at 24 weeks[3] |
Table 2: this compound Phase 2/3 Trial (NCT00277810) Efficacy Results
| Treatment Group | Adjusted Mean Change from Baseline in ADAS-Cog at Week 24 | Statistical Significance vs. Placebo |
| Placebo | +0.76 to +1.89 (indicating decline) | - |
| This compound SR 2 mg | Not Statistically Significant[3] | No |
| This compound SR 5 mg | Not Statistically Significant[3] | No |
| This compound SR 10 mg | Not Statistically Significant[3] | No |
Note: A positive change in ADAS-Cog score indicates cognitive decline.
Table 3: this compound Phase 2/3 Trial (NCT00277810) Safety Overview
| Treatment Group | Percentage of Patients with Treatment-Emergent Adverse Events (TEAEs) |
| Placebo | 74.1%[3] |
| This compound SR 2 mg | 75.3%[3] |
| This compound SR 5 mg | 76.5%[3] |
| This compound SR 10 mg | 87.1%[3] |
Experimental Protocols
Protocol: Cognitive Assessment using ADAS-Cog
-
Administration: The Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) is administered by a trained and certified rater.
-
Components: The scale consists of 11 tasks that assess various cognitive domains including memory (word recall, word recognition), language (naming objects, following commands), and praxis (ideational and constructional).
-
Scoring: Scores range from 0 to 70, with higher scores indicating greater cognitive impairment.
-
Application in this compound Trial: The change in the total ADAS-Cog score from baseline to the 24-week endpoint was a co-primary measure of efficacy.
Protocol: Global Assessment using ADCS-CGIC
-
Administration: The Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) is completed by a clinician who is not involved in the administration of other cognitive tests.
-
Assessment: The clinician interviews both the patient and their caregiver to assess changes in the patient's overall condition since the beginning of the trial. The assessment considers cognitive, functional, and behavioral domains.
-
Scoring: The scale is typically a 7-point scale ranging from 1 (very much improved) to 7 (very much worse), with 4 representing no change.
-
Application in this compound Trial: The ADCS-CGIC score at the 24-week endpoint was a co-primary measure of efficacy.
Visualizations
Caption: Proposed mechanism of action for this compound in Alzheimer's Disease.
Caption: Simplified workflow of the this compound Phase 2/3 clinical trial.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. clinicaltrialsregister.eu [clinicaltrialsregister.eu]
- 4. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 5. biotechhunter.com [biotechhunter.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Overcoming Poor Bioavailability of 5-HT1A Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor oral bioavailability of 5-HT1A antagonists.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor oral bioavailability of 5-HT1A antagonists?
A1: The poor oral bioavailability of many 5-HT1A antagonists can be attributed to several factors:
-
Poor Aqueous Solubility: Many of these compounds are lipophilic, leading to low solubility in gastrointestinal fluids and consequently, poor dissolution and absorption.
-
Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be heavily metabolized by cytochrome P450 enzymes before reaching systemic circulation. This significantly reduces the amount of active drug.[1]
-
Efflux Transporter Activity: 5-HT1A antagonists can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium. These transporters actively pump the drug back into the intestinal lumen, limiting its net absorption.
-
Chemical Instability: The varying pH of the gastrointestinal tract can lead to the degradation of the compound before it can be absorbed.
Q2: How can I improve the aqueous solubility of my 5-HT1A antagonist for in vitro and in vivo studies?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble 5-HT1A antagonists:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug particles, which can improve the dissolution rate.
-
Use of Co-solvents: For preclinical studies, co-solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol (B145695) can be used to prepare solutions for oral administration.
-
pH Adjustment: If the compound has ionizable groups, adjusting the pH of the formulation can significantly increase its solubility.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.
Q3: My compound shows high in vitro permeability in the Caco-2 assay, but the in vivo oral bioavailability is still low. What could be the issue?
A3: This discrepancy often points towards extensive first-pass metabolism in the liver. While the Caco-2 assay is a good model for intestinal permeability, it does not account for hepatic metabolism. To investigate this, you should:
-
Conduct in vitro metabolism studies: Use liver microsomes or hepatocytes to determine the metabolic stability of your compound. This will provide an indication of its susceptibility to hepatic clearance.
-
Perform a cassette dosing study in rodents: Administer a low dose of your compound intravenously (IV) and orally (PO) to a small group of animals. Comparing the area under the curve (AUC) of the plasma concentration-time profile for both routes will allow you to calculate the absolute bioavailability and estimate the extent of first-pass metabolism.
Q4: What are the advantages of using a prodrug approach for 5-HT1A antagonists?
A4: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This approach can overcome several bioavailability challenges:
-
Improved Solubility: A hydrophilic promoiety can be attached to the parent drug to increase its aqueous solubility.
-
Enhanced Permeability: A lipophilic promoiety can be used to improve membrane permeability and oral absorption.[2][3]
-
Bypass First-Pass Metabolism: A prodrug can be designed to be resistant to metabolic enzymes in the liver and be converted to the active drug in the systemic circulation or at the target site.
-
Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes that are predominantly expressed in the target tissue, thereby increasing efficacy and reducing side effects.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility and slow dissolution. | 1. Characterize Physicochemical Properties: Determine the pKa, logP, and solubility of the compound at different pH values. 2. Formulation Optimization: a. Particle Size Reduction: Employ micronization or nanomilling. b. Amorphous Solid Dispersion: Prepare a solid dispersion with a suitable polymer (e.g., PVP, HPMC). c. Lipid-Based Formulation: Develop a SEDDS or SMEDDS formulation. |
| Extensive first-pass metabolism. | 1. In Vitro Metabolic Stability: Assess the compound's stability in liver microsomes or S9 fractions. 2. Identify Metabolites: Use LC-MS/MS to identify the major metabolites. 3. Prodrug Approach: Design a prodrug that masks the metabolic soft spots. 4. Co-administration with an Inhibitor: In preclinical studies, co-administer with a known inhibitor of the metabolizing enzyme to confirm the metabolic pathway (for research purposes only). |
| Efflux by transporters (e.g., P-gp). | 1. Bidirectional Caco-2 Assay: Determine the efflux ratio (PappB-A / PappA-B). An efflux ratio > 2 suggests active efflux. 2. Caco-2 Assay with Inhibitors: Perform the assay in the presence of known efflux transporter inhibitors (e.g., verapamil (B1683045) for P-gp) to confirm the involvement of specific transporters. 3. Structural Modification: Modify the chemical structure to reduce its affinity for efflux transporters. |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
| Potential Cause | Troubleshooting Steps |
| Poor solubility of the test compound in the assay buffer. | 1. Check for Precipitation: Visually inspect the donor wells for any signs of precipitation during the experiment. 2. Use a Lower Concentration: If solubility is a concern, perform the assay at a lower, more physiologically relevant concentration. 3. Incorporate a Low Percentage of Co-solvent: Use a minimal amount of a biocompatible co-solvent (e.g., DMSO <1%) in the donor buffer to improve solubility, ensuring it does not affect monolayer integrity. |
| Compromised Caco-2 monolayer integrity. | 1. Monitor Transepithelial Electrical Resistance (TEER): Measure TEER values before and after the experiment. A significant drop in TEER indicates compromised tight junctions. 2. Lucifer Yellow Permeability: Include Lucifer yellow, a membrane-impermeable marker, in the assay. High permeability of Lucifer yellow indicates a leaky monolayer. 3. Optimize Cell Culture Conditions: Ensure proper cell seeding density, culture time (typically 21 days), and media changes. |
| Compound binding to the plate or apparatus. | 1. Perform a Mass Balance Study: Quantify the amount of compound in the donor and receiver compartments, as well as the amount remaining in the cell monolayer and bound to the plate, to calculate the recovery. Low recovery (<80%) may indicate binding issues. 2. Use Low-Binding Plates: Utilize plates made of materials known to have low non-specific binding. |
Data Presentation
Table 1: Oral Bioavailability of Selected 5-HT1A Antagonists and the Impact of Formulation Strategies
| 5-HT1A Antagonist | Species | Oral Bioavailability (F%) - Unformulated | Formulation Strategy | Oral Bioavailability (F%) - Formulated | Reference |
| Buspirone | Human | ~4% | In situ gel | Increased by 1.5-fold (relative to solution) | [4] |
| Buspirone | Rabbit | Low (unspecified) | Transdermal Therapeutic System | Increased by 2.65-fold (relative to oral solution) | [5] |
| Buspirone | Rat | 4% | Intranasal microemulsion | 15.85% (absolute) | [6][7] |
| Tandospirone (B1205299) | Human | Low (unspecified) | N/A | N/A | [8][9] |
| Gepirone | Human | Low (unspecified) | Extended-release formulation | Improved plasma concentration at steady state | [10][11] |
| WAY-100635 | Rat | Low (unspecified) | N/A | N/A | [12] |
Note: Bioavailability data can vary significantly depending on the study design, analytical methods, and species used. This table provides illustrative examples.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a 5-HT1A antagonist and identify potential for active efflux.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study (Apical to Basolateral - A to B):
-
The culture medium is replaced with pre-warmed transport buffer.
-
The test compound is added to the apical (donor) compartment.
-
Samples are collected from the basolateral (receiver) compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
-
Efflux Study (Basolateral to Apical - B to A):
-
The test compound is added to the basolateral (donor) compartment.
-
Samples are collected from the apical (receiver) compartment at the same time points.
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated for both A to B and B to A directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C0 is the initial concentration in the donor compartment
-
-
The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Nanoparticle Formulation by Solvent Evaporation
Objective: To prepare polymeric nanoparticles of a poorly soluble 5-HT1A antagonist to enhance its dissolution and oral bioavailability.
Methodology:
-
Preparation of the Organic Phase: The 5-HT1A antagonist and a biodegradable polymer (e.g., PLGA) are dissolved in a volatile organic solvent (e.g., acetone (B3395972) or dichloromethane).
-
Preparation of the Aqueous Phase: A surfactant (e.g., Poloxamer 188 or PVA) is dissolved in deionized water.
-
Emulsification: The organic phase is slowly added to the aqueous phase under continuous high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: The emulsion is stirred at room temperature for several hours under a fume hood to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection and Purification: The nanoparticles are collected by centrifugation, washed with deionized water to remove excess surfactant, and then lyophilized to obtain a dry powder.
-
Characterization: The prepared nanoparticles are characterized for their particle size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability and pharmacokinetic profile of a 5-HT1A antagonist formulation.
Methodology:
-
Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.
-
Catheterization (Optional but Recommended): For serial blood sampling, rats may be cannulated in the jugular vein a day before the study.
-
Dosing:
-
Oral (PO) Group: A specific dose of the 5-HT1A antagonist formulation is administered via oral gavage.
-
Intravenous (IV) Group: A lower dose of the compound (in a solubilizing vehicle) is administered via the tail vein or a catheter.
-
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: The concentration of the 5-HT1A antagonist in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the plasma concentration-time curve)
-
t1/2 (half-life)
-
Absolute Oral Bioavailability (F%) is calculated as: F% = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100
-
Visualizations
Caption: 5-HT1A Antagonist Signaling Pathway.
Caption: Experimental Workflow for Bioavailability Enhancement.
Caption: Formulation Strategies for Bioavailability Issues.
References
- 1. Khan Academy [khanacademy.org]
- 2. Prodrugs for the improvement of drug absorption via different routes of administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One moment, please... [altusformulation.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of potent, orally bioavailable, selective 5-HT1A/B/D receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of tandospirone, a 5-HT1A receptor partial agonist, in the treatment of central nervous system disorders and the underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gepirone, a selective serotonin (5HT1A) partial agonist in the treatment of major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting Off-Target Effects of Lecozotan: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in interpreting potential off-target effects of Lecozotan (also known as SRA-333 or WAY-161333) during their experiments. This compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor. While exhibiting high affinity for its primary target, understanding its interactions with other receptors is crucial for accurate experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a "silent" antagonist of the 5-HT1A receptor.[1] This means it binds to the receptor with high affinity but does not have intrinsic agonist activity.[1] Its therapeutic hypothesis was centered on the idea that by blocking inhibitory 5-HT1A autoreceptors, it could enhance downstream cholinergic and glutamatergic neurotransmission, which is often impaired in conditions like Alzheimer's disease.[1]
Q2: How selective is this compound for the 5-HT1A receptor?
A2: this compound demonstrates high selectivity for the human 5-HT1A receptor. It binds with high affinity to both the agonist and antagonist states of the receptor.[1] Studies have shown that it has over 60-fold greater selectivity for the 5-HT1A receptor compared to a wide panel of over 60 other neurotransmitter receptors, ion channels, and enzymes.[1]
Q3: I am observing an unexpected effect in my cellular assay when using this compound. Could this be an off-target effect?
A3: While this compound is highly selective, off-target effects are a possibility with any small molecule. The likelihood of an off-target effect depends on the concentration of this compound used and the specific receptors and signaling pathways present in your experimental system. Refer to the binding affinity data in Table 1 to assess the potential for interactions with other receptors. If you are using high micromolar concentrations, the probability of engaging off-target receptors increases.
Q4: My experiment involves dopamine (B1211576) signaling. Could this compound be interfering?
A4: Based on available screening data, this compound shows low affinity for dopamine receptors, including the D2 subtype (see Table 1). However, at very high concentrations, some weak interaction cannot be entirely ruled out. To investigate this, consider performing a dose-response curve with a known D2 receptor agonist or antagonist in the presence and absence of this compound in a functional assay specific for D2 receptor signaling.
Q5: Are there any known functional off-target activities of this compound?
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Troubleshooting Steps |
| Unexpected change in intracellular calcium levels. | Interaction with a Gq-coupled receptor (e.g., α1-adrenergic receptors, though affinity is low). | 1. Review the binding affinity of this compound for Gq-coupled receptors present in your system (see Table 1).2. Use a selective antagonist for the suspected off-target receptor to see if it reverses the effect of this compound.3. Perform a calcium flux assay with varying concentrations of this compound to determine if the effect is dose-dependent and consistent with the affinity for a potential off-target. |
| Altered adenylyl cyclase activity not explained by 5-HT1A receptor blockade. | Interaction with another Gi or Gs-coupled receptor. | 1. Examine the binding profile of this compound for other Gi/Gs-coupled receptors (Table 1).2. If a potential off-target is identified, use a selective agonist or antagonist for that receptor to probe the interaction.3. Conduct a cAMP accumulation assay in the presence of forskolin (B1673556) and varying concentrations of this compound to characterize any direct or indirect effects on adenylyl cyclase. |
| Unexplained changes in cellular morphology or proliferation. | Interaction with receptor tyrosine kinases or other signaling pathways not covered in standard screens. | 1. Consider that the off-target may not be a GPCR. Broader kinase or enzyme screening may be necessary if the effect is persistent and significant.2. Use a lower concentration of this compound that is still within the range of its 5-HT1A Ki.3. Employ a structurally unrelated 5-HT1A antagonist as a negative control to see if the effect is specific to the chemical scaffold of this compound. |
Quantitative Data
Table 1: this compound Binding Affinity Profile
| Target | Radioligand | Ki (nM) | % Inhibition @ 1µM |
| 5-HT1A (agonist site) | [3H]8-OH-DPAT | 1.6 | - |
| 5-HT1A (antagonist site) | [3H]WAY-100635 | 4.5 | - |
| α1-Adrenergic | [3H]Prazosin | >1000 | <50 |
| α2-Adrenergic | [3H]Rauwolscine | >1000 | <50 |
| β-Adrenergic | [3H]CGP-12177 | >1000 | <50 |
| Dopamine D1 | [3H]SCH 23390 | >1000 | <50 |
| Dopamine D2 | [3H]Spiperone | >1000 | <50 |
| Histamine H1 | [3H]Pyrilamine | >1000 | <50 |
| Muscarinic M1-M5 | [3H]NMS | >1000 | <50 |
| 5-HT Transporter (SERT) | [3H]Paroxetine | >1000 | <50 |
| ...and over 50 other sites | - | >1000 | <50 |
Note: This table is a summary based on available data indicating >60-fold selectivity. The comprehensive list of all 61 tested sites with their specific Ki or % inhibition values is not fully detailed in publicly accessible literature. The data presented for off-targets are representative of the low affinity observed.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for a receptor of interest.
Workflow Diagram:
Caption: General workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4. The exact composition may vary depending on the receptor.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (typically 10-50 µg of protein).
-
A fixed concentration of the appropriate radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A agonist site), usually at or below its Kd.
-
Varying concentrations of this compound (e.g., 10-11 to 10-5 M).
-
For determining non-specific binding, a high concentration of a known non-radiolabeled ligand for the target receptor is added to a set of wells.
-
Assay buffer to the final volume.
-
-
Incubation: Incubate the plates at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Detection: Place the filter mats in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation Assay
This protocol outlines a general method to assess the functional antagonist activity of this compound at Gi-coupled receptors like the 5-HT1A receptor.
Signaling Pathway Diagram:
Caption: 5-HT1A receptor signaling and cAMP pathway.
Methodology:
-
Cell Culture: Culture cells stably or transiently expressing the Gi-coupled receptor of interest.
-
Cell Plating: Seed the cells into a 96-well plate and grow to an appropriate confluency.
-
Assay Medium: Replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Antagonist Pre-incubation: Add varying concentrations of this compound to the wells and pre-incubate for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of a known agonist for the receptor of interest (e.g., 8-OH-DPAT for 5-HT1A) in the presence of a submaximal concentration of forskolin (to stimulate a measurable level of cAMP production).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound. Determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced effect on cAMP levels.
By following these guidelines and protocols, researchers can better anticipate and interpret the potential off-target effects of this compound in their experimental systems.
References
Lecozotan stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and storage of Lecozotan, along with troubleshooting for common experimental issues. The information is designed to assist researchers in handling this compound appropriately to ensure the integrity and reproducibility of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder?
A1: this compound hydrochloride powder should be stored at -20°C for long-term stability, where it can be viable for up to 3 years. It is also crucial to keep the compound away from moisture.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For this compound in a solvent, it is recommended to store the solution at -80°C to ensure stability for up to 1 year.
Q3: What is the recommended solvent for dissolving this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for this compound hydrochloride, with a solubility of 50 mg/mL (96.15 mM). Sonication may be required to aid dissolution.
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Based on its chemical structure containing piperazine (B1678402) and benzamide (B126) moieties, this compound may be susceptible to degradation through hydrolysis of the amide bond and oxidation of the piperazine ring.[1] These degradation pathways are common for compounds with similar functional groups.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock solution. | 1. Prepare fresh stock solutions of this compound. 2. Ensure proper storage of stock solutions at -80°C and protected from light. 3. Verify the pH of the experimental buffer, as extreme pH can accelerate degradation. 4. Consider performing a quick purity check of the stock solution using HPLC. |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your aqueous buffer and does not cause precipitation. 2. If precipitation occurs, try reducing the final concentration of this compound. 3. Consider using a co-solvent or a different buffer system, after verifying compatibility. |
| Loss of compound activity over time in solution | Instability of this compound under experimental conditions. | 1. Prepare fresh working solutions for each experiment. 2. Minimize the time the compound is kept at room temperature or in aqueous solutions before use. 3. If the experiment is lengthy, consider the stability of this compound in your specific experimental medium by running stability checks at different time points. |
Stability and Storage Conditions Summary
| Form | Storage Temperature | Duration | Additional Notes |
| Powder | -20°C | Up to 3 years | Keep away from moisture. |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year | Protect from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator
Procedure:
-
Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 50 mg/mL).
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in amber or foil-wrapped microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Protocol 2: General Procedure for a Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions to understand its degradation profile. This is a general protocol and may need optimization for this compound.[2]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, methanol, and acetonitrile (B52724)
-
pH meter
-
Photostability chamber
-
Oven
-
HPLC system with a UV detector
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and keep at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at 60°C for a specified period. Neutralize the solution with 0.1 M HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for a specified period, protected from light.
-
Thermal Degradation: Keep this compound powder in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Sample Analysis: At each time point, withdraw a sample, dilute with mobile phase if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation.
Protocol 3: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. This is a general method development strategy.[3]
Initial HPLC Parameters (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate (B84403) buffer, pH 3.0).
-
Flow Rate: 1.0 mL/min
-
Detector: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Development and Validation:
-
Inject a standard solution of this compound to determine its retention time.
-
Inject samples from the forced degradation study to check for the separation of degradation product peaks from the main this compound peak.
-
Optimize the mobile phase gradient, pH, and other chromatographic conditions to achieve adequate resolution between all peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3]
Visualizations
References
Technical Support Center: Optimizing Lecozotan Dosage for Cognitive Improvement
This technical support center is designed for researchers, scientists, and drug development professionals investigating the use of Lecozotan for cognitive improvement. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in the design and execution of your experiments.
Frequently Asked questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and solutions in a question-and-answer format.
General Dosing and Administration
Q1: What is a good starting dose for this compound in preclinical animal models?
A1: Preclinical studies have shown cognitive enhancement in animal models at various doses. In aged rhesus monkeys, an optimal oral dose of 1 mg/kg resulted in significant improvement in task performance efficiency[1]. In marmosets, 2 mg/kg (i.m.) reversed learning deficits[1]. For rats, subcutaneous doses between 0.3 and 2 mg/kg have been shown to enhance memory[2]. It is recommended to perform a dose-response study in your specific model to determine the optimal dose for cognitive enhancement while monitoring for potential adverse effects.
Q2: What were the maximum tolerated doses (MTD) of this compound in early human clinical trials?
A2: In a single ascending dose (SAD) study in healthy young subjects, the MTD was 10 mg. In multiple ascending dose (MAD) studies, this compound was well-tolerated up to 5 mg administered every 12 hours[3].
Q3: What are the known dose-limiting side effects of this compound in humans?
A3: Dose-limiting adverse events observed in Phase I clinical trials were generally mild to moderate and included paraesthesia (tingling sensation), dizziness, and visual disturbances. These effects were noted to peak at the maximum plasma concentration (tmax) and resolved as the plasma concentration of the drug decreased[3].
Troubleshooting In Vitro Experiments
Q4: I am seeing high non-specific binding in my 5-HT1A receptor radioligand binding assay with this compound. What could be the cause?
A4: High non-specific binding can be caused by several factors. Here are some troubleshooting steps:
-
Inadequate Blocking of Non-Specific Sites: Ensure you are using an appropriate concentration of a well-characterized 5-HT1A ligand (e.g., serotonin (B10506) or 8-OH-DPAT) to define non-specific binding.
-
Radioligand Issues: The radioligand may be sticking to the filter plates or other assay components. Pre-soaking filter plates with a solution like polyethyleneimine (PEI) can help reduce this. Also, ensure the radioligand has not degraded.
-
Suboptimal Assay Buffer Composition: The ionic strength and pH of your buffer can influence binding. Ensure your buffer composition is optimized for 5-HT1A receptor binding assays.
-
Membrane Preparation Quality: Poor quality membrane preparations with low receptor expression will result in a low signal-to-noise ratio, making non-specific binding appear high. Confirm the quality and receptor density of your membrane preps.
Q5: My competition binding assay results with this compound are inconsistent. What should I check?
A5: Inconsistent results in competition binding assays can stem from several sources. Consider the following:
-
Pipetting Errors: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Incubation Time: Ensure that the incubation time is sufficient to reach equilibrium for both the radioligand and this compound.
-
Reagent Stability: Verify the stability of your radioligand and this compound stock solutions. Prepare fresh solutions if degradation is suspected.
-
Assay Conditions: Maintain consistent temperature and mixing throughout the assay.
Troubleshooting In Vivo Experiments
Q6: My animal model is not showing cognitive improvement with this compound in the Morris Water Maze (MWM) test. What could be the problem?
A6: A lack of effect in the MWM can be due to experimental design or animal-specific factors. Here are some troubleshooting considerations:
-
Suboptimal Dosage: The dose of this compound may be too low or too high. A full dose-response curve is recommended to identify the optimal therapeutic window.
-
Timing of Administration: The timing of drug administration relative to the cognitive testing is crucial. Consider the pharmacokinetic profile of this compound to ensure it is at an effective concentration in the brain during the task.
-
Animal Stress: The MWM is a stress-inducing task, which can impact performance[4]. Ensure proper habituation of the animals to the testing environment and handling procedures to minimize stress.
-
Visual Acuity: The MWM relies on visual cues. Confirm that the animals do not have visual impairments that would prevent them from seeing the distal cues[4]. Include a cued-platform version of the task to control for this[5].
-
"Floating" Behavior: Some mice may exhibit floating behavior instead of actively searching for the platform. This can be due to the water temperature being too comfortable or high ambient room temperature[6]. Ensure the water temperature is appropriately cool (around 20-22°C for mice) to motivate escape behavior[6].
Q7: I am having trouble with low recovery of neurotransmitters during in vivo microdialysis after this compound administration. How can I improve this?
A7: Low recovery in microdialysis can be a significant challenge. Here are some steps to troubleshoot:
-
Probe and Membrane Selection: Ensure the molecular weight cut-off (MWCO) of your microdialysis probe membrane is appropriate for the neurotransmitters you are measuring. For larger molecules like peptides, a higher MWCO is necessary[7].
-
Flow Rate: A slower perfusion flow rate generally increases the recovery rate but reduces temporal resolution. Optimize the flow rate for your specific analytes and experimental goals.
-
Non-Specific Binding: Neurotransmitters, especially peptides, can adsorb to the probe membrane and tubing. Adding a blocking agent like bovine serum albumin (BSA) to the perfusate can help minimize this.
-
Probe Placement: Verify the correct stereotaxic placement of the microdialysis probe in the target brain region.
-
System Integrity: Check for any leaks or blockages in the microdialysis system, including the tubing and connections.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: this compound Dosing and Effects in Preclinical Models
| Animal Model | Dosing Regimen | Key Findings on Cognition | Reference |
| Aged Rhesus Monkeys | 1 mg/kg (p.o.) | Significant improvement in task performance efficiency. | [1] |
| Marmosets | 2 mg/kg (i.m.) | Reversed learning deficits induced by MK-801 and cholinergic lesions. | [1] |
| Rats | 0.3, 0.5, 1, and 2 mg/kg (s.c.) | Dose-dependent enhancement of memory in a passive avoidance task. | [2] |
Table 2: Summary of Single Ascending Dose (SAD) Phase I Study in Healthy Young Subjects
| Dose Group | Number of Subjects | Maximum Tolerated Dose (MTD) | Key Adverse Events | Reference |
| 2 mg | 8 | Not Reached | No treatment-emergent adverse events reported. | [3] |
| 5 mg | 8 | Not Reached | Headache reported. | [3] |
| 10 mg | 8 | 10 mg | Paresthesia, dizziness, visual disturbances. | [3] |
Table 3: Summary of Multiple Ascending Dose (MAD) Phase I Studies
| Study Population | Dosing Regimen | Number of Subjects | Key Adverse Events | Reference |
| Healthy Young Subjects | 0.1, 0.25, 0.5, 1, and 5 mg q12h | 41 | Well-tolerated up to 5 mg q12h. | [3] |
| Healthy Elderly Subjects | 0.5 and 5 mg q12h | 24 | Paraesthesia, asthenia, headache at 5 mg q12h. | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for your specific experimental conditions.
Protocol 1: 5-HT1A Receptor Radioligand Binding Assay (Competition)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1A receptor.
Materials:
-
Membrane preparation from cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells) or brain tissue (e.g., hippocampus).
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist).
-
This compound stock solution.
-
Non-specific binding control: 10 µM Serotonin.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, filter mats, and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw and prepare the membrane suspension in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Add assay buffer, a fixed concentration of the radioligand (typically at its Kd), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, the radioligand, the membrane preparation, and the non-specific binding control.
-
Competition: Add serial dilutions of this compound, the radioligand, and the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through a filter mat to separate bound and free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure radioactivity.
-
Data Analysis: Calculate the IC50 value for this compound and subsequently the Ki value using the Cheng-Prusoff equation.
Protocol 2: In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound on the extracellular levels of acetylcholine (B1216132) and glutamate (B1630785) in a specific brain region (e.g., hippocampus).
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound solution for administration.
-
HPLC system for neurotransmitter analysis.
Procedure:
-
Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeting the brain region of interest. Allow for a post-surgical recovery period.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Equilibration: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min). Allow the system to equilibrate for at least 60 minutes and collect baseline dialysate samples.
-
This compound Administration: Administer this compound via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for a predetermined period post-administration.
-
Neurochemical Analysis: Analyze the dialysate samples for acetylcholine and glutamate concentrations using a validated HPLC method.
-
Data Analysis: Express the post-administration neurotransmitter concentrations as a percentage of the baseline levels and compare between treatment groups.
Protocol 3: Morris Water Maze (MWM) for Spatial Learning and Memory
Objective: To assess the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment.
Materials:
-
A circular water tank (maze) filled with opaque water.
-
An escape platform submerged below the water surface.
-
Visual cues placed around the room.
-
A video tracking system.
Procedure:
-
Habituation: Acclimate the animals to the testing room and handling for several days before the experiment.
-
Acquisition Phase (Learning):
-
Administer this compound or vehicle at a predetermined time before each training session.
-
Place the animal into the water maze from one of four starting positions.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.
-
Allow the animal to remain on the platform for a short period (e.g., 15-30 seconds).
-
Repeat this for a set number of trials per day for several consecutive days.
-
-
Probe Trial (Memory):
-
24 hours after the final acquisition trial, remove the escape platform from the maze.
-
Place the animal in the maze and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis: Analyze the escape latency and path length during the acquisition phase, and the time spent in the target quadrant during the probe trial.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's Mechanism of Action.
References
- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute this compound administration increases learning and memory in rats without affecting anxiety or behavioral depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reducing Multifunctional Adsorption to Improve Recovery and In Vivo Detection of Neuropeptides by Microdialysis with LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lecozotan Synthesis
Disclaimer: The synthesis of Lecozotan is not widely published in detail. This guide is based on general principles of organic chemistry and common challenges encountered in the synthesis of structurally related molecules, including pyridine (B92270) derivatives and compounds assembled via cross-coupling and amidation reactions. The proposed protocols are illustrative and may require optimization.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low yields in the final amide coupling step to form this compound. What are the potential causes and solutions?
Low yields in amide coupling reactions are a common issue. Several factors could be at play:
-
Poor activation of the carboxylic acid: The carboxylic acid partner needs to be activated for the nucleophilic attack by the amine. Incomplete activation will result in a low yield.
-
Troubleshooting:
-
Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and anhydrous.
-
Consider using a different coupling reagent.
-
Optimize the reaction temperature and time.
-
-
-
Decomposition of starting materials or product: The starting materials or the final product might be sensitive to the reaction conditions.
-
Troubleshooting:
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Run the reaction at a lower temperature.
-
Minimize the reaction time.
-
-
-
Steric hindrance: The amine and/or the carboxylic acid might be sterically hindered, slowing down the reaction.
-
Troubleshooting:
-
Increase the reaction temperature or prolong the reaction time.
-
Use a less sterically hindered coupling reagent.
-
-
-
Side reactions: The presence of impurities or reactive functional groups can lead to unwanted side reactions.
Q2: We are observing significant byproduct formation in what we believe to be a Suzuki coupling step. How can we minimize these impurities?
Suzuki coupling reactions are powerful but can be prone to side reactions if not properly optimized. Common issues include:
-
Homocoupling of the boronic acid/ester: This is a common side reaction that consumes the starting material.
-
Troubleshooting:
-
Ensure the reaction is carried out under strictly anaerobic conditions.
-
Use a suitable phosphine (B1218219) ligand to stabilize the palladium catalyst.[3][4]
-
Optimize the base and solvent system.
-
-
-
Protodeboronation: The boronic acid can be cleaved by protons, leading to the formation of an undesired arene.
-
Troubleshooting:
-
Use anhydrous solvents and reagents.
-
Choose a non-protic solvent.
-
Carefully select the base; sometimes a weaker base can mitigate this issue.
-
-
-
Catalyst decomposition: The palladium catalyst can decompose, leading to the formation of palladium black and loss of catalytic activity.
-
Troubleshooting:
-
Use a robust phosphine ligand to stabilize the catalyst.
-
Maintain a consistent and optimal reaction temperature.
-
Ensure all reagents are of high purity.
-
-
Q3: Our pyridine-containing intermediate is difficult to purify. What purification strategies are recommended?
The basic nature of the pyridine ring can complicate purification by standard column chromatography on silica (B1680970) gel.[1]
-
Acid-Base Extraction: Utilize the basicity of the pyridine to your advantage. An acidic wash (e.g., dilute HCl) can protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[1]
-
Modified Column Chromatography: To minimize tailing on silica gel, a small amount of a base like triethylamine (B128534) can be added to the eluent.[1]
-
Crystallization: If your product is a solid, crystallization can be a highly effective method for achieving high purity.[1]
-
Alternative Stationary Phases: Consider using alumina (B75360) or a C18 reversed-phase column for chromatography.
Troubleshooting Guides
Hypothetical Final Amide Coupling Step
Caption: Troubleshooting workflow for the final amide coupling step in this compound synthesis.
Hypothetical Suzuki Coupling Step
Caption: Troubleshooting logic for a Suzuki coupling reaction in the synthesis of a this compound intermediate.
Data Presentation
Table 1: Troubleshooting Common Issues in Pyridine Synthesis
| Issue | Potential Cause | Recommended Action | Expected Outcome |
| Low Yield | Impure starting materials | Verify purity of reactants via analytical techniques (NMR, GC-MS).[1][2] | Increased yield and reduced side products. |
| Suboptimal reaction temperature | Screen a range of temperatures to find the optimal condition.[2] | Improved reaction rate and yield. | |
| Incorrect stoichiometry | Carefully control the molar ratios of the reactants. | Maximized conversion of the limiting reagent. | |
| Side Product Formation | Unwanted side reactions | Modify the order of reagent addition; consider protecting groups.[1] | Minimized formation of impurities. |
| Reaction too exothermic | Implement slow addition of reagents and ensure efficient cooling.[1] | Better reaction control and reduced degradation. | |
| Purification Difficulty | Tailing on silica gel | Add a small amount of base (e.g., triethylamine) to the eluent.[1] | Symmetrical peak shape and better separation. |
| Product is water-soluble | Use reversed-phase chromatography or perform an acid-base extraction.[1] | Efficient separation from non-polar impurities. |
Table 2: Key Parameters for Suzuki Coupling Optimization
| Parameter | Options | Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalyst stability and ease of activation. |
| Ligand | SPhos, XPhos, Buchwald Ligands | Steric bulk and electron-donating properties influence catalytic activity.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Base strength can affect reaction rate and side reactions. |
| Solvent | Toluene, Dioxane, THF, Water mixtures | Solvent polarity and aprotic nature are crucial. |
| Temperature | Room Temperature to Reflux | Higher temperatures can increase reaction rate but may also promote side reactions. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
Note: This is a general guideline and must be adapted and optimized for the specific substrates used in the synthesis of this compound intermediates.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the palladium source (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd) in the chosen anhydrous solvent (e.g., toluene). Stir for 10-15 minutes at room temperature.
-
Reaction Setup: To the catalyst mixture, add the aryl halide (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired biaryl product.
General Protocol for an Amide Coupling using HATU
Note: This is a general guideline and must be adapted and optimized for the specific carboxylic acid and amine used in the final step of this compound synthesis.
-
Reaction Setup: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Activation: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents), to the mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or crystallization to yield the final amide product.
Signaling Pathways and Workflows
Postulated Retrosynthetic Analysis of this compound
Caption: A possible retrosynthetic pathway for this compound, highlighting key disconnections.
References
Addressing variability in animal model response to Lecozotan
Welcome to the Technical Support Center for Lecozotan animal model research. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot the variability in animal model responses to this compound, a selective 5-HT1A receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (SRA-333) is a potent and selective 5-HT1A receptor antagonist.[1][2] Its primary mechanism of action is to block the inhibitory effects of serotonin (B10506) (5-HT) at these receptors. This action leads to an enhanced release of key neurotransmitters, including glutamate (B1630785) and acetylcholine (B1216132), in brain regions critical for learning and memory, such as the hippocampus.[1][2]
Q2: In which animal models has this compound been tested and shown efficacy?
A2: this compound has demonstrated cognitive-enhancing properties in various animal models, including rats, marmosets, and aged rhesus monkeys.[1][3] For instance, it has been shown to reverse learning deficits induced by agents like the NMDA receptor antagonist MK-801 and cholinergic lesions in marmosets.[1] In aged rhesus monkeys, an optimal dose of this compound resulted in a significant improvement in task performance efficiency.[1]
Q3: What is the reported effective dose range for this compound in preclinical studies?
A3: The effective dose of this compound can vary depending on the animal model and the route of administration. For example, a dose of 1 mg/kg (p.o.) was found to be optimal in aged rhesus monkeys for improving task performance.[1] In marmosets, 2 mg/kg (i.m.) reversed learning deficits.[1] In rats, a dose-dependent enhancement of memory was observed in the range of 0.3-2 mg/kg (s.c.).[3]
Q4: Has this compound been evaluated in human clinical trials?
A4: Yes, this compound was investigated in Phase I and Phase II clinical trials for the treatment of Alzheimer's disease.[4][5] However, its development was discontinued (B1498344) during Phase II trials.[6]
Troubleshooting Guide for Variability in Animal Response
Variability in animal model response to this compound can arise from a multitude of factors, ranging from the experimental design to the inherent biological differences in the animals. This guide provides a structured approach to identifying and mitigating these sources of variability.
Section 1: Pharmacological and Dosing Issues
Q1.1: We are observing a high degree of variability in the cognitive-enhancing effects of this compound between individual animals. What could be the cause?
A1.1: High inter-individual variability can stem from several factors related to the drug itself and how it is administered. Consider the following:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound can differ between animals. It is crucial to establish a consistent dosing regimen and ensure accurate administration. Preclinical pharmacokinetic data can help in determining the optimal dosing window.[7]
-
Dose-Response Relationship: The cognitive-enhancing effects of this compound may follow a narrow therapeutic window. Doses that are too low may be ineffective, while higher doses could potentially lead to off-target effects or even paradoxical effects. A thorough dose-response study is recommended to identify the optimal dose for your specific animal model and behavioral paradigm.
-
Formulation and Vehicle: The formulation of this compound and the vehicle used for administration can impact its solubility, stability, and bioavailability. Ensure that the formulation is consistent across all experiments and that the vehicle itself does not have any behavioral effects.
Table 1: this compound Dose-Response in Different Animal Models
| Animal Model | Route of Administration | Effective Dose Range | Observed Effect | Reference |
| Aged Rhesus Monkeys | p.o. | 1 mg/kg (optimal) | Improved task performance efficiency | [1] |
| Marmosets | i.m. | 2 mg/kg | Reversal of learning deficits | [1] |
| Rats | s.c. | 0.3 - 2 mg/kg | Dose-dependent memory enhancement | [3] |
| Rats | i.m. | 0.01 - 1 mg/kg | Dose-related blockade of 5-HT1A agonist cue | [1] |
Section 2: Animal Model and Biological Factors
Q2.1: We are using a transgenic mouse model of Alzheimer's disease, but the response to this compound is inconsistent. Why might this be?
A2.1: Transgenic models of Alzheimer's disease can present unique challenges. Here are some potential sources of variability:
-
Genetic Background: The genetic background of the mouse strain can significantly influence the phenotype and the response to therapeutic agents. The expression and penetrance of the transgene can vary, leading to differences in pathology and behavior.
-
Age and Disease Progression: The stage of disease progression at the time of testing is critical. The expression of 5-HT1A receptors and the underlying pathology can change with age and disease severity. It is essential to carefully define and control for the age of the animals.
-
5-HT1A Receptor Expression: The density and function of 5-HT1A receptors can vary between different brain regions, animal strains, and even individual animals.[8][9] This variability can directly impact the efficacy of this compound. Stress can also alter 5-HT1A receptor expression, further contributing to inconsistent results.[10]
Table 2: Factors Influencing Animal Model Response
| Factor | Potential Impact on this compound Response | Mitigation Strategies |
| Animal Strain | Differences in drug metabolism, receptor density, and baseline cognitive function. | Use a consistent and well-characterized strain. Conduct pilot studies to establish optimal parameters for the chosen strain. |
| Age | Age-related changes in neurochemistry, receptor expression, and cognitive capacity. | Tightly control the age range of experimental animals. Consider age as a variable in the analysis. |
| Sex | Hormonal differences can influence drug metabolism and behavior. | Include both male and female animals in the study design and analyze the data for sex-specific effects. |
| Health Status | Underlying health issues can affect drug response and behavior. | Ensure all animals are healthy and free from infections or other comorbidities. |
| Housing and Husbandry | Environmental enrichment, social housing, and light-dark cycles can impact stress levels and behavior. | Standardize housing conditions and handling procedures. |
Section 3: Behavioral Testing and Experimental Design
Q3.1: We are seeing inconsistent results in our Morris water maze (MWM) / Passive Avoidance (PA) tests with this compound. How can we improve the reliability of our behavioral data?
A3.1: Behavioral assays are sensitive to subtle variations in protocol and environment. To improve consistency:
-
Protocol Standardization: Strictly adhere to a detailed and standardized protocol for all behavioral testing. This includes the timing of drug administration relative to testing, the duration of the test, and the specific parameters being measured.
-
Habituation and Handling: Proper habituation of the animals to the testing environment and consistent handling by the experimenter can reduce stress-induced variability.
-
Environmental Controls: Maintain consistent lighting, temperature, and noise levels in the testing room. Even minor changes in the environment can affect animal behavior.
-
Experimenter Bias: Whenever possible, the experimenter should be blinded to the treatment groups to avoid unconscious bias in handling and data scoring.
Experimental Protocols
Protocol 1: In Vivo Microdialysis for Neurotransmitter Release
This protocol is based on the methodology used to demonstrate this compound's effect on glutamate and acetylcholine release in the hippocampus.[2]
-
Animal Preparation: Anesthetize the rat and stereotaxically implant a microdialysis probe into the dentate gyrus of the hippocampus. Allow the animal to recover for at least 24 hours.
-
Perfusion: On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of neurotransmitter levels.
-
This compound Administration: Administer this compound (e.g., 0.3 mg/kg, s.c.) or vehicle.
-
Post-dosing Collection: Continue to collect dialysate samples at the same intervals for a defined period post-administration (e.g., 2-3 hours).
-
Stimulation (Optional): To measure stimulated release, a high concentration of potassium chloride (e.g., 100 mM) can be added to the aCSF for a short period.
-
Sample Analysis: Analyze the dialysate samples for glutamate and acetylcholine concentrations using a sensitive analytical method such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Protocol 2: Passive Avoidance Test
This protocol is a standard method for assessing learning and memory in rodents.[11][12][13]
-
Apparatus: A two-chamber apparatus with a light and a dark compartment connected by a guillotine door. The floor of the dark compartment is equipped with a grid for delivering a mild foot shock.
-
Training (Acquisition):
-
Place the animal in the light compartment.
-
After a brief habituation period, the door to the dark compartment is opened.
-
When the animal enters the dark compartment, the door closes, and a mild, inescapable foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
The latency to enter the dark compartment is recorded.
-
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the training or retention test, depending on the experimental question.
-
Retention Test:
-
Typically conducted 24 hours after the training session.
-
Place the animal back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.
-
Visualizations
References
- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. A positron emission tomography study to assess binding of this compound, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - AdisInsight [adisinsight.springer.com]
- 7. allucent.com [allucent.com]
- 8. Transcriptional regulation of the 5-HT1A receptor: implications for mental illness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Functional Genetic Variation of the Serotonin (5-HT) Transporter Affects 5-HT1A Receptor Binding in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Changes in 5-HT1A Receptor Expression in the Oculomotor Nucleus in a Rat Model of Post-traumatic Stress Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Passive avoidance test [panlab.com]
- 12. scantox.com [scantox.com]
- 13. What is a Passive Avoidance Test? [sandiegoinstruments.com]
Lecozotan Clinical Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the side effect profile of Lecozotan (SRA-333) as observed in clinical studies. The content is presented in a question-and-answer format to directly address potential inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its proposed mechanism of action?
This compound (formerly SRA-333) is a potent and selective serotonin-1A (5-HT1A) receptor antagonist that was under development for the symptomatic treatment of mild-to-moderate Alzheimer's disease.[1] Its mechanism of action involves blocking presynaptic 5-HT1A autoreceptors, which is believed to enhance the release of key neurotransmitters, acetylcholine (B1216132) and glutamate (B1630785), in brain regions critical for cognitive processes, such as the hippocampus.[2][3][4] By potentiating cholinergic and glutamatergic neurotransmission, this compound was hypothesized to improve cognitive function in individuals with Alzheimer's disease.[1]
Q2: What is the overall safety and tolerability profile of this compound from clinical trials?
Based on available data from Phase I and Phase IIb studies, this compound was generally reported to be safe and well-tolerated. In Phase I studies involving healthy young and elderly volunteers, this compound was well-tolerated at single doses up to 10 mg and multiple doses up to 5 mg twice daily.[1] Two Phase IIb studies in patients with mild-to-moderate Alzheimer's disease also indicated a favorable safety and tolerability profile.[5] However, the development of this compound was ultimately discontinued, and detailed results from these later-stage trials have not been fully published.[6][7][8]
Q3: What were the most frequently reported side effects of this compound in clinical studies?
The most common treatment-emergent adverse events (TEAEs) reported in Phase I clinical trials with healthy volunteers were generally mild to moderate in severity and appeared to be dose-dependent. These side effects were most prominent at the highest doses tested and typically resolved as plasma concentrations of the drug decreased.[1]
Key Adverse Events Observed in Phase I Studies: [1]
-
Paraesthesia (tingling or numbness)
-
Dizziness
-
Visual disturbances
-
Headache
-
Asthenia (weakness or lack of energy)
No clinically significant alterations in vital signs, electrocardiogram (ECG) parameters, or routine laboratory tests were observed.[1]
Data on Side Effect Profile
Table 1: Treatment-Emergent Adverse Events in Phase I Single Ascending Dose (SAD) Study in Healthy Young Subjects
| Adverse Event | Placebo (n=6) | This compound 2 mg (n=6) | This compound 5 mg (n=6) | This compound 10 mg (n=6) |
| Any TEAE | 0 (0%) | 0 (0%) | 3 (50%) | 6 (100%) |
| Dizziness | 0 (0%) | 0 (0%) | 0 (0%) | 4 (67%) |
| Light-headedness/Euphoria | 0 (0%) | 0 (0%) | 0 (0%) | 4 (67%) |
| Paraesthesia | 0 (0%) | 0 (0%) | 0 (0%) | 3 (50%) |
| Abnormal Vision | 0 (0%) | 0 (0%) | 0 (0%) | 3 (50%) |
| Headache | 0 (0%) | 0 (0%) | 3 (50%) | 1 (17%) |
| Asthenia | 0 (0%) | 0 (0%) | 0 (0%) | 2 (33%) |
Data sourced from a Phase I study in healthy young volunteers.[1] Note: The number of subjects experiencing TEAEs and the number of TEAEs increased with the dose.
Table 2: Summary of Safety Findings from Phase IIb Studies in Alzheimer's Disease Patients
| Study Name | Population | Key Safety and Tolerability Findings |
| Monotherapy 201 | Mild-to-moderate Alzheimer's Disease | This compound was demonstrated to be safe and well-tolerated. |
| Adjunctive therapy 203 | Mild-to-moderate Alzheimer's Disease | This compound was demonstrated to be safe and well-tolerated. |
Information is based on a poster presentation of two Phase 2b studies.[5] Quantitative data on the incidence of specific adverse events from these studies are not publicly available due to the discontinuation of the drug's development program.
Experimental Protocols and Methodologies
Phase I Clinical Trial Design
The safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound were evaluated in three randomized, double-blind, placebo-controlled, sequential, ascending-dose Phase I studies.[1]
-
Single Ascending Dose (SAD) Study:
-
Participants: Healthy young male subjects.
-
Design: Cohorts of subjects received single oral doses of this compound (2, 5, or 10 mg) or placebo.
-
Assessments: Safety evaluations (adverse events, vital signs, ECGs, laboratory tests), full pharmacokinetic profiling, and pharmacodynamic assessments. Blood samples for pharmacokinetic analysis were collected at predose and at multiple time points up to 48 hours post-dose.[1]
-
-
Multiple Ascending Dose (MAD) Studies:
-
Participants: Healthy young and elderly subjects of both sexes.
-
Design: Subjects received multiple oral doses of this compound (ranging from 0.1 mg to 5 mg) or placebo twice daily (q12h) for 14 days.[1]
-
Assessments: Included safety monitoring, pharmacokinetic analysis at day 1 and day 14 (steady state), and pharmacodynamic evaluations. Trough plasma samples were collected on days 4, 8, and 11 to confirm steady state.[1]
-
Phase IIb Clinical Trial Design
Two randomized, double-blind, placebo-controlled Phase IIb studies were conducted to evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[5]
-
Monotherapy 201 Study: Assessed this compound as a standalone treatment.
-
Adjunctive Therapy 203 Study: Evaluated this compound as an add-on therapy to existing cholinesterase inhibitor treatment.
Further details on the specific methodologies of these Phase IIb trials are limited in publicly available resources.
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound action.
Experimental Workflow for a Phase I Single Ascending Dose (SAD) Study
Caption: Workflow of a Phase I SAD clinical trial.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] this compound (SRA-333): A Selective Serotonin 1A Receptor Antagonist That Enhances the Stimulated Release of Glutamate and Acetylcholine in the Hippocampus and Possesses Cognitive-Enhancing Properties | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biospace.com [biospace.com]
- 7. clinician.nejm.org [clinician.nejm.org]
- 8. biopharmadive.com [biopharmadive.com]
Lecozotan Development Discontinuation: A Technical Support Center Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive overview of the available information regarding the discontinuation of the clinical development of Lecozotan (SRA-333), a selective 5-HT1A receptor antagonist investigated for the treatment of Alzheimer's disease. The information is presented in a question-and-answer format to address specific inquiries that may arise during experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What was the proposed mechanism of action for this compound in Alzheimer's disease?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] The therapeutic rationale was based on the hypothesis that blocking these receptors would enhance the release of key neurotransmitters, glutamate (B1630785) and acetylcholine (B1216132), in the hippocampus.[1] This was expected to improve cognitive function, which is significantly impaired in Alzheimer's disease.[1] Preclinical studies demonstrated that this compound could potentiate the release of these neurotransmitters and showed cognitive-enhancing properties in animal models.[1]
Q2: At what stage of clinical development was this compound discontinued (B1498344)?
A2: The development of this compound was discontinued during Phase II clinical trials. Several Phase II studies were conducted to evaluate the safety, tolerability, and efficacy of a sustained-release (SR) formulation of this compound in patients with mild to moderate Alzheimer's disease.[2][3][4]
Q3: What were the primary reasons for the discontinuation of this compound's development?
Q4: Was this compound well-tolerated in clinical trials?
A4: Phase I studies in healthy young and elderly subjects indicated that this compound was generally safe and well-tolerated at steady-state doses up to 5 mg every 12 hours.[7][8] However, dose-limiting adverse events were observed at higher single doses (10 mg).[7][8] These were typically mild to moderate and included paraesthesia (tingling or numbness), dizziness, and visual disturbances.[7][8] It is plausible that the therapeutic window to achieve cognitive benefits without inducing these side effects was not viable in the target patient population.
Q5: Were there any public statements or data releases regarding the discontinuation?
A5: Following the acquisition of Wyeth by Pfizer in 2009, Pfizer undertook a review of its research and development pipeline.[9] While specific details about individual drug discontinuations are often not publicly disclosed, it was part of a broader trend of pharmaceutical companies halting unpromising neuroscience programs, particularly in the high-risk area of Alzheimer's disease research.[10][11]
Quantitative Data Summary
The following table summarizes key quantitative data from a Phase I study of an immediate-release (IR) formulation of this compound in healthy volunteers. Data from the pivotal Phase II efficacy trials in Alzheimer's patients is not publicly available.
| Parameter | Young Subjects (Single Dose) | Elderly Subjects (Multiple Dose) |
| Maximum Tolerated Dose (MTD) | 10 mg[7][8] | >10 mg (5 mg q12h)[7] |
| Dose-Limiting Adverse Events | Paresthesia, dizziness, visual disturbances[7][8] | Not specified at tolerated doses |
| Pharmacokinetics (tmax) | Rapid absorption[7][8] | Not specified |
| Pharmacokinetics (Elimination) | Rapid elimination[7][8] | Mean clearance ~35% lower than young subjects[7][8] |
Experimental Protocols
Protocol: Phase I Safety and Tolerability Study of this compound IR
-
Study Design: Randomized, double-blind, placebo-controlled, sequential ascending dose studies.[7]
-
Participants: Healthy young and elderly subjects.[7]
-
Dosage Regimens:
-
Single Ascending Dose (SAD): Cohorts of young subjects received single oral doses of 2, 5, and 10 mg of this compound IR or placebo.[7]
-
Multiple Ascending Dose (MAD):
-
-
Assessments:
-
Safety: Monitoring of adverse events, vital signs, electrocardiogram (ECG) intervals, and routine laboratory tests.[7]
-
Pharmacokinetics (PK): Full PK profiling to determine absorption, distribution, metabolism, and elimination characteristics.[7]
-
Pharmacodynamics (PD): Assessment of cognitive function, electroencephalogram (EEG), and hormone levels.[7]
-
Visualizations
This compound's Proposed Signaling Pathway
Caption: Proposed mechanism of action for this compound in enhancing neurotransmitter release.
This compound Clinical Trial Workflow (Phase II)
Caption: Generalized workflow for the Phase II clinical trials of this compound.
References
- 1. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotechhunter.com [biotechhunter.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 5. Why do trials for Alzheimer’s disease drugs keep failing? A discontinued drug perspective for 2010–2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spglobal.com [spglobal.com]
- 10. biopharmadive.com [biopharmadive.com]
- 11. Pfizer ends neuroscience discovery programme, and drops out of dementia drug race | Alzheimer's Society [alzheimers.org.uk]
Technical Support Center: Improving the Selectivity of 5-HT1A Receptor Antagonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the selectivity of 5-HT1A receptor antagonists.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: High non-specific binding in radioligand binding assays.
-
Question: I am performing a radioligand binding assay to determine the affinity of my compound for the 5-HT1A receptor, but I am observing high non-specific binding. What could be the cause, and how can I resolve this?
-
Answer: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity measurements. Here are some common causes and solutions:
-
Suboptimal Assay Buffer Composition: The composition of your assay buffer can significantly influence non-specific interactions.
-
Solution: Optimize your buffer by adjusting the pH (typically around 7.4) and ionic strength. Adding a blocking agent like Bovine Serum Albumin (BSA) at a concentration of 0.1-1% (w/v) can help to block non-specific binding sites on your assay plates and in your membrane preparation.[1][2] Incorporating a non-ionic surfactant such as Tween-20 (0.01-0.1% v/v) can disrupt weak, non-specific hydrophobic interactions.[2]
-
-
Inadequate Washing Steps: Insufficient washing may not effectively remove all unbound radioligand.
-
Solution: Ensure rapid and efficient washing with ice-cold wash buffer immediately after incubation. The number and volume of washes may need to be optimized for your specific assay.
-
-
Radioligand Concentration is Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased non-specific binding.
-
Solution: Use a radioligand concentration at or below its Kd value for competition binding assays.
-
-
Poor Quality of Membrane Preparation: Contaminated or degraded membrane preparations can expose more non-specific binding sites.
-
Solution: Use freshly prepared, high-quality cell membranes for your experiments. Ensure proper storage and handling to maintain receptor integrity.
-
-
Issue 2: Difficulty in distinguishing between 5-HT1A autoreceptor and heteroreceptor activity.
-
Question: My antagonist shows activity, but I am struggling to determine if it is selective for presynaptic autoreceptors or postsynaptic heteroreceptors. How can I differentiate between these two receptor populations in my in vitro experiments?
-
Answer: Distinguishing between 5-HT1A autoreceptor and heteroreceptor activity is a common challenge. Here are some strategies:
-
Utilize Different Brain Regions for Membrane Preparations: 5-HT1A autoreceptors are predominantly located on serotonergic neurons in the raphe nuclei, while heteroreceptors are abundant in regions like the hippocampus and cortex.[3][4]
-
Solution: Prepare separate membrane fractions from the dorsal raphe nucleus and the hippocampus or cortex. By comparing the binding affinity and functional potency of your antagonist in these different preparations, you can infer its relative selectivity for autoreceptors versus heteroreceptors.
-
-
Electrophysiological Recordings: This technique allows for the direct measurement of neuronal activity.
-
Solution: Perform whole-cell patch-clamp recordings on identified serotonergic neurons in brain slices of the dorsal raphe nucleus to assess the effect of your antagonist on autoreceptor-mediated currents.[5][6][7][8] For heteroreceptor activity, you can record from pyramidal neurons in the hippocampus or cortex.[5]
-
-
Functional Assays with Different G-protein Coupling Profiles: While both receptor populations primarily couple to Gi/o proteins, there can be subtle differences in their signaling pathways.
-
Solution: Carefully designed functional assays, such as GTPγS binding or cAMP inhibition assays, using membranes from different brain regions can provide insights into the functional selectivity of your compound.
-
-
Issue 3: Low signal-to-noise ratio in functional assays (cAMP and GTPγS).
-
Question: I am performing a cAMP inhibition assay to assess the functional activity of my 5-HT1A antagonist, but the signal-to-noise ratio is poor. What are the potential causes and how can I improve my assay?
-
Answer: A low signal-to-noise ratio can make it difficult to obtain reliable and reproducible data. Here are some troubleshooting steps:
-
Suboptimal Forskolin (B1673556) Concentration (cAMP Assays): Forskolin is used to stimulate adenylyl cyclase and create a measurable cAMP window.
-
Solution: Titrate the concentration of forskolin to find the optimal level that provides a robust signal without causing excessive cell toxicity. An EC80 concentration is often a good starting point.[9]
-
-
Low Receptor Expression in the Cell Line: The cell line used may not express a sufficient number of 5-HT1A receptors to generate a strong signal.
-
Solution: Verify the expression level of the 5-HT1A receptor in your chosen cell line. Consider using a cell line with higher receptor expression or optimizing transfection conditions if you are using a transient expression system.
-
-
Inefficient G-protein Coupling: The coupling efficiency between the 5-HT1A receptor and the G-proteins in your cellular system might be low.
-
Solution: Ensure that your assay buffer contains the necessary co-factors for G-protein activation, such as Mg2+ and GDP (for GTPγS assays). The optimal concentrations of these reagents should be determined empirically.[10]
-
-
Degraded Reagents: The stability of reagents like ATP (for cAMP assays) and GTPγS is critical.
-
Solution: Use freshly prepared reagents and avoid repeated freeze-thaw cycles.
-
-
FAQs
Q1: What is the importance of selectivity for a 5-HT1A receptor antagonist?
A1: Selectivity is crucial for a 5-HT1A receptor antagonist to minimize off-target effects and to precisely modulate the serotonergic system. A selective antagonist will primarily bind to the 5-HT1A receptor, avoiding interactions with other serotonin (B10506) receptor subtypes or other neurotransmitter receptors, which could lead to unwanted side effects.[11] Furthermore, selectivity between presynaptic autoreceptors and postsynaptic heteroreceptors can be important for achieving the desired therapeutic outcome.[12][13]
Q2: What are the key parameters I should determine to assess the selectivity of my 5-HT1A antagonist?
A2: To assess the selectivity of your antagonist, you should determine the following parameters:
-
Binding Affinity (Ki): This is determined through radioligand binding assays and indicates the affinity of your compound for the 5-HT1A receptor. You should also determine the Ki at other relevant receptors to establish a selectivity profile.
-
Functional Potency (IC50 or pA2): This is determined through functional assays (e.g., cAMP inhibition or GTPγS binding) and measures the concentration of your antagonist required to inhibit 50% of the response to an agonist. The pA2 value is a measure of the affinity of a competitive antagonist.[14]
-
Intrinsic Activity (Emax): This parameter, also from functional assays, will confirm that your compound is a neutral antagonist (no effect on its own) and not a partial agonist or inverse agonist.
Q3: What are some commonly used selective 5-HT1A receptor antagonists that I can use as reference compounds?
A3: Several well-characterized and selective 5-HT1A receptor antagonists are commonly used as research tools. These include:
-
WAY-100635: A highly potent and selective silent 5-HT1A receptor antagonist.[15][16][17][18]
-
Spiperone: While also a potent D2 receptor antagonist, it is often used in 5-HT1A receptor research as an antagonist.[19][20]
-
Pindolol: A β-adrenoceptor antagonist that also exhibits antagonist activity at 5-HT1A receptors, with some preference for autoreceptors.[10][21]
Q4: How can I be sure that my compound is a "silent" or "neutral" antagonist and not a partial agonist?
A4: A silent or neutral antagonist will bind to the receptor but will not have any effect on its own. In a functional assay, it will shift the dose-response curve of an agonist to the right without affecting the maximum response.[22] A partial agonist, on the other hand, will have some level of agonist activity on its own. To confirm your compound is a neutral antagonist, you should test its effect in the functional assay in the absence of an agonist. A neutral antagonist should not produce any change in the basal signal.
Data Presentation
Table 1: Binding Affinities (Ki) of Selected 5-HT1A Receptor Antagonists at Various Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | D2 Ki (nM) | α1-adrenergic Ki (nM) | Selectivity (vs. 5-HT1A) |
| WAY-100635 | 0.84 - 1.07[10] | >1000 | >1000 | >1000 | Highly Selective |
| Spiperone | 1.1 - 3.2 | 0.3 - 1.5 | 0.08 - 0.3 | 0.5 - 2.0 | Non-selective |
| Pindolol | 10 - 40 | >1000 | >1000 | 20 - 100 (β-adrenergic) | Moderately Selective |
| Robalzotan (NAD-299) | ~1.0[23] | >1000 | >1000 | >1000 | Highly Selective |
| Lecozotan | 1.6 - 4.5[24] | >270 | >270 | >270 | Highly Selective |
| DU-125530 | 0.7[25] | >100 | >100 | >100 | Highly Selective |
Table 2: Functional Potencies (IC50/EC50) of Selected 5-HT1A Receptor Ligands in Functional Assays
| Compound | Assay Type | Agonist Used | IC50/EC50 (nM) | Emax (% of 5-HT) |
| WAY-100635 | GTPγS Binding | 5-HT | ~1.0 (Kb) | 0 (Antagonist) |
| Spiperone | GTPγS Binding | 5-HT | ~5.0 (Kb) | -10 (Inverse Agonist)[20] |
| Pindolol | cAMP Inhibition | Forskolin + 5-HT | ~50 (IC50) | 0 (Antagonist) |
| Buspirone | GTPγS Binding | - | ~20 (EC50) | ~40 (Partial Agonist)[22] |
| 8-OH-DPAT | GTPγS Binding | - | ~1.0 (EC50) | 100 (Full Agonist) |
Experimental Protocols
Radioligand Displacement Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing 5-HT1A receptors (e.g., from CHO or HEK293 cells, or rat hippocampus)
-
Radioligand: [3H]8-OH-DPAT (agonist) or [3H]WAY-100635 (antagonist)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM MgCl2
-
Non-specific binding control: 10 µM 5-HT or WAY-100635
-
Test compound stock solution and serial dilutions
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation (25-50 µg protein).
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
-
Test Compound: Assay buffer, radioligand, serial dilutions of the test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters under vacuum. Wash each filter 3 times with 4 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Inhibition Functional Assay
Objective: To determine the functional potency (IC50) and intrinsic activity of a 5-HT1A antagonist.
Materials:
-
Cells expressing 5-HT1A receptors (e.g., CHO-K1 or HEK293)
-
Assay Buffer: HBSS with 20 mM HEPES, pH 7.4
-
Forskolin solution
-
5-HT (agonist) solution
-
Test compound stock solution and serial dilutions
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based)
-
384-well white microplates
Procedure:
-
Cell Seeding: Seed cells in 384-well plates and grow to 80-90% confluency.
-
Assay Protocol: a. Wash cells once with assay buffer. b. Pre-incubate cells with serial dilutions of the test compound or vehicle for 15-30 minutes at room temperature. c. Add a fixed concentration of 5-HT (typically EC80) to all wells except the basal control. d. Immediately add a fixed concentration of forskolin to all wells to stimulate cAMP production. e. Incubate for 30 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis: Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value and the degree of inhibition.
[35S]GTPγS Binding Functional Assay
Objective: To measure G-protein activation upon 5-HT1A receptor stimulation and determine the functional potency of an antagonist.
Materials:
-
Cell membranes expressing 5-HT1A receptors
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA
-
[35S]GTPγS
-
GDP solution (10 µM)
-
5-HT (agonist) solution
-
Test compound stock solution and serial dilutions
-
Non-specific binding control: 10 µM unlabeled GTPγS
-
96-well filter plates (e.g., Millipore MultiScreen)
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add:
-
Assay buffer
-
GDP
-
[35S]GTPγS (0.1-0.5 nM)
-
Membrane preparation (10-20 µg protein)
-
For antagonist mode, add serial dilutions of the test compound followed by a fixed concentration of 5-HT (EC80).
-
For non-specific binding, add unlabeled GTPγS.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Subtract non-specific binding from all other readings. Plot the specific [35S]GTPγS binding against the log concentration of the test compound to determine the IC50 value.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway
Caption: Experimental Workflow for Selectivity Screening
Caption: Troubleshooting Logic for High Non-Specific Binding
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 5-HT1A Receptor-Mediated Autoinhibition and the Control of Serotonergic Cell Firing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 12. Frontiers | Overcoming Resistance to Selective Serotonin Reuptake Inhibitors: Targeting Serotonin, Serotonin-1A Receptors and Adult Neuroplasticity [frontiersin.org]
- 13. Rethinking 5-HT1A Receptors: Emerging Modes of Inhibitory Feedback of Relevance to Emotion-Related Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and models for estimating antagonist potency (pA2, Kd and IC50) following the detection of antagonism observed in the presence of intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The selective 5-HT1A antagonist radioligand [3H]WAY 100635 labels both G-protein-coupled and free 5-HT1A receptors in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 18. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antagonist properties of (-)-pindolol and WAY 100635 at somatodendritic and postsynaptic 5-HT1A receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Lecozotan and Other 5-HT1A Receptor Antagonists for Researchers
This guide provides a detailed comparison of Lecozotan (SRA-333) with other notable 5-HT1A receptor antagonists, including WAY-100635, NAD-299 (Robalzotan), and DU-125530. The information is tailored for researchers, scientists, and drug development professionals, with a focus on objective performance comparison supported by experimental data.
Introduction to 5-HT1A Receptor Antagonists
The 5-hydroxytryptamine-1A (5-HT1A) receptor is a key target in the central nervous system implicated in the modulation of mood, cognition, and memory. Antagonists of this receptor have been investigated for their therapeutic potential in various neurological and psychiatric disorders, particularly Alzheimer's disease, due to their ability to enhance cholinergic and glutamatergic neurotransmission. This guide focuses on this compound, a potent and selective 5-HT1A receptor antagonist, and compares its pharmacological profile with other well-characterized antagonists in the field.
Comparative Pharmacological Profile
The following tables summarize the in vitro binding affinities and selectivity profiles of this compound and its comparators. This quantitative data allows for a direct comparison of their potency and specificity for the 5-HT1A receptor.
Table 1: Binding Affinity for the 5-HT1A Receptor
| Compound | Receptor Species | Radioligand | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Human | [3H]8-OH-DPAT (agonist site) | 1.6 | - | [1] |
| Human | Antagonist site | 4.5 | - | [1] | |
| WAY-100635 | Human | - | 0.39 | 0.91 | [2] |
| Rat | [3H]8-OH-DPAT | - | 2.2 | [3] | |
| Rat | - | 0.84 | - | [3] | |
| NAD-299 | Human (cloned) | [3H]NAD-299 | 0.16 (Kd) | - | [4] |
| Rat (hippocampus) | [3H]NAD-299 | 0.17 (Kd) | - | [4] | |
| DU-125530 | Rat/Human | Agonist/Antagonist | low nM | - | [5] |
| - | - | 0.7 | - | [5] |
Table 2: Selectivity Profile Against Other Receptors
| Compound | Receptor | Ki (nM) | Selectivity vs. 5-HT1A | Reference(s) |
| This compound | >60 other sites | - | >60-fold | [1] |
| WAY-100635 | α1-adrenergic | - | pIC50 = 6.6 | [2] |
| Dopamine D2L | 940 | ~2410-fold | [2] | |
| Dopamine D3 | 370 | ~949-fold | [2] | |
| Dopamine D4.2 | 16 | ~41-fold | [2] | |
| Other 5-HT subtypes | - | >100-fold | [3] | |
| NAD-299 | Adrenergic, Dopaminergic, Muscarinic | low affinity | Higher than WAY-100635 | [6] |
| DU-125530 | 5-HT1B | 890 | ~1271-fold | [5] |
| 5-HT1D | 1200 | ~1714-fold | [5] | |
| 5-HT2A | 240 | ~343-fold | [5] | |
| 5-HT2C | 750 | ~1071-fold | [5] | |
| 5-HT3 | 1100 | ~1571-fold | [5] | |
| α1-adrenoceptor | 7.2 | ~10-fold | [5] | |
| Dopamine D2 | 16 | ~23-fold | [5] |
Preclinical Efficacy and Experimental Protocols
The therapeutic potential of these 5-HT1A antagonists has been evaluated in various preclinical models, particularly those relevant to cognitive dysfunction in Alzheimer's disease.
This compound: Enhancement of Neurotransmitter Release
This compound has been shown to potentiate the release of glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus, neurotransmitters crucial for learning and memory.[7] This effect is believed to underlie its cognitive-enhancing properties.
A general protocol for in vivo microdialysis to measure neurotransmitter release is as follows:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized and surgically implanted with a guide cannula targeting the hippocampus.
-
Probe Insertion: Following a recovery period, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline.
-
Drug Administration: this compound is administered systemically (e.g., subcutaneously).
-
Post-treatment Sampling: Dialysate collection continues to measure changes in neurotransmitter levels.
-
Analysis: Neurotransmitter concentrations in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[8]
WAY-100635 and NAD-299: Reversal of Cognitive Deficits
Both WAY-100635 and NAD-299 have demonstrated efficacy in attenuating cognitive deficits induced by the muscarinic receptor antagonist scopolamine, a common animal model of memory impairment.
The passive avoidance test is a fear-motivated assay to assess long-term memory.
-
Apparatus: A two-compartment box with a light and a dark chamber separated by a door.
-
Acquisition (Training): The animal is placed in the light compartment. When it enters the dark compartment, it receives a mild foot shock.
-
Retention (Testing): After a set period (e.g., 24 hours), the animal is returned to the light compartment. The latency to enter the dark compartment is measured as an index of memory.
-
Drug Treatment: WAY-100635 or NAD-299 is administered prior to the acquisition phase to assess its ability to prevent the scopolamine-induced memory deficit.[9][10]
Signaling Pathways and Experimental Visualization
The following diagrams illustrate the key signaling pathway of 5-HT1A receptor antagonists and a typical experimental workflow.
Caption: 5-HT1A Antagonist Mechanism of Action.
Caption: Passive Avoidance Experimental Workflow.
Conclusion
This compound demonstrates high affinity and selectivity for the 5-HT1A receptor, comparable to other well-established antagonists like WAY-100635, NAD-299, and DU-125530. Its ability to enhance the release of key neurotransmitters involved in cognition provides a strong rationale for its investigation in Alzheimer's disease. While all the compared antagonists show promise in preclinical models of cognitive impairment, the specific choice of compound for further research may depend on the desired selectivity profile and the specific experimental paradigm. This guide provides a foundational dataset to aid in such decisions.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 4. Receptor binding characteristics of [3H]NAD-299, a new selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scantox.com [scantox.com]
- 10. What is a Passive Avoidance Test? [sandiegoinstruments.com]
A Tale of Two Pathways: Comparative Efficacy of Lecozotan and Cholinesterase Inhibitors in Alzheimer's Disease
For Immediate Release
In the landscape of Alzheimer's disease (AD) therapeutics, the chasm between symptomatic relief and disease modification remains a formidable challenge. This guide provides a comparative analysis of two distinct pharmacological approaches: the discontinued (B1498344) 5-HT1A receptor antagonist, Lecozotan, and the established class of cholinesterase inhibitors. While cholinesterase inhibitors have been a cornerstone of symptomatic management for decades, this compound represented a novel strategy targeting the serotonergic system. This document offers researchers, scientists, and drug development professionals a comprehensive overview of their comparative efficacy, based on available clinical trial data, and delves into the experimental methodologies that underpinned their evaluation.
Quantitative Efficacy: A Side-by-Side Look
Direct head-to-head clinical trial data for this compound against a cholinesterase inhibitor is unavailable due to the discontinuation of this compound's development during Phase II trials. The primary clinical study for this compound (NCT00277810) assessed its efficacy as an adjunctive therapy to ongoing cholinesterase inhibitor treatment. The following tables summarize the quantitative outcomes for both therapeutic strategies, drawing from meta-analyses of cholinesterase inhibitor pivotal trials and the available data from this compound's key Phase II study.
Table 1: Efficacy of Cholinesterase Inhibitors in Mild to Moderate Alzheimer's Disease (Meta-analysis Data)
| Efficacy Endpoint | Drug Class | Mean Difference vs. Placebo (Change from Baseline) | 95% Confidence Interval | Key Findings |
| Cognitive Function | ||||
| ADAS-Cog (11-70 point scale)¹ | Cholinesterase Inhibitors | -1.57 to -3.9 points | Varies by specific drug and study | Statistically significant, albeit modest, improvement in cognitive function compared to placebo.[1][2] |
| Global Function | ||||
| CIBIC-Plus/CGIC² | Cholinesterase Inhibitors | Standardized Mean Difference: 0.28 | - | Statistically significant improvement in global clinical state.[3] |
| Activities of Daily Living | ||||
| ADCS-ADL³ | Cholinesterase Inhibitors | Standardized Mean Difference: 0.16 to 2.44 | Varies by specific drug and study | Statistically significant, but small, improvement in the ability to perform activities of daily living.[1][3] |
¹Alzheimer's Disease Assessment Scale-Cognitive Subscale; lower scores indicate better cognitive function. ²Clinician's Interview-Based Impression of Change-Plus caregiver input / Clinical Global Impression of Change. ³Alzheimer's Disease Cooperative Study-Activities of Daily Living; higher scores indicate better function.
Table 2: Efficacy of this compound (SRA-333) as Adjunctive Therapy in Mild to Moderate Alzheimer's Disease (Phase II Data - Study 203 / NCT00277810)
| Efficacy Endpoint | Treatment Group | Mean Change from Baseline (at 24 weeks) | Key Findings |
| Cognitive Function | |||
| ADAS-Cog | This compound (all doses) + Cholinesterase Inhibitor | Improvement noted over placebo | The differences were not statistically significant. |
| ADAS-Cog | This compound (10mg) + Cholinesterase Inhibitor | Showed clinical benefits | Not statistically significant. |
| Global Function | |||
| ADCS-CGIC | This compound (all doses) + Cholinesterase Inhibitor | - | No statistically significant difference from placebo. |
| Activities of Daily Living | |||
| DAD⁴ | This compound (10mg) + Cholinesterase Inhibitor | Improvement over placebo | Not statistically significant. |
⁴Disability Assessment for Dementia.
The data clearly indicates that while cholinesterase inhibitors consistently demonstrate a statistically significant, though modest, benefit across cognitive, global, and functional domains, this compound failed to achieve statistically significant improvements in its primary endpoints when used as an add-on therapy.
Experimental Protocols: A Glimpse into the Methodologies
Understanding the rigor of the clinical trials is crucial for interpreting their outcomes. Below are detailed summaries of the experimental protocols for a representative cholinesterase inhibitor trial and the key this compound Phase II study.
Representative Cholinesterase Inhibitor Pivotal Trial Protocol (e.g., Donepezil)
-
Official Title: A 24-Week, Randomized, Double-Blind, Placebo-Controlled Study of Donepezil (B133215) in Patients with Mild to Moderate Alzheimer's Disease.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.
-
Participant Population: Male and female outpatients, aged 50 years and older, with a diagnosis of probable Alzheimer's disease of mild to moderate severity (Mini-Mental State Examination [MMSE] score between 10 and 26).
-
Intervention:
-
Treatment Group 1: Donepezil 5 mg once daily.
-
Treatment Group 2: Donepezil 10 mg once daily (following a 1-week titration with 5 mg/day).
-
Control Group: Placebo once daily.
-
-
Duration: 24 weeks of treatment followed by a washout period.
-
Primary Outcome Measures:
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) to assess cognitive function.
-
Clinician's Interview-Based Impression of Change-Plus caregiver input (CIBIC-Plus) to assess global clinical change.
-
-
Secondary Outcome Measures:
-
MMSE for general cognitive function.
-
Activities of Daily Living (ADL) scales.
-
-
Statistical Analysis: Efficacy was primarily assessed by comparing the change from baseline in the ADAS-Cog and the CIBIC-Plus scores at week 24 between the donepezil and placebo groups using an intent-to-treat (ITT) analysis.
This compound Phase II Adjunctive Therapy Trial Protocol (NCT00277810)
-
Official Title: A 6-Month, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Safety, Tolerability, and Efficacy Study of 3 Doses of this compound (SRA-333) SR in Outpatients With Mild to Moderate Alzheimer's Disease Treated With a Cholinesterase Inhibitor.
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participant Population: Male and female outpatients, aged 50 years and older, with a diagnosis of probable Alzheimer's disease, who were currently receiving a stable dose of a cholinesterase inhibitor.
-
Intervention:
-
Treatment Groups: this compound sustained-release (SR) at doses of 2 mg, 5 mg, or 10 mg once daily, in addition to their ongoing cholinesterase inhibitor therapy.
-
Control Group: Placebo once daily, in addition to their ongoing cholinesterase inhibitor therapy.
-
-
Duration: 6 months (24 weeks).
-
Primary Outcome Measures:
-
Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) total score.
-
Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC).[3]
-
-
Secondary Outcome Measures:
-
Change from baseline on functional and behavioral scales, such as the Disability Assessment for Dementia (DAD).
-
-
Statistical Analysis: The primary analysis focused on the comparison of the change from baseline in ADAS-Cog and ADCS-CGIC scores at week 24 between each this compound group and the placebo group.
Visualizing the Mechanisms and Processes
To further elucidate the distinct approaches of this compound and cholinesterase inhibitors, the following diagrams illustrate their respective signaling pathways and a typical clinical trial workflow.
Caption: Cholinesterase Inhibitor Signaling Pathway.
Caption: this compound (5-HT1A Antagonist) Signaling Pathway.
Caption: Generalized Alzheimer's Disease Clinical Trial Workflow.
Conclusion
The comparative analysis of this compound and cholinesterase inhibitors illuminates two distinct strategies for managing Alzheimer's disease. Cholinesterase inhibitors, by augmenting cholinergic neurotransmission, provide a modest but statistically significant symptomatic benefit that has established them as a standard of care.[1][3] In contrast, this compound, which aimed to enhance both glutamatergic and cholinergic activity through 5-HT1A receptor antagonism, did not demonstrate a significant cognitive, global, or functional advantage as an adjunctive therapy in its Phase II trials, leading to the cessation of its development.
For drug development professionals, this comparison underscores the complexity of targeting neurodegenerative diseases and the critical importance of robust, statistically significant clinical trial outcomes. While novel mechanisms of action are essential for advancing the field, the ultimate measure of a therapeutic's value lies in its ability to produce clinically meaningful and statistically validated improvements in patient outcomes.
References
A Cross-Study Analysis of Lecozotan: An Investigational 5-HT1A Receptor Antagonist for Alzheimer's Disease
An objective comparison of Lecozotan's clinical trial data against the established cholinesterase inhibitor, Donepezil (B133215), and other serotonin (B10506) receptor modulators for the treatment of mild-to-moderate Alzheimer's disease.
This guide provides a comprehensive analysis of the clinical trial data for this compound (SRA-333), a selective serotonin 5-HT1A receptor antagonist developed for the symptomatic treatment of Alzheimer's disease (AD). This compound was discontinued (B1498344) during Phase II clinical trials, and this analysis aims to consolidate the available data for researchers, scientists, and drug development professionals. The performance of this compound is compared with the widely prescribed acetylcholinesterase inhibitor, Donepezil, which was used as an active control in one of the key this compound clinical trials. Furthermore, to provide a broader context of the therapeutic class, data from other 5-HT receptor modulators investigated for AD, such as Idalopirdine and Tandospirone (B1205299), are also included.
Executive Summary
Data Presentation: Comparative Analysis
Table 1: this compound Phase I Safety and Tolerability
| Dose Level (Single Ascending Dose) | Maximum Tolerated Dose (MTD) | Dose-Limiting Adverse Events |
| 2 mg, 5 mg, 10 mg | 10 mg | Paresthesia, dizziness, and visual disturbances (mild-to-moderate)[1] |
| Dose Level (Multiple Ascending Dose) | Maximum Tolerated Dose (MTD) | Most Frequent Treatment-Emergent Adverse Events (TEAEs) |
| 0.1, 0.25, 0.5, 1, and 5 mg q12h (young subjects) | >10 mg (5 mg q12h) | Not specified in detail |
| 0.5 and 5 mg q12h (elderly subjects) | >10 mg (5 mg q12h) | Paraesthesia, asthenia, headache[1] |
Table 2: Comparative Efficacy of Donepezil in Mild-to-Moderate Alzheimer's Disease (ADAS-Cog Score Change from Baseline)
| Clinical Trial | Treatment Group | N | Baseline Mean ADAS-Cog (SD) | Mean Change from Baseline (SD/SE) | Adjusted Mean Difference vs. Placebo (95% CI) | p-value |
| Rogers et al., 1998[2][3] | Donepezil 5 mg/day | 154 | Approx. 26 | -1.8 | -2.5 (-3.7 to -1.3) | <0.001 |
| Rogers et al., 1998[2][3] | Donepezil 10 mg/day | 157 | Approx. 26 | -2.9 | -3.1 (-4.3 to -1.9) | <0.001 |
| Multinational Study (Burns et al., 1999)[3][4] | Donepezil 5 mg/day | - | - | - | -2.2 | <0.001 |
| Multinational Study (Burns et al., 1999)[3][4] | Donepezil 10 mg/day | - | - | - | -2.9 | <0.001 |
| Birks and Harvey, 2006 (Cochrane Review)[5] | Donepezil 5 mg/day (24 weeks) | - | - | -1.9 | -1.86 (-2.60 to -1.11) | <0.00001 |
| Birks and Harvey, 2006 (Cochrane Review)[5] | Donepezil 10 mg/day (24 weeks) | - | - | -2.9 | -2.91 (-3.65 to -2.16) | <0.00001 |
Note: A negative change in ADAS-Cog score indicates cognitive improvement.
Table 3: Comparative Data for Other 5-HT Receptor Modulators in Alzheimer's Disease
| Drug (Mechanism) | Phase | Key Efficacy Finding | Status |
| Idalopirdine (5-HT6 Antagonist) | III | Did not show a significant difference from placebo in improving cognition (ADAS-Cog) when added to cholinesterase inhibitors.[6][7][8][9] | Discontinued |
| Tandospirone (5-HT1A Partial Agonist) | II (Preliminary open-label) | Showed significant improvements in Neuropsychiatric Inventory (NPI) subscores for delusion, agitation, depression, anxiety, and irritability.[10][11][12][13] | Investigational |
Experimental Protocols
This compound Phase II Clinical Trial (NCT00277810) - Methodology Overview
-
Official Title: A 6-Month, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Safety, Tolerability, and Efficacy Study of 3 Doses of this compound (SRA-333) SR in Outpatients With Mild to Moderate Alzheimer's Disease Treated With a Cholinesterase Inhibitor.[14]
-
Study Design: Randomized, double-blind, placebo-controlled, parallel assignment.[14]
-
Patient Population: 250 patients with mild-to-moderate Alzheimer's disease, on a stable dose of a cholinesterase inhibitor.[15][16]
-
Interventions:
-
This compound SR (sustained release) at doses of 2 mg, 5 mg, and 10 mg daily.
-
Donepezil as an active control.
-
Placebo.
-
-
Primary Outcome Measures:
-
Change from baseline in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
-
Clinician's Interview-Based Impression of Change-Plus (CIBIC-Plus).[14]
-
-
Secondary Outcome Measures: Change from baseline on functional and behavioral scales.[14]
Donepezil Clinical Trial (Representative Example: Rogers et al., 1998) - Methodology Overview
-
Study Design: 24-week, multicenter, double-blind, placebo-controlled, randomized trial.[2]
-
Patient Population: Patients with mild-to-moderate Alzheimer's disease.[2]
-
Interventions:
-
Donepezil 5 mg/day.
-
Donepezil 10 mg/day.
-
Placebo.[2]
-
-
Primary Efficacy Measures:
-
Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).
-
Clinician's Interview-Based Assessment of Change-Plus (CIBIC-Plus).[2]
-
-
Secondary Efficacy Measures:
-
Mini-Mental State Examination (MMSE).
-
Clinical Dementia Rating Scale-Sum of the Boxes (CDR-SB).
-
Patient-rated Quality of Life (QoL).[2]
-
Mandatory Visualization
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the this compound Phase II trial.
Caption: Logical relationship of the cross-study analysis.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The effects of donepezil in Alzheimer's disease - results from a multinational trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Donepezil for mild and moderate Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Idalopirdine as Adjunct to Cholinesterase Inhibitors on Change in Cognition in Patients With Alzheimer Disease: Three Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug fails in Alzheimer's trial | Alzheimer's Society [alzheimers.org.uk]
- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 10. A preliminary open-label study of 5-HT1A partial agonist tandospirone for behavioural and psychological symptoms associated with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. [PDF] A preliminary open-label study of 5-HT1A partial agonist tandospirone for behavioural and psychological symptoms associated with dementia. | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 15. biotechhunter.com [biotechhunter.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of Lecozotan and Other Therapeutic Agents for Alzheimer's Disease
An Examination of a Discontinued (B1498344) 5-HT1A Receptor Antagonist in the Context of Current and Emerging Alzheimer's Treatments
The landscape of Alzheimer's disease (AD) therapeutics is marked by a history of high-profile clinical trial failures, alongside recent breakthroughs with disease-modifying therapies. This guide provides a comparative analysis of lecozotan (SRA-333), a selective serotonin (B10506) 1A (5-HT1A) receptor antagonist whose development was discontinued, against established symptomatic treatments and newly approved amyloid-targeting monoclonal antibodies. This retrospective comparison offers valuable insights into the diverse mechanisms of action explored in AD drug development and the challenges of demonstrating clinical efficacy.
Introduction to this compound
This compound was an investigational compound developed by Wyeth (later acquired by Pfizer) for the symptomatic treatment of mild-to-moderate Alzheimer's disease.[1] Its novel mechanism of action centered on antagonizing the 5-HT1A receptor. This was hypothesized to enhance the release of key neurotransmitters, glutamate (B1630785) and acetylcholine (B1216132), in the hippocampus, a brain region critical for memory and learning.[1][2][3] Despite showing promise in preclinical models, the clinical development of this compound was discontinued in 2009 during Phase II/III trials.[4] This guide will situate this compound's theoretical approach and clinical development within the broader context of AD therapies.
Mechanism of Action: A Divergence of Therapeutic Targets
Alzheimer's disease treatments can be broadly categorized by their mechanism of action. This compound represented an attempt to modulate neurotransmitter systems downstream of the core pathologies, while current disease-modifying therapies target the upstream accumulation of amyloid-beta plaques.
This compound and the Serotonergic System
This compound acts as a silent antagonist at the 5-HT1A receptor.[1] In a healthy brain, serotonin (5-HT) binding to presynaptic 5-HT1A autoreceptors inhibits the release of serotonin and other neurotransmitters. The therapeutic hypothesis for this compound was that by blocking these autoreceptors, it would disinhibit the release of acetylcholine and glutamate, thereby compensating for the cholinergic and glutamatergic deficits observed in Alzheimer's disease.[2]
This compound's Proposed Mechanism of Action
Standard Symptomatic Therapies
-
Acetylcholinesterase (AChE) Inhibitors (e.g., Donepezil): These drugs, such as donepezil (B133215), rivastigmine, and galantamine, work by preventing the breakdown of acetylcholine, a neurotransmitter essential for memory and thinking.[5] This increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.[5]
-
NMDA Receptor Antagonists (Memantine): Memantine (B1676192) protects brain cells from damage caused by excess glutamate, a phenomenon known as excitotoxicity.[6] It blocks N-methyl-D-aspartate (NMDA) receptors, which are overstimulated in AD, leading to neuronal damage.[6]
Disease-Modifying Therapies: Anti-Amyloid Monoclonal Antibodies
Newer treatments like lecanemab, aducanumab, and donanemab are monoclonal antibodies that target aggregated forms of amyloid-beta (Aβ), a protein that forms plaques in the brains of individuals with AD.[7][8] By binding to and facilitating the clearance of these plaques, these therapies aim to slow the underlying disease process.[7][8]
Comparison of Drug Mechanisms in AD
Clinical Trials: Experimental Protocols and Design
The evaluation of any potential AD therapy relies on rigorously designed clinical trials. While detailed results for this compound are unavailable, the registered trial protocols provide insight into its intended evaluation.
This compound Clinical Trial Protocol (NCT00277810)
-
Official Title: A 6-Month, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Safety, Tolerability, and Efficacy Study of 3 Doses of this compound (SRA-333) SR in Outpatients With Mild to Moderate Alzheimer's Disease Treated With a Cholinesterase Inhibitor.[9]
-
Objective: To determine the safety, tolerability, and efficacy of three doses of this compound as an adjunct therapy to a cholinesterase inhibitor.[9][10]
-
Patient Population: Individuals aged 50 and above with a diagnosis of probable Alzheimer's disease, already on a stable dose of a cholinesterase inhibitor.[9][10]
-
Intervention: Three different doses of this compound sustained-release (SR) formulation or placebo.[10]
-
Primary Outcome Measures: The primary endpoints were designed to assess changes from baseline to 24 weeks in cognitive and global function scales.[9]
-
Secondary Outcome Measures: Changes from baseline to 24 weeks on functional and behavioral scales.[9]
Generalized AD Clinical Trial Workflow
Comparative Efficacy Data
Direct quantitative comparison of this compound to other treatments is not possible due to the lack of published efficacy data from its pivotal trials. However, we can compare the established efficacy of approved treatments to provide a benchmark against which this compound would have been measured.
Table 1: Comparison of Efficacy in Alzheimer's Disease Treatments
| Treatment Class | Drug Example(s) | Mechanism of Action | Primary Efficacy Outcome (Typical Change vs. Placebo) | Biomarker Effect |
| 5-HT1A Antagonist | This compound | 5-HT1A receptor antagonist | Data not publicly available due to trial discontinuation | Data not publicly available |
| AChE Inhibitor | Donepezil | Acetylcholinesterase inhibition | ADAS-Cog: Modest improvement of ~1.5-3 points.[11][12] | No direct effect on core AD pathology (amyloid/tau).[5] |
| NMDA Receptor Antagonist | Memantine | NMDA receptor antagonist | SIB: Modest improvement, particularly in moderate-to-severe AD.[6][13] | No direct effect on core AD pathology.[6] |
| Anti-Amyloid Antibody | Lecanemab | Targets Aβ protofibrils | CDR-SB: 27% slowing of decline (-0.45 difference).[8][14][15] | Significant reduction in brain amyloid plaques.[14] |
| Anti-Amyloid Antibody | Donanemab | Targets established Aβ plaques | iADRS: 35% slowing of decline.[7] | Significant and rapid reduction in brain amyloid plaques.[7] |
| Anti-Amyloid Antibody | Aducanumab | Targets aggregated Aβ | CDR-SB: 22% slowing of decline (in EMERGE trial).[16] | Significant reduction in brain amyloid plaques.[16] |
Note: ADAS-Cog (Alzheimer's Disease Assessment Scale-Cognitive Subscale) - lower scores indicate better cognition. CDR-SB (Clinical Dementia Rating-Sum of Boxes) & SIB (Severe Impairment Battery) - higher scores indicate worse/better cognition, respectively. iADRS (integrated Alzheimer’s Disease Rating Scale) - higher scores indicate better cognition and function. Efficacy results are based on pivotal Phase 3 trials and can vary.
Discussion and Conclusion
The story of this compound serves as a crucial case study in Alzheimer's drug development. While the preclinical rationale was sound—targeting neurotransmitter systems known to be affected in the disease—this approach ultimately did not translate into a successful therapy. The discontinuation of its clinical trials suggests a failure to meet primary efficacy endpoints, a common outcome for drugs that do not target the core upstream pathologies of amyloid and tau.
In contrast, the recent, albeit modest, success of anti-amyloid monoclonal antibodies like lecanemab and donanemab represents a paradigm shift.[7][17] These therapies, for the first time, have demonstrated that targeting and removing amyloid plaques can result in a statistically significant slowing of cognitive and functional decline.[7][17] However, their efficacy is not curative, and they are associated with significant side effects, such as Amyloid-Related Imaging Abnormalities (ARIA).[7][14]
For researchers and drug developers, the comparison between this compound and modern therapies underscores several key points:
-
Targeting Core Pathology: Interventions that target the fundamental biological processes of the disease (e.g., amyloid accumulation) appear more likely to modify its course than those aimed at downstream symptomatic relief.
-
Biomarker-Guided Development: The success of anti-amyloid drugs has been heavily reliant on biomarkers (e.g., amyloid PET scans) to select appropriate patients and measure target engagement.[7] This was a tool not as readily available or widely implemented during this compound's development.
-
The Evolving Definition of Efficacy: While symptomatic treatments like donepezil and memantine offer modest benefits on cognitive scales, the field has moved towards demonstrating a slowing of disease progression as the primary goal for new therapies.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mylocalinfusion.com [mylocalinfusion.com]
- 8. Lecanemab vs aducanumab | VJDementia [vjdementia.com]
- 9. healthinfo.healthengine.com.au [healthinfo.healthengine.com.au]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Donepezil for dementia due to Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Donepezil for people with dementia due to Alzheimer's disease | Cochrane [cochrane.org]
- 13. Memantine, Donepezil, or Combination Therapy—What is the best therapy for Alzheimer’s Disease? A Network Meta‐Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Safety and efficacy of lecanemab for Alzheimer's disease: a systematic review and meta-analysis of randomized clinical trials [frontiersin.org]
- 15. The efficacy and safety of lecanemab 10 mg/kg biweekly compared to a placebo in patients with Alzheimer’s disease: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 17. medrxiv.org [medrxiv.org]
A Comparative Guide to Lecozotan and Alternative Cognitive Enhancers for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Lecozotan (SRA-333), a selective 5-HT1A receptor antagonist, represented a novel therapeutic approach for cognitive enhancement in Alzheimer's disease (AD). Despite promising preclinical data suggesting a unique mechanism of action involving the potentiation of cholinergic and glutamatergic neurotransmission, its clinical development was discontinued (B1498344) after Phase II trials. This guide provides a meta-level comparison of this compound's theoretical framework against established and emerging treatments for cognitive dysfunction in AD, for which clinical efficacy data is available. We will examine the cholinesterase inhibitors (donepezil, rivastigmine (B141), galantamine), the NMDA receptor antagonist (memantine), and the newer class of anti-amyloid monoclonal antibodies (lecanemab, donanemab). Due to the lack of publicly available quantitative results from this compound's Phase II clinical trials, a direct comparison of its clinical efficacy is not possible. This guide will therefore focus on its mechanism of action and preclinical findings in contrast to the established clinical data of the comparator drugs.
This compound: A Novel Mechanistic Approach
This compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] Its development for AD was based on the hypothesis that blocking these receptors could enhance cognitive processes.[3][4] Preclinical studies demonstrated that this compound could increase the stimulated release of glutamate (B1630785) and acetylcholine (B1216132) in the hippocampus, two neurotransmitters crucial for learning and memory.[5][6][7] This heterosynaptic modulation was considered a novel mechanism to address the neurochemical deficits in AD.[5]
Animal models showed promising results. In aged rhesus monkeys, this compound improved task performance efficiency.[5][6] It also reversed learning deficits induced by cholinergic and glutamatergic antagonists in marmosets.[5] Early human studies in healthy young and elderly subjects established its safety and tolerability at daily doses up to 10 mg.[8] A positron emission tomography (PET) study confirmed that this compound binds to 5-HT1A receptors in the human brain, with a maximum observed receptor occupancy of 50-60% after a single 5 mg dose in elderly subjects and AD patients.[9][10]
Despite this, the Phase II clinical trial program, including the "Study Evaluating the Safety, Tolerability, and Efficacy of this compound SR in Outpatients With Alzheimer's Disease" (NCT00277810), was completed, but the results were not publicly released, and the drug's development was subsequently discontinued.[10][11][12][13]
Alternative Therapeutic Strategies for Cognitive Enhancement in Alzheimer's Disease
The current landscape of cognitive enhancement in AD is dominated by symptomatic treatments and emerging disease-modifying therapies.
Cholinesterase Inhibitors (ChEIs)
Donepezil (B133215), rivastigmine, and galantamine are mainstays in the treatment of mild to moderate AD.[14] They act by inhibiting the breakdown of acetylcholine, a key neurotransmitter for memory and learning, thereby increasing its availability in the brain.
NMDA Receptor Antagonists
Memantine (B1676192) is approved for moderate to severe AD. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that modulates the effects of glutamate, protecting against the neurotoxicity that can result from excessive glutamate stimulation.
Anti-Amyloid Monoclonal Antibodies
This newer class of drugs, including the FDA-approved lecanemab and donanemab, represents a shift towards disease-modifying therapies.[15] They target and promote the clearance of amyloid-beta plaques, a pathological hallmark of AD.[16][17]
Quantitative Data Comparison
The following tables summarize the efficacy of approved cognitive enhancers for AD based on meta-analyses and key clinical trials. The primary cognitive endpoint frequently used in these trials is the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), where a lower score indicates better cognitive function.
Table 1: Efficacy of Cholinesterase Inhibitors and Memantine in Mild to Moderate Alzheimer's Disease (Meta-Analysis Data)
| Drug Class | Drug | Mean Difference in ADAS-Cog Score vs. Placebo (Lower is Better) | Key Findings |
| Cholinesterase Inhibitors | Donepezil (10 mg/day) | -2.72 (95% CI -4.92 to -0.52)[18] | Statistically significant but modest improvement in cognition.[19] |
| Galantamine (24-32 mg/day) | -3.20 (95% CI -3.28 to -3.12)[18] | Effective in treating cognitive, functional, and behavioral aspects of AD.[20] | |
| Rivastigmine (6-12 mg/day) | Statistically significant benefit shown on ADAS-Cog.[4] | Dose-dependent improvements in cognitive and global assessments.[4] | |
| NMDA Receptor Antagonist | Memantine (20 mg/day) | -1.29 (95% CI -2.30 to -0.28)[18] | Beneficial for stabilizing or slowing cognitive decline.[20] |
Table 2: Efficacy of Anti-Amyloid Monoclonal Antibodies in Early Alzheimer's Disease
| Drug | Clinical Trial | Primary Endpoint | Mean Change from Baseline vs. Placebo |
| Lecanemab | CLARITY AD[18][21][22] | Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | -0.45 (95% CI, -0.67 to -0.23)[23] |
| Donanemab | TRAILBLAZER-ALZ 2[1][9] | Change in integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks | Slowing of decline by 35% in the primary target population.[24] |
Experimental Protocols
This compound Phase IIb Study (NCT00277810)
-
Official Title: A 6-Month, Randomized, Double-Blind, Placebo-Controlled, Multicenter, Safety, Tolerability, and Efficacy Study of 3 Doses of this compound (SRA-333) SR in Outpatients With Mild to Moderate Alzheimer's Disease Treated With a Cholinesterase Inhibitor.[11][12]
-
Study Design: This was a randomized, double-blind, placebo-controlled, parallel-assignment study.[11][12]
-
Participants: 250 patients with mild to moderate Alzheimer's disease who were already being treated with a cholinesterase inhibitor.[11]
-
Intervention: Three different doses of sustained-release (SR) this compound or placebo were administered for 6 months.[11][12]
-
Primary Outcome Measures: The primary outcomes were the change from baseline in the ADAS-Cog total score and the Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC) total score at 12, 14, 26, and 40 weeks.[17]
-
Secondary Outcome Measures: Included additional cognitive, functional, and behavioral measures.[12][17]
Donepezil Phase III Study
-
Study Design: A 24-week, multicenter, double-blind, placebo-controlled trial.[25]
-
Participants: Patients with mild to moderate Alzheimer's disease.[25]
-
Intervention: Patients were randomized to receive placebo, 5 mg/day donepezil, or 10 mg/day donepezil for 24 weeks.[25]
-
Primary Outcome Measures: The cognitive portion of the Alzheimer's Disease Assessment Scale (ADAS-cog) and the Clinician's Interview Based Assessment of Change-Plus (CIBIC plus).[25]
Lecanemab (CLARITY AD) Phase III Study
-
Study Design: An 18-month, multicenter, double-blind, placebo-controlled, parallel-group study with an open-label extension.[21][22]
-
Participants: 1,795 participants with early Alzheimer's disease with confirmed amyloid pathology.[21]
-
Intervention: Lecanemab (10 mg/kg) administered intravenously every two weeks.[21]
-
Primary Outcome Measure: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) score at 18 months.[21]
Donanemab (TRAILBLAZER-ALZ 2) Phase III Study
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, 18-month trial.[1][20]
-
Participants: 1,736 individuals with early symptomatic Alzheimer's disease with amyloid and tau pathology.[20]
-
Intervention: Donanemab administered intravenously every 4 weeks.[20]
-
Primary Outcome Measure: Change in the integrated Alzheimer's Disease Rating Scale (iADRS) score from baseline to 76 weeks.[9]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound.
Caption: Mechanism of action of Cholinesterase Inhibitors.
Caption: General workflow of anti-amyloid antibody clinical trials.
Conclusion
This compound offered a promising and mechanistically distinct approach to treating cognitive decline in Alzheimer's disease by targeting the serotonergic system to modulate cholinergic and glutamatergic pathways. However, its journey was halted after Phase II clinical trials, and the absence of public efficacy data prevents a direct comparison with approved therapies. In contrast, cholinesterase inhibitors and memantine have demonstrated modest but statistically significant benefits on cognitive function in numerous clinical trials and have been the standard of care for many years. The recent introduction of anti-amyloid monoclonal antibodies has marked a new era in AD treatment, showing a modest slowing of clinical decline and targeting the underlying pathology. While this compound's novel mechanism remains of scientific interest, the lack of demonstrated clinical efficacy underscores the challenges of translating preclinical findings into tangible patient benefits in the complex landscape of Alzheimer's disease drug development.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. droracle.ai [droracle.ai]
- 3. A 24‐Week, Randomized, Controlled Trial of Rivastigmine Patch 13.3 mg/24 h Versus 4.6 mg/24 h in Severe Alzheimer's Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of rivastigmine in patients with Alzheimer’s disease: international randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NCT00261573 - The Safety and Efficacy of Galantamine in the Treatment of Vascular and Mixed Dementia - The YODA Project [yoda.yale.edu]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Clinical Practice Guidelines for Dementia: Recommendations for Cholinesterase Inhibitors and Memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 7 Alzheimer’s and Parkinson’s Programs Discarded in 2024 - BioSpace [biospace.com]
- 9. A positron emission tomography study to assess binding of this compound, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - AdisInsight [adisinsight.springer.com]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. tewv.nhs.uk [tewv.nhs.uk]
- 15. m.youtube.com [m.youtube.com]
- 16. alz.org [alz.org]
- 17. Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurologylive.com [neurologylive.com]
- 19. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 20. trial.medpath.com [trial.medpath.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 23. New Clinical Data Demonstrates Three Years of Continuous Treatment with Dual-Acting LEQEMBI® (lecanemab-irmb) Continues to Significantly Benefit Early Alzheimer’s Disease Patients Presented at The Alzheimer’s Association International Conference (AAIC) 2024 | Biogen [investors.biogen.com]
- 24. Donanemab Phase III TRAILBLAZER-ALZ 2 Trial | AAN 2024 [delveinsight.com]
- 25. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Lecozotan's Selectivity for the 5-HT1A Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lecozotan's selectivity for the serotonin (B10506) 1A (5-HT1A) receptor against other well-established ligands. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their preclinical and clinical studies.
Executive Summary
This compound is a potent and selective 5-HT1A receptor antagonist. It exhibits high affinity for both the agonist and antagonist states of the 5-HT1A receptor, with Ki values of 1.6 nM and 4.5 nM, respectively.[1] Notably, this compound has demonstrated a high degree of selectivity, being over 60-fold more selective for the 5-HT1A receptor compared to a panel of more than 60 other neurotransmitter receptors, ion channels, and transporters.[1] This guide provides a detailed comparison of this compound's binding profile with that of other key 5-HT1A receptor ligands, including the silent antagonist WAY-100635, the full agonist 8-OH-DPAT, the partial agonist Buspirone, and the non-selective beta-blocker with 5-HT1A antagonist properties, Pindolol.
Comparative Selectivity Profile
The following table summarizes the binding affinities (Ki in nM) of this compound and alternative ligands for the 5-HT1A receptor and a selection of off-target receptors. Lower Ki values indicate higher binding affinity.
| Compound | 5-HT1A (Ki, nM) | Dopamine D2 (Ki, nM) | Dopamine D4 (Ki, nM) | α1-Adrenergic (Ki, nM) | Other notable affinities (Ki, nM) |
| This compound | 1.6 (agonist site) / 4.5 (antagonist site)[1] | >60-fold lower affinity[1] | >60-fold lower affinity[1] | >60-fold lower affinity[1] | Selectivity demonstrated against over 60 other sites[1] |
| WAY-100635 | 0.39 - 2.2[2][3] | 940[2] | 3.3 - 16[2] | 251 (pIC50=6.6)[2] | 5-HT2A (>1000), 5-HT2C (>1000) |
| 8-OH-DPAT | 1.0 - 1.2[4][5] | >10,000[4] | - | 2,800[4] | 5-HT7 (466)[6] |
| Buspirone | 14 - 24[4][7] | 380 - 450[4][7] | - | 430[4] | 5-HT2A (moderate affinity)[7] |
| Pindolol | 6.4 ((-)Pindolol)[8] | - | - | - | β1-adrenergic, β2-adrenergic (non-selective) |
Experimental Protocols
The determination of binding affinity (Ki) is crucial for assessing the selectivity of a compound. A standard method for this is the competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay for 5-HT1A Receptor Affinity
1. Objective: To determine the inhibitory constant (Ki) of a test compound for the human 5-HT1A receptor.
2. Materials:
- Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
- Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist) or [³H]WAY-100635 (a high-affinity 5-HT1A antagonist).
- Test Compound: this compound or other comparator compounds.
- Reference Compound: Serotonin (5-HT) or unlabeled 8-OH-DPAT for determination of non-specific binding.
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
- Scintillation Cocktail.
- Instrumentation: 96-well microplates, filtration apparatus with glass fiber filters (e.g., Whatman GF/B), and a liquid scintillation counter.
3. Procedure:
4. Data Analysis:
Visualizing Key Pathways and Processes
To further understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow.
Caption: 5-HT1A Receptor Signaling Pathway and the antagonistic action of this compound.
Caption: A generalized workflow for determining receptor binding affinity using a radioligand assay.
References
- 1. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Lecozotan: A Comparative Analysis of Its Therapeutic Index Against Other 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Lecozotan, a potent and selective 5-HT1A receptor antagonist, has been a subject of significant interest in the field of neuropharmacology, particularly for its potential therapeutic applications in cognitive disorders such as Alzheimer's disease.[1][2] Its development was ultimately discontinued, but a retrospective analysis of its therapeutic index in comparison to other 5-HT1A antagonists provides valuable insights for future drug development endeavors.[3] This guide offers an objective comparison of this compound's therapeutic window with similar compounds, supported by available preclinical and clinical data.
Comparative Pharmacological Profile and Therapeutic Index
The therapeutic index (TI), a ratio of the dose that produces toxicity to the dose that produces a clinically desired or effective response, is a critical measure of a drug's safety.[4][5] For this compound and its comparators, a definitive TI is not explicitly available in the public domain. However, by examining the effective doses in preclinical models and the doses at which adverse effects were observed in clinical trials, a therapeutic window can be inferred.
The following table summarizes the key pharmacological parameters for this compound and other notable 5-HT1A receptor antagonists, including WAY-100635, robalzotan (B1680709), and sarizotan.
| Compound | Mechanism of Action | Therapeutic Area (Proposed/Studied) | Effective Dose (Preclinical/Clinical) | Adverse Effects/Toxicity Profile | Inferred Therapeutic Window |
| This compound | Selective 5-HT1A Receptor Antagonist[1] | Alzheimer's Disease[3][6] | Preclinical: 0.3-2 mg/kg (s.c.) in rats for memory enhancement[7][8]; 1 mg/kg (p.o.) in aged rhesus monkeys for improved task performance[1]. Clinical: Doses up to 10 mg/day (5 mg q12h) were explored in Phase I trials.[9][10] | Clinical: Maximum tolerated single dose of 10 mg.[9][10] Dose-limiting adverse events at higher doses include paresthesia, dizziness, and visual disturbances.[9][10] | Narrow to Moderate |
| WAY-100635 | Potent and Selective 5-HT1A Receptor Antagonist[11][12][13] | Research Tool, Potential Anxiolytic[12][14] | Preclinical: 0.01 mg/kg (s.c.) to block 8-OH-DPAT-induced hypothermia in rats[14]; 0.1 mg/kg (i.v.) to block 8-OH-DPAT-induced inhibition of neuronal firing[15]; 0.3 mg/kg/day (i.p.) to prevent fluoxetine-induced sexual dysfunction in rats.[16] | Not extensively studied in humans for therapeutic purposes. Preclinical studies suggest a good safety profile at effective doses. | Wide (in preclinical models) |
| Robalzotan | Selective 5-HT1A Receptor Antagonist[17][18][19] | Depression, Anxiety, Irritable Bowel Syndrome (IBS)[20][21] | Preclinical: 5-100 µg/kg (i.v.) to reverse citalopram-induced inhibition of serotonergic cell firing in rats[18][19]. Clinical: 5 mg and 20 mg twice daily in IBS trials.[20] | Clinical: 20 mg twice daily dose associated with a higher incidence of adverse events, including hallucinations, leading to trial termination.[20] | Narrow |
| Sarizotan | 5-HT1A Receptor Agonist and D2-like Receptor Ligand[22][23][24] | Parkinson's Disease Dyskinesia, Rett Syndrome[22][25][26] | Preclinical: 1-10 mg/kg in mouse models of Rett syndrome for respiratory improvement[25]. Clinical: 2-10 mg/day for Parkinson's disease[22]; 2-7 mg for tardive dyskinesia.[27] | Clinical: Generally well-tolerated at 2 mg/day in Parkinson's patients[22]. Higher doses (10 mg/day) were associated with increased "off" time[22]. Development for Rett syndrome was halted due to lack of efficacy.[26] | Moderate |
Experimental Protocols
The determination of a compound's therapeutic index relies on a series of well-defined experiments. Below are detailed methodologies for key assays relevant to the characterization of 5-HT1A receptor antagonists.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT1A receptor.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., hippocampus) from a suitable animal model (e.g., rat) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 1 mg/mL.
-
-
Competition Binding Assay:
-
Incubate the membrane preparation with a fixed concentration of a radiolabeled 5-HT1A receptor antagonist (e.g., [3H]WAY-100635) and varying concentrations of the unlabeled test compound.
-
To determine non-specific binding, a separate set of tubes is prepared containing the radioligand and a high concentration of a known, unlabeled 5-HT1A ligand (e.g., 8-OH-DPAT).
-
Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for determining the therapeutic index of a 5-HT1A antagonist.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To measure the effect of a 5-HT1A receptor antagonist on the extracellular levels of neurotransmitters like glutamate (B1630785) and acetylcholine (B1216132) in specific brain regions.
Protocol:
-
Surgical Implantation:
-
Anesthetize the experimental animal (e.g., rat) and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region (e.g., hippocampus or prefrontal cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish stable neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer the test compound (e.g., this compound) via a systemic route (e.g., subcutaneous or intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of glutamate and acetylcholine in the dialysate samples using high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometric detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups to determine the compound's effect.
-
Morris Water Maze for Cognitive Enhancement
Objective: To assess the effect of a 5-HT1A receptor antagonist on spatial learning and memory.
Protocol:
-
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the room to aid in spatial navigation.
-
-
Acquisition Phase (Training):
-
Place the animal (e.g., a rat) into the pool at different starting locations across several trials per day for multiple days.
-
Allow the animal to swim and find the hidden platform. If the animal fails to find the platform within a set time (e.g., 60-90 seconds), guide it to the platform.
-
Record the time it takes for the animal to find the platform (escape latency) and the path taken using a video tracking system.
-
Administer the test compound or vehicle prior to the training sessions.
-
-
Probe Trial (Memory Test):
-
After the acquisition phase, remove the escape platform from the pool.
-
Place the animal in the pool and allow it to swim for a set duration (e.g., 60 seconds).
-
Record the time spent in the quadrant where the platform was previously located.
-
-
Data Analysis:
-
Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between the drug-treated and control groups. A shorter escape latency and more time spent in the target quadrant indicate improved spatial learning and memory.
-
Signaling Pathway and Mechanism of Action
This compound exerts its effects by antagonizing the 5-HT1A receptor. These receptors are G-protein coupled receptors that, when activated by serotonin (B10506), inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). By blocking this receptor, this compound prevents the inhibitory action of serotonin. In the hippocampus, this antagonism leads to a potentiation of potassium chloride-stimulated release of glutamate and acetylcholine, two neurotransmitters crucial for cognitive function.[2][28]
Caption: this compound blocks inhibitory 5-HT1A receptors, enhancing neurotransmitter release.
Conclusion
The comparative analysis of this compound and similar 5-HT1A receptor antagonists highlights the critical importance of the therapeutic window in drug development. While this compound showed promise in preclinical models for cognitive enhancement, its clinical development was hampered by a relatively narrow therapeutic window, with adverse effects emerging at doses close to the intended therapeutic range. In contrast, compounds like WAY-100635 exhibit a wider preclinical safety margin, though they have not been extensively evaluated in humans for therapeutic purposes. Robalzotan's clinical trial termination due to significant adverse effects underscores the challenges in translating preclinical findings to human subjects. Sarizotan, with its mixed pharmacology, demonstrates a more moderate therapeutic window but faced efficacy challenges.
For researchers and drug development professionals, these findings emphasize the need for early and thorough characterization of a compound's dose-response relationship for both efficacy and toxicity. The experimental protocols outlined in this guide provide a framework for such an evaluation. Future development of 5-HT1A receptor antagonists for cognitive or psychiatric disorders will require a focus on identifying compounds with a significantly wider therapeutic index to ensure both safety and efficacy in the target patient populations.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A positron emission tomography study to assess binding of this compound, a novel 5-hydroxytryptamine-1A silent antagonist, to brain 5-HT1A receptors in healthy young and elderly subjects, and in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Acute this compound administration increases learning and memory in rats without affecting anxiety or behavioral depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of this compound in healthy young and elderly subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 14. selleckchem.com [selleckchem.com]
- 15. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
- 18. The 5-HT(1A) receptor antagonist robalzotan completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Randomized, double-blind, placebo-controlled trial of the 5-HT1A receptor antagonist AZD7371 tartrate monohydrate (robalzotan tartrate monohydrate) in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Robalzotan AstraZeneca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sarizotan as a treatment for dyskinesias in Parkinson's disease: a double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Sarizotan, a serotonin 5-HT1A receptor agonist and dopamine receptor ligand. 1. Neurochemical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Sarizotan Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 25. Effect of Sarizotan, a 5-HT1a and D2-Like Receptor Agonist, on Respiration in Three Mouse Models of Rett Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 26. rettsyndromenews.com [rettsyndromenews.com]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. Discovery of Natural Product-derived 5-HT1A Receptor Binders by Cheminfomatics Modeling of Known Binders, High Throughput Screening and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling of Lecozotan: A Guide for Laboratory Professionals
Personal Protective Equipment (PPE): A Multi-tiered Approach
The selection of appropriate Personal Protective Equipment (PPE) is paramount to ensure the safety of laboratory personnel. The level of PPE should correspond to the potential for exposure during a given procedure. The following table summarizes recommended PPE based on the type of handling activity.
| Activity | Risk Level | Recommended PPE |
| Handling of solid, non-aerosolizing Lecozotan (e.g., weighing in a contained space) | Low | - Nitrile or neoprene gloves (single pair)- Laboratory coat- Safety glasses |
| Preparing solutions or handling liquids with potential for splashing | Moderate | - Double nitrile gloves (one pair under gown cuff, one over)- Disposable gown with tight-fitting cuffs[2]- Goggles and a face shield or a full face-piece respirator[3] |
| Generating aerosols (e.g., sonicating, vortexing) or handling large quantities | High | - Double nitrile gloves meeting ASTM D6978 standard[3]- Polyethylene-coated polypropylene (B1209903) gown or other resistant material[3]- NIOSH-approved respirator (e.g., N95, or higher if required by risk assessment)- Disposable head, hair, and shoe covers[3] |
It is crucial to always wash hands before donning and after removing gloves.[2] All PPE should be disposed of as contaminated waste after use or if compromised.
Operational Plan for Safe Handling
A clear operational plan ensures consistency and safety in the laboratory. The following step-by-step guidance outlines the key stages of handling this compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The container should be labeled in accordance with workplace safety standards.
-
Store this compound in a cool, well-ventilated area in a tightly closed container.[4]
-
Access to the storage area should be restricted to authorized personnel.[2]
Preparation of Solutions:
-
All manipulations involving solid this compound or the preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Before starting, ensure all necessary PPE is correctly donned.
-
Use dedicated equipment (e.g., spatulas, glassware) for handling this compound.
-
Clean all equipment thoroughly with soap and water after use, and collect the wash water for disposal as hazardous waste.[4]
Emergency Procedures: Responding to Spills and Exposures
In the event of an accidental release or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate level of PPE, including respiratory protection if the spill involves a powder or volatile solvent.
-
Contain the Spill: For liquid spills, use absorbent materials to contain the spread. For solid spills, gently cover with a damp cloth or absorbent pads to prevent aerosolization.
-
Clean the Spill: Carefully collect the spilled material and absorbent materials into a labeled, sealed container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[4]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[4]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. This typically involves collection by a licensed hazardous waste disposal company.[5] |
| Solutions containing this compound | Do not empty into drains.[4] Collect in a clearly labeled, sealed container for hazardous liquid waste. |
| Contaminated solid waste (e.g., gloves, gowns, absorbent pads) | Place in a sealed, labeled bag or container for hazardous waste.[2] Incineration is often the preferred method of disposal for pharmaceutical waste.[5] |
| Empty containers | Triple-rinse with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, remove or deface the label before disposing of the container in the regular trash or recycling.[6] |
Visualizing Safety Workflows
To further clarify procedural logic, the following diagrams illustrate key decision-making and response processes.
References
- 1. This compound - AdisInsight [adisinsight.springer.com]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. cdn.nufarm.com [cdn.nufarm.com]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 6. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
